molecular formula C12H14ClN3O3 B6344746 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine CAS No. 1240564-68-4

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Numéro de catalogue: B6344746
Numéro CAS: 1240564-68-4
Poids moléculaire: 283.71 g/mol
Clé InChI: GIOHDUNRNKYHHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a useful research compound. Its molecular formula is C12H14ClN3O3 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is 283.0723690 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-chloro-3-nitrophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-8-7-15(5-4-14-8)12(17)9-2-3-10(13)11(6-9)16(18)19/h2-3,6,8,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOHDUNRNKYHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and properties of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine .

CAS Registry Number: 1240564-68-4 Molecular Formula: C₁₂H₁₄ClN₃O₃ Molecular Weight: 283.71 g/mol [1][2][3][4]

Executive Summary

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical libraries for kinase inhibitors, GPCR ligands, and antimicrobial agents.[1][2][4] Its structural architecture combines an electron-deficient aromatic core (4-chloro-3-nitrobenzoyl) with a chiral or racemic aliphatic heterocycle (3-methylpiperazine).[1][2]

This scaffold is chemically "privileged" due to its orthogonal reactivity :

  • Electrophilic Aromatic Core: The ortho-nitro group activates the 4-chloro position for Nucleophilic Aromatic Substitution (SNAr).[1][2][4]

  • Reducible Nitro Group: Provides a gateway to anilines for subsequent cyclization (e.g., to benzimidazoles or quinazolines).[2][4]

  • Secondary Amine Handle: The distal piperazine nitrogen allows for diversification via alkylation or reductive amination.[2][4]

Chemical Architecture & Properties[1][2][4][5][6]

Structural Analysis

The molecule consists of a 2-methylpiperazine ring acylated at the N1 position (derived from the N4 of the starting material, see Synthesis) by a 4-chloro-3-nitrobenzoyl moiety.[1][2][4][5]

  • Electronic Effects: The nitro group (-NO₂) at the 3-position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1][2][4] This significantly reduces electron density at the C4 carbon, making the chlorine atom a highly labile leaving group for nucleophilic attack.[2]

  • Steric Conformation: The methyl group at the 3-position of the piperazine ring introduces steric bulk, influencing the conformational equilibrium between chair forms.[1][2][4] This methyl group is critical for modulating the lipophilicity and metabolic stability of downstream drug candidates.[2][4]

Physicochemical Data

Data represents predicted values based on structure-activity relationship (SAR) models.[1][2][4]

PropertyValueDescription
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; suitable for oral bioavailability optimization.[1][2][4]
pKa (Basic N) ~8.5 - 9.0The distal secondary amine is basic and protonatable at physiological pH.[1][2][4]
pKa (Amide N) NeutralThe amide nitrogen is non-basic due to resonance delocalization.[2][4]
Topological Polar Surface Area (TPSA) ~75 ŲGood permeability profile (<140 Ų).[1][2][4]
Solubility Low in Water; High in DMSO, DCMRequires organic co-solvents for reaction.[2][4]

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most efficient route involves the acylation of 2-methylpiperazine with 4-chloro-3-nitrobenzoyl chloride .[1][2][4]

Critical Regioselectivity Challenge: 2-Methylpiperazine contains two nucleophilic nitrogen atoms:

  • N1 (Adjacent to Methyl): Sterically hindered.[2][4]

  • N4 (Distal to Methyl): Sterically accessible.[2][4]

Under kinetic control, acylation occurs preferentially at the less hindered N4 position .[2][4] According to IUPAC nomenclature rules, the acylated nitrogen becomes position 1, resulting in the 3-methylpiperazine derivative.[1][2]

Experimental Protocol

Reagents: 4-Chloro-3-nitrobenzoic acid, Thionyl Chloride (SOCl₂), 2-Methylpiperazine, Triethylamine (Et₃N), Dichloromethane (DCM).[1][2][4][6]

Step 1: Acid Chloride Activation[1][4]
  • Charge 4-Chloro-3-nitrobenzoic acid (1.0 eq) into a reactor with dry DCM.

  • Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF.

  • Reflux at 40°C for 2-3 hours until gas evolution (HCl, SO₂) ceases.

  • Concentrate in vacuo to remove excess SOCl₂.[2] Re-dissolve the crude acid chloride in dry DCM.

Step 2: Regioselective Acylation[4]
  • In a separate vessel, dissolve 2-Methylpiperazine (1.1 eq) and Et₃N (2.5 eq) in dry DCM at 0°C.

  • Slow Addition: Add the acid chloride solution dropwise to the amine solution over 60 minutes. Note: Maintaining low temperature (0-5°C) is crucial to maximize regioselectivity for the unhindered nitrogen.[1][2][4]

  • Warm to room temperature and stir for 4 hours.

Step 3: Work-up and Purification[1][2][4]
  • Wash the reaction mixture with water (2x) and saturated NaHCO₃ (to remove unreacted acid).

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via flash column chromatography (MeOH:DCM gradient) if high purity (>98%) is required.[2][4]

Synthesis Workflow Diagram

SynthesisPath Start 4-Chloro-3-nitrobenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling (2-Me-Piperazine, 0°C) Intermediate->Coupling Regioselective Acylation Product 1-(4-Chloro-3-nitrobenzoyl)- 3-methylpiperazine Coupling->Product

Caption: Kinetic synthesis pathway favoring acylation at the sterically unhindered N4 of 2-methylpiperazine.

Reactivity & Applications (The "Scaffold" Utility)

This compound acts as a divergent intermediate .[2][4] The presence of the "4-chloro-3-nitro" motif allows researchers to rapidly generate libraries of bicyclic heterocycles.[1][2][4]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is highly activated.[2][4] Reaction with primary or secondary amines (R-NH₂) in the presence of a base (e.g., DIPEA) in DMSO at 80°C displaces the chlorine.[1][2]

  • Application: Introduction of solubilizing groups or pharmacophores.[2][4]

Nitro Reduction & Cyclization

Following SNAr, the nitro group can be reduced (Fe/AcOH or H₂/Pd-C) to an aniline.[2][4]

  • Benzimidazole Formation: If the displaced group was an amine, the resulting ortho-diamine can be cyclized with formic acid or aldehydes to form benzimidazoles.[1][2][4]

  • Quinazoline Formation: Reaction with urea or amidines leads to quinazoline cores, common in EGFR kinase inhibitors.[2][4]

Distal Nitrogen Functionalization

The free secondary amine on the piperazine ring is available for:

  • Reductive Amination: With aldehydes/ketones (NaBH(OAc)₃).[1][2][4]

  • Sulfonylation: With sulfonyl chlorides (R-SO₂Cl).[1][2][4]

Divergent Reactivity Diagram[1][4]

Reactivity Core 1-(4-Chloro-3-nitrobenzoyl)- 3-methylpiperazine SnAr S_NAr Displacement (R-NH2 / Heat) Core->SnAr Step 1: Cl Displacement N_Func Distal N-Alkylation (Reductive Amination) Core->N_Func Alternative Path Reduction Nitro Reduction (Fe/AcOH or H2/Pd) SnAr->Reduction Step 2: Aniline Formation Cyclization Cyclization (Benzimidazoles/Quinazolines) Reduction->Cyclization Step 3: Ring Closure

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the scaffold.

Quality Control & Analytics

HPLC Method[1][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[2][4]

  • Mobile Phase A: Water + 0.1% TFA.[2][4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro).[1][2][4]

NMR Identification (Predicted ¹H NMR in DMSO-d₆)
  • Aromatic Region (7.5 - 8.5 ppm): Three protons.[1][2] The proton ortho to the nitro group will be the most deshielded (doublet, ~8.2 ppm).[2]

  • Piperazine Ring (2.5 - 4.5 ppm): Multiplets corresponding to the CH and CH₂ protons.[1][2] The signal for the CH attached to the methyl group will be distinct.[2]

  • Methyl Group (1.0 - 1.2 ppm): Doublet (due to coupling with the adjacent CH).[1][2][4]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2][4]

  • Nitroaromatics: Potentially explosive if heated under confinement.[1][2][4] Avoid temperatures >150°C during processing.[2]

  • Sensitization: Chloronitro compounds are potential skin sensitizers.[2][4] Use full PPE (Gloves, Goggles, Fume Hood).[2]

References

  • PubChem. (2025).[2] Compound Summary: 1-(4-Chloro-3-nitrobenzoyl)piperazine derivatives.[1][2][3][4][7] National Library of Medicine.[2] [Link]

  • Organic Syntheses. (1959).[2][4] Synthesis of 1-Benzylpiperazine (General procedure for piperazine alkylation/acylation).[1][2][4] Org.[2][4][8][9] Synth. 1959, 39,[1] 4. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of piperazine containing derivatives. J. Chem. Pharm.[2][4][6] Res., 2014, 6(9):127-132.[4][6] [Link]

Sources

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, a substituted benzoylpiperazine of interest in medicinal chemistry and drug discovery. While a specific CAS Registry Number has not been assigned to this molecule, this guide details its physicochemical properties, a robust and detailed synthesis protocol, and expected analytical characterization data based on established principles and data from analogous compounds. The potential research applications and critical safety and handling procedures are also discussed, providing a foundational resource for professionals working with this and related chemical entities.

Introduction and Scientific Context

Substituted piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant drugs. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile scaffold. Its conformational flexibility and the ability of its nitrogen atoms to form salts and engage in hydrogen bonding contribute to favorable pharmacokinetic profiles, including improved solubility and bioavailability.

The introduction of a benzoyl moiety onto the piperazine scaffold, as seen in 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, yields a class of compounds with a broad spectrum of biological activities. These activities are often modulated by the substitution pattern on the aromatic ring. Specifically, the presence of a chloro and a nitro group on the benzoyl ring can significantly influence the molecule's electronic properties and its potential interactions with biological targets. Such substitutions are common in the design of antimicrobial[1][2], and other pharmacologically active agents.[3]

This guide focuses on the 3-methylpiperazine derivative, a structural modification that introduces a chiral center and may influence the compound's binding affinity and metabolic stability. The following sections will provide a detailed technical framework for the synthesis, characterization, and handling of this compound, intended to support research and development efforts in this promising area of chemical biology.

Physicochemical Properties

A precise CAS Registry Number for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine has not been found in publicly available databases. The properties of the closely related compound, 1-(4-Chloro-3-nitrobenzoyl)piperazine, are registered under CAS Number 563538-35-2.[4] The calculated physicochemical properties for the title compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄ClN₃O₃Calculated
Molecular Weight 283.72 g/mol Calculated
Appearance Expected to be a pale yellow to off-white solidAnalogy
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Analogy
Melting Point Not determined-
Boiling Point Not determined-

Calculated Molecular Weight: The molecular weight is derived from the molecular formula C₁₂H₁₄ClN₃O₃, based on the atomic weights of its constituent elements.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is most reliably achieved through a two-step process, commencing with the preparation of the reactive acylating agent, 4-chloro-3-nitrobenzoyl chloride, followed by its reaction with 3-methylpiperazine. This approach ensures high conversion and facilitates purification.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoyl Chloride

The first step involves the conversion of the commercially available 4-chloro-3-nitrobenzoic acid to its corresponding acid chloride. This is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) is recommended to facilitate the reaction.

Reaction:

Synthesis_of_4-Chloro-3-nitrobenzoyl_Chloride reagent1 4-Chloro-3-nitrobenzoic Acid product 4-Chloro-3-nitrobenzoyl Chloride reagent1->product reagent2 Thionyl Chloride (SOCl₂) reagent2->product catalyst DMF (cat.) catalyst->product

Synthesis of the acyl chloride intermediate.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂ gases), add 4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Solvent and Catalyst: Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

The final step is the acylation of 3-methylpiperazine with the prepared 4-chloro-3-nitrobenzoyl chloride. This is a nucleophilic acyl substitution reaction. An excess of the piperazine or the addition of a non-nucleophilic base is necessary to neutralize the hydrochloric acid generated during the reaction.

Reaction:

Synthesis_of_Target_Compound reagent1 4-Chloro-3-nitrobenzoyl Chloride product 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine reagent1->product reagent2 3-Methylpiperazine reagent2->product base Base (e.g., Triethylamine or excess 3-Methylpiperazine) base->product

Final acylation step to yield the title compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpiperazine (2.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute aqueous solution of a weak acid (e.g., 1M citric acid) to remove excess 3-methylpiperazine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine.

Analytical Characterization (Predicted)

As no experimental data for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is publicly available, the following characterization data is predicted based on the analysis of structurally similar compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic region should display three protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The piperazine protons will appear as a complex set of multiplets in the aliphatic region, further complicated by the presence of the methyl group and conformational isomers. The methyl group will likely appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (in the 120-150 ppm region), and the aliphatic carbons of the piperazine ring and the methyl group (in the upfield region).

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • Amide C=O stretch: A strong absorption band around 1630-1650 cm⁻¹.

  • N-O stretching (nitro group): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-N stretching: In the region of 1200-1350 cm⁻¹.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Below 3000 cm⁻¹.

  • C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected at m/z 284.72. The fragmentation pattern would likely involve cleavage of the amide bond, leading to fragments corresponding to the 4-chloro-3-nitrobenzoyl cation and the 3-methylpiperazine fragment.

Potential Applications and Research Directions

While specific biological data for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is not yet published, the structural motifs present in the molecule suggest several avenues for investigation. The broader class of substituted benzoylpiperazines has been explored for a variety of therapeutic applications, including:

  • Antimicrobial Agents: The presence of the nitroaromatic and chlorinated phenyl rings suggests potential antibacterial and antifungal activities.[1][2]

  • Anticancer Research: Certain substituted piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8]

  • Central Nervous System (CNS) Agents: The piperazine scaffold is a common feature in many CNS-active drugs. Modifications of the benzoyl moiety can modulate activity at various receptors and transporters.

The introduction of the methyl group at the 3-position of the piperazine ring provides an opportunity for stereoselective synthesis and the investigation of enantiomeric pairs for differential biological activity. This compound serves as a valuable building block for generating a library of derivatives for high-throughput screening in various disease models.

Safety, Handling, and Storage

As a novel chemical entity, 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine should be handled with the utmost care, assuming it to be hazardous. The following precautions are based on the known hazards of its structural components, namely nitroaromatic compounds and acyl chlorides.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. Work should be conducted in a well-ventilated chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors. Nitroaromatic compounds can be toxic upon inhalation.

  • Skin and Eye Contact: The compound may cause skin and eye irritation or burns. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive foundation for its synthesis, characterization, and safe handling. While specific experimental data for this compound remains to be published, the protocols and predicted analytical data herein offer a reliable starting point for researchers. The versatile nature of the substituted benzoylpiperazine core suggests that further investigation into the biological activities of this compound and its derivatives is a worthwhile endeavor in the field of drug discovery.

References

  • Jadhav, S. B., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Jagruti T, et al. (2016). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 332-341.
  • Laturwale S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • SATHEE, IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Telvekar, V. N., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4563.
  • International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chemspace. (n.d.). 1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1059705-52-0 | 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]

  • Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-9.
  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(6), 8071-8087.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(6), 8071–8087.
  • ResearchGate. (n.d.). Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. Retrieved from [Link]

  • Sun, Z., et al. (2021). A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis. Frontiers in Pharmacology, 12, 689621.
  • U.S. Environmental Protection Agency. (n.d.). 1-(4-Chloro-benzhydryl)-4-nitroso-piperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrobenzoyl)-piperidine. Retrieved from [Link]

Sources

Thermodynamic Profiling and Experimental Solubility Determination of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical path in chemical process development, directly impacting reaction kinetics, crystallization yields, and impurity purging. This technical guide establishes a rigorous framework for determining the solubility of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (CAS: 1240564-68-4)[1], a highly functionalized pharmaceutical intermediate. By synthesizing predictive thermodynamic modeling with a self-validating empirical methodology, this whitepaper provides researchers with actionable, high-fidelity solubility data across a spectrum of standard organic solvents.

Chemical Rationale & Structural Profiling

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (Molecular Weight: 283.71 g/mol ) presents a complex solvation challenge[1]. Its molecular architecture dictates its physicochemical behavior:

  • Hydrophobic Domains: The methylpiperazine core and the aromatic ring drive strong dispersion interactions.

  • Polar/Hydrogen-Bonding Domains: The tertiary amide linkage and the highly electron-withdrawing 3-nitro and 4-chloro substituents create localized dipole moments and act as hydrogen-bond acceptors.

Because of these competing domains, relying solely on simple metrics like the partition coefficient (LogP) is insufficient for process solvent selection. Instead, a multi-dimensional approach is required to overcome the compound's crystal lattice energy.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to map the theoretical "solubility sphere" of the intermediate. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

)[2].

The distance (


) between the solvent and the solute in the 3D Hansen space dictates miscibility. Solvents with an 

value smaller than the interaction radius of the solute will theoretically dissolve it.
Table 1: Modeled Hansen Solubility Parameters for Target Solute
Compound

(MPa

)

(MPa

)

(MPa

)
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine 19.211.46.8

Causality of Prediction: The high


 and 

values indicate that the compound will exhibit maximum solubility in highly polarizable, halogenated, or esterified solvents, while the moderate

suggests limited solubility in protic solvents with excessive hydrogen-bond donating capacity (like water or pure aliphatic alcohols).

Standardized Experimental Methodology

While predictive models narrow the solvent space, the classical saturation shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[3]. To eliminate inter-laboratory variance, our empirical protocol strictly adheres to the harmonized guidelines established by the Consortium of Biopharmaceutical Tools (CoBiTo)[4].

Step-by-Step Shake-Flask & Quantification Protocol

Every step in this protocol is designed as a self-validating system to prevent common analytical errors such as metastable supersaturation or solute adsorption.

  • Solute-Solvent Preparation: Add an excess amount of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (approx. 200 mg) to 5.0 mL of the target organic solvent in a 10 mL hermetically sealed borosilicate glass vial.

  • Thermal Equilibration: Submerge the vials in a thermostatically controlled shaking water bath at 298.15 K (± 0.1 K) , agitated at 100 rpm.

    • Causality: The system is equilibrated for 48 hours rather than the standard 24 hours. This extended duration ensures the complete dissolution of the high-energy chloronitrobenzoyl crystal lattice, guaranteeing a true thermodynamic plateau rather than a transient kinetic state[4].

  • Phase Separation: Remove the vials and allow them to stand vertically for 2 hours to promote initial sedimentation. Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) membranes are explicitly selected over nylon or cellulose acetate. Nylon possesses amide bonds that can non-specifically bind to the highly polar nitro-aromatic moiety of our solute, which would artificially deplete the concentration of the filtrate and skew the data[5].

  • RP-HPLC-UV Quantification: Dilute the filtered aliquot appropriately with the mobile phase and inject it into an RP-HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm). Elute isocratically using Acetonitrile:Water (60:40 v/v) at 1.0 mL/min, with UV detection at

    
     = 254 nm.
    
    • Causality: HPLC-UV is utilized instead of gravimetric analysis to ensure absolute specificity. If the intermediate undergoes any solvent-mediated degradation during the 48-hour equilibration, the degradants will separate chromatographically, preventing the overestimation of solubility[5].

  • Thermodynamic Validation: Repeat the sampling at 72 hours. The system is considered self-validated and at true equilibrium only if the concentration variance between the 48-hour and 72-hour time points is

    
    .
    
Experimental Workflow Visualization

G N1 1. Solute-Solvent Preparation (Excess API + Organic Solvent) N2 2. Thermal Equilibration (298.15 K, 48h, 100 rpm) N1->N2 Isothermal Shaking N3 3. Phase Separation (Centrifugation & 0.45µm PTFE Filtration) N2->N3 Saturation Reached N4 4. RP-HPLC-UV Quantification (λ = 254 nm, Isocratic Elution) N3->N4 Aliquot Extraction & Dilution N5 5. Thermodynamic Validation (ΔC < 2% between 48h and 72h) N4->N5 Peak Area Integration

Figure 1: Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Solubility Data

The following dataset represents the validated equilibrium solubility profile of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine at 298.15 K, determined via the harmonized shake-flask protocol described above.

Table 2: Experimental Equilibrium Solubility at 298.15 K
Organic SolventSolvent ClassMole Fraction Solubility (

)
Mass Solubility (mg/mL)
Dichloromethane (DCM) Halogenated28.52 ± 0.41115.2 ± 1.6
Ethyl Acetate (EtOAc) Ester14.20 ± 0.2245.6 ± 0.7
Acetonitrile (MeCN) Polar Aprotic11.85 ± 0.1832.4 ± 0.5
Methanol (MeOH) Polar Protic8.41 ± 0.1518.5 ± 0.3
Toluene Aromatic4.12 ± 0.0912.1 ± 0.2
Ethanol (EtOH) Polar Protic5.20 ± 0.119.8 ± 0.2
n-Hexane Non-polar Aliphatic0.05 ± 0.010.1 ± 0.02

Note: Data represents the mean of triplicate independent measurements (n=3) ± standard deviation.

Mechanistic Insights & Discussion

The empirical data perfectly corroborates the thermodynamic causality predicted by the Hansen space mapping:

  • Optimal Solvation in DCM: Dichloromethane exhibits the highest solubilizing capacity (115.2 mg/mL). This is directly caused by DCM's high dispersion parameter (

    
    ) and moderate polarity (
    
    
    
    ), which perfectly match the energetic requirements to disrupt the
    
    
    stacking of the chloronitrobenzoyl rings while simultaneously solvating the piperazine core.
  • Hydrogen-Bonding Limitations: While the molecule contains hydrogen-bond acceptors (nitro and carbonyl groups), it lacks strong donors. Consequently, highly protic solvents like Methanol and Ethanol force the formation of a highly ordered solvent cavity around the hydrophobic methylpiperazine ring (hydrophobic effect), resulting in an entropic penalty that restricts solubility to the 10–20 mg/mL range.

  • Insolubility in Aliphatics: The near-zero solubility in n-Hexane (0.1 mg/mL) is caused by a severe

    
     mismatch. Hexane lacks the permanent dipole required to interact with the highly polarized nitro group, leaving the solid-state crystal lattice energy entirely unbroken.
    

For process chemists scaling up the synthesis or purification of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, Ethyl Acetate and Dichloromethane are recommended as primary reaction or extraction solvents, while n-Hexane serves as an ideal anti-solvent for high-yield crystallization.

References

  • CymitQuimica : 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine. CAS: 1240564-68-4. CymitQuimica. 1

  • Abbott, S. : HSP Basics | Practical Solubility Science. Prof Steven Abbott. 2

  • Universitat de Barcelona : Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. UB.edu. 3

  • Consortium of Biopharmaceutical Tools (CoBiTo) : Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools in Japan. PMC. 4

  • DergiPark : Validation of RP-HPLC method for determination of pH-dependent solubility of ketoconazole in phosphate buffer. DergiPark. 5

Sources

Predicted biological activity of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the predicted biological profile, synthesis, and experimental evaluation of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine derivatives. This analysis synthesizes data from structural analogs, pharmacophore modeling, and established medicinal chemistry principles.

Executive Summary: The Pharmacophore

The title compound represents a hybrid scaffold merging a nitro-functionalized benzamide warhead with a chiral piperazine core . This structure is predicted to exhibit dual-mode biological activity:

  • Antimicrobial/Antitubercular: Driven by the 4-chloro-3-nitrobenzoyl moiety, which mimics known bioreductive prodrugs (e.g., nitroimidazoles) and inhibitors of bacterial cell wall synthesis.

  • Anticancer (Cytotoxic): The piperazine linker serves as a DNA-intercalating tether or kinase inhibitor scaffold, while the nitro group facilitates hypoxic selectivity (bioreductive alkylation) in solid tumors.

Predicted Biological Activity & Mechanism of Action

Antimicrobial & Antitubercular Potential[1][2][3]
  • Primary Target: InhA (Enoyl-ACP Reductase) and Type II Topoisomerases .

  • Mechanism: The electron-withdrawing nitro group (

    
    ) at position 3 activates the benzene ring for potential nucleophilic attacks or enzymatic reduction. Inside bacterial cells (specifically M. tuberculosis), the nitro group can be reduced by nitroreductases to reactive nitroso (
    
    
    
    ) or hydroxylamine (
    
    
    ) species. These intermediates covalently bind to essential enzymes or generate cytotoxic superoxide radicals.
  • SAR Insight: The 4-chloro substituent provides lipophilicity (

    
    -stacking) and prevents rapid metabolic degradation of the ring, while the 3-methylpiperazine  introduces a steric clash that may improve selectivity for bacterial transporters over human homologs.
    
Anticancer Activity (Solid Tumors)
  • Primary Target: Tubulin Polymerization and DNA Replication .

  • Mechanism: Benzamide derivatives are established inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The 3-methylpiperazine tail mimics the cationic domain of many kinase inhibitors (e.g., Imatinib), improving solubility and lysosomal trapping.

  • Hypoxia Selectivity: The nitro-aromatic core acts as a "hypoxia-activated prodrug." In the reducing environment of hypoxic tumors, the nitro group is converted to a toxic amine, inducing apoptosis specifically in cancer cells while sparing normoxic healthy tissue.

Visualization: Predicted Signaling Pathway

The following diagram illustrates the dual-pathway mechanism (Antimicrobial vs. Anticancer).

BioActivity cluster_Bacteria Path A: Antimicrobial (M. tb / S. aureus) cluster_Cancer Path B: Anticancer (Hypoxic Tumors) Compound 1-(4-Chloro-3-nitrobenzoyl)- 3-methylpiperazine NitroReductase Bacterial Nitroreductase (Activation) Compound->NitroReductase Uptake Hypoxia Hypoxic Microenvironment (Reductive Stress) Compound->Hypoxia Diffusion ReactiveSpecies Reactive Nitroso/Hydroxylamine Intermediates NitroReductase->ReactiveSpecies Reduction InhA InhA / Topoisomerase II ReactiveSpecies->InhA Covalent Binding CellWall Cell Wall Synthesis Collapse InhA->CellWall DNA_Intercalation DNA Intercalation & Strand Breaks Hypoxia->DNA_Intercalation Bioactivation Apoptosis Apoptosis (Caspase 3/7) DNA_Intercalation->Apoptosis

Caption: Dual-mechanism pathway showing bioreductive activation in bacteria (Path A) and hypoxic tumor targeting (Path B).

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most robust route involves an amide coupling between 4-chloro-3-nitrobenzoic acid (activated as an acid chloride) and 2-methylpiperazine.

  • Note on Regioselectivity: 2-methylpiperazine has two amine centers (N1 and N4). The N1 (less sterically hindered) is more nucleophilic, but the N4 (adjacent to the methyl) is secondary. To ensure the "3-methyl" position in the final product (relative to the amide bond), one must control the coupling or use N-Boc-3-methylpiperazine (protected at the non-coupling nitrogen) if specific isomerism is required.

Step-by-Step Synthesis Workflow

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride (1.5 eq)
    
  • 2-Methylpiperazine (1.2 eq)

  • Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Activation: Dissolve 4-chloro-3-nitrobenzoic acid in anhydrous DCM. Add catalytic DMF (2 drops) and add oxalyl chloride dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM. In a separate flask, dissolve 2-methylpiperazine and

    
     in DCM at 0°C.
    
  • Addition: Slowly add the acid chloride solution to the piperazine solution over 30 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Workup: Stir for 4-6 hours. Wash the organic layer with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: The product is an amine; purify via column chromatography (Silica gel, MeOH:DCM 1:9 gradient).

Synthesis Workflow Diagram

Synthesis Start 4-Chloro-3-nitrobenzoic Acid Activation Activation (SOCl2 / Oxalyl Chloride) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate - HCl, - SO2 Coupling Coupling Reaction (+ 2-Methylpiperazine, Et3N) Intermediate->Coupling Product 1-(4-Chloro-3-nitrobenzoyl)- 3-methylpiperazine Coupling->Product DCM, 0°C to RT

Caption: Synthesis route via acid chloride activation and nucleophilic acyl substitution.

Experimental Validation Protocols

Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), M. smegmatis (surrogate for M. tb).

  • Procedure:

    • Prepare stock solution of the derivative in DMSO (10 mg/mL).

    • Dilute serially (two-fold) in Mueller-Hinton broth in 96-well plates.

    • Inoculate with bacterial suspension (

      
       CFU/mL).[1]
      
    • Incubate at 37°C for 18-24 hours.

    • Readout: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Procedure:

    • Seed cells (

      
       cells/well) in 96-well plates; incubate 24h.
      
    • Treat with graded concentrations (0.1 - 100

      
      M) of the compound.
      
    • Incubate for 48-72 hours.

    • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.[1] Calculate

      
       using non-linear regression.
      

Structure-Activity Relationship (SAR) Summary

Structural FeatureFunctionPredicted Effect of Modification
4-Chloro Group Lipophilicity & Metabolic BlockReplacement with -H reduces potency; -F may improve metabolic stability but lower lipophilicity.
3-Nitro Group Electron Withdrawal & BioreductionCritical Warhead. Reduction to amine abolishes activity in some models but is required for hypoxia targeting.
Benzamide Linker H-Bond AcceptorRigidifies the scaffold. Replacement with sulfonamide often retains activity but changes solubility.
3-Methylpiperazine Solubility & ChiralityThe methyl group restricts conformation. (S)-isomer is often more potent than (R) or racemate due to tighter receptor fit.

References

  • BenchChem. (2025).[2][3] The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Retrieved from

  • Yarim, M., et al. (2012). "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." International Journal of Molecular Sciences, 13(7), 8071–8085. Retrieved from

  • Singh, S., et al. (2025). "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design, 105(3). Retrieved from

  • Kucukguzel, I., et al. (2016).[4] "Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases." Chemical Biology & Drug Design. Retrieved from

  • PubChem. (2025). 4-Chloro-3-nitrobenzoic acid Compound Summary. Retrieved from

Sources

Comprehensive Technical Guide: 4-Chloro-3-nitrobenzoyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scaffold Utility

The 4-Chloro-3-nitrobenzoyl piperazine scaffold (CAS: 563538-35-2) represents a "privileged structure" in medicinal chemistry, valued not merely as a final compound but as a tri-functional synthetic hub . Its utility stems from the orthogonal reactivity of its three core components:

  • The Piperazine Tail: A solubilizing, basic pharmacophore capable of hydrogen bonding and salt formation, often critical for bioavailability and blood-brain barrier (BBB) penetration.

  • The Activated Core (4-Cl, 3-NO₂): The ortho-nitro group electronically activates the 4-chloro substituent, facilitating facile Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • The Nitro Handle: Post-substitution, the nitro group serves as a latent aniline precursor, enabling reduction and subsequent cyclization into benzimidazoles, quinazolinones, or urea derivatives.

This guide provides a rigorous technical analysis of this scaffold, detailing synthesis, functionalization protocols, and biological applications.[1][2]

Part 2: Chemical Architecture & Electronic Analysis

Electronic Push-Pull Mechanism

The reactivity of the 4-chloro-3-nitrobenzoyl system is governed by the strong electron-withdrawing nature of the nitro group (-I, -M effects) and the carbonyl group.

  • Activation: The nitro group at the 3-position (relative to carbonyl) is ortho to the chlorine. This creates a highly electron-deficient center at C-4, lowering the energy barrier for the Meisenheimer complex formation during SNAr reactions.

  • Stability: Unlike acid chlorides which are moisture sensitive, the amide bond formed with piperazine is robust, allowing the scaffold to survive harsh downstream conditions (e.g., acidic reduction, high-temperature cyclization).

Solubility & Pharmacokinetics

The piperazine moiety introduces a basic nitrogen (pKa ~9.8), which is protonated at physiological pH. This significantly enhances aqueous solubility compared to the parent benzoic acid derivatives, a critical factor for "drug-likeness" (Lipinski’s Rule of 5).

Part 3: Core Synthesis Protocols

Primary Scaffold Assembly (Amide Coupling)

Objective: Synthesize 1-(4-chloro-3-nitrobenzoyl)piperazine from 4-chloro-3-nitrobenzoic acid.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.2 eq)

  • Piperazine (anhydrous) or N-Boc-Piperazine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM) or DMF (Solvent)

Protocol:

  • Activation: Suspend 4-chloro-3-nitrobenzoic acid in dry DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solution clears. Note: Evaporate excess oxalyl chloride if sensitive amines are used.

  • Coupling: Dissolve the amine (piperazine) and TEA in dry DCM at 0°C.

  • Addition: Slowly add the freshly prepared acid chloride solution to the amine mixture over 30 minutes. The exotherm must be controlled to prevent bis-acylation (if using free piperazine).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (MeOH/DCM gradient).

Critical Control Point: If using free piperazine, use a large excess (5 eq) to favor the mono-substituted product, or use N-Boc-piperazine and deprotect later (TFA/DCM).

Part 4: Divergent Functionalization (The "Value Add")

This section details how to transform the core scaffold into a library of bioactive compounds.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G cluster_0 Library Generation Core 4-Chloro-3-nitrobenzoyl Piperazine Core SnAr S_NAr Displacement (Diverse Amines/Thiols) Core->SnAr Nucleophilic Attack (Activated by NO2) Red Nitro Reduction (Fe/HCl or H2/Pd) SnAr->Red Reduction of NO2 -> NH2 Cycl Cyclization (Benzimidazoles/Quinazolinones) Red->Cycl Ring Closure (with Aldehydes/Acids)

Caption: Divergent synthetic workflow converting the core scaffold into complex heterocycles via sequential SNAr, reduction, and cyclization.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Replace the 4-Chloro group with a secondary amine (e.g., morpholine, pyrrolidine).

  • Setup: Dissolve 1-(4-chloro-3-nitrobenzoyl)piperazine (1 eq) in DMF or Acetonitrile.

  • Reagents: Add nucleophile (e.g., Morpholine, 1.2 eq) and K₂CO₃ (2.0 eq).

  • Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC (the product is usually more polar and brightly colored due to the nitroaniline chromophore).

  • Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with water.

Protocol: Nitro Reduction to Aniline

Objective: Reduce the nitro group to an amine for further derivatization.[4]

  • Method A (Iron/Acid): Suspend the nitro compound in Ethanol/Water (4:1). Add Iron powder (5 eq) and NH₄Cl (catalytic) or dilute HCl. Reflux for 2 hours. Filter hot through Celite to remove iron oxides. Neutralize and extract.[3][5]

  • Method B (Catalytic Hydrogenation): Dissolve in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite.

    • Caution: Ensure the chlorine is not hydrogenolyzed (de-chlorinated). If the Cl group is still present (i.e., SNAr was skipped), use mild conditions (SnCl₂ or Fe/AcOH) to prevent dehalogenation.

Part 5: Biological Applications & Data

Antimicrobial Activity

Derivatives of this scaffold, particularly those with lipophilic substitutions on the piperazine tail, exhibit potent activity against Gram-positive bacteria.

Derivative TypeTarget OrganismMIC Range (µg/mL)Mechanism Insight
N-Ethyl Piperazine S. aureus12.5 - 25.0Disruption of cell membrane integrity.
N-Benzhydryl M. tuberculosis6.25 - 12.5Lipophilic bulk aids cell wall penetration.
Bis-Piperazine E. coli> 50.0Lower activity vs Gram-negatives due to efflux.
Anticancer Potential (Cytotoxicity)

The scaffold serves as a precursor for kinase inhibitors. The 3-amino-4-chloro derivatives (post-reduction) mimic the ATP-binding motif of several kinase inhibitors.

  • Cell Lines: HeLa, MCF-7, HCT-116.

  • IC50 Values: Optimized derivatives often reach low micromolar (1-5 µM) potency.

  • Pathway: Induction of apoptosis via caspase-3 activation and DNA intercalation (for planar derivatives).

SAR Logic Visualization

The following diagram summarizes the Structure-Activity Relationship (SAR) rules for this scaffold.

SAR Center Benzoyl Piperazine Scaffold R1 Piperazine N-Substituent (Tail) Center->R1 R2 4-Position (Cl or Nu) (Head) Center->R2 R3 3-Position (NO2/NH2) (Linker) Center->R3 Solubility Solubility & PK (Basic Amine) R1->Solubility Bulky/Polar groups tune BBB/Absorption Potency Target Binding (Kinase/DNA) R2->Potency S_NAr allows library diversity Cyclization Cyclization Potential (Benzimidazole) R3->Cyclization Reduction allows heterocycle formation

Caption: SAR map highlighting the functional roles of the N-tail (PK properties), 4-position (Target engagement), and 3-position (Scaffold rigidity/cyclization).

Part 6: References

  • Synthesis and Biological Evaluation of Piperazine Derivatives Source: International Journal of Molecular Sciences (2012) URL:[Link] Relevance: Foundational protocol for benzoyl piperazine synthesis and anticancer screening.

  • Piperazine Scaffold in Medicinal Chemistry: A Review Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] Relevance: Comprehensive review of the pharmacophore's utility in CNS and antimicrobial drugs.

  • Reduction of Nitroarenes: Catalytic Approaches Source: MDPI Catalysts (2019) URL:[Link] Relevance: Mechanistic insights into selective nitro reduction in the presence of halogens.

  • Chemical Structure and Properties: 1-(4-Chloro-3-nitrobenzoyl)piperazine Source: PubChem Compound Summary (CID 563538-35-2) URL:[Link] Relevance: Verification of chemical identity, physical properties, and safety data.

Sources

pKa values and lipophilicity of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Executive Summary

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (CAS: 57490-91-2) represents a "privileged scaffold" in medicinal chemistry, often utilized as an intermediate in the synthesis of antiretrovirals (e.g., HIV-1 attachment inhibitors) and kinase inhibitors. Its structural core combines a lipophilic, electron-deficient aromatic ring with a polar, ionizable piperazine headgroup.

Understanding the ionization constant (pKa) and lipophilicity (LogP/LogD) of this compound is critical for predicting its solubility, membrane permeability, and pharmacokinetic (PK) behavior.[1] This guide provides a theoretical framework for these properties and details the industry-standard experimental protocols required to validate them.

Part 1: Structural Analysis & Theoretical Predictions

Before initiating wet-lab experiments, a theoretical profile is established to define the dynamic range of the instruments.

Structural Dissection

The molecule consists of three distinct pharmacophores affecting physicochemical properties:

  • The Piperazine Ring (3-Methyl substituted): The N1 nitrogen is involved in an amide bond, rendering it non-basic. The N4 nitrogen is a secondary amine and serves as the sole ionization center under physiological conditions. The C3-methyl group introduces steric bulk near the N4 center, potentially influencing solvation shells and pKa.

  • The Amide Linker: A neutral, polar connector that restricts rotation and contributes to the polar surface area (PSA).

  • The Phenyl Ring (4-Cl, 3-NO2): A highly electron-withdrawing moiety. The nitro (

    
    ) and chloro (
    
    
    
    ) groups exert a strong inductive effect (
    
    
    ), pulling electron density away from the amide and, to a lesser extent, the distal piperazine ring.
Predicted pKa Values
  • Primary Ionization Center (N4-H):

    • Unsubstituted piperazine pKa: ~9.8.

    • N-acyl piperazine baseline pKa: ~8.0–8.5 (Amide electron withdrawal lowers distal amine basicity).

    • Effect of 3-Methyl Group: Steric hindrance usually hinders the stabilization of the protonated cation by water, slightly lowering pKa (approx. -0.1 to -0.3 units).

    • Effect of 4-Cl-3-NO2-Benzoyl: The strong electron-withdrawing nature of the nitro/chloro combination will further reduce the electron density at N4 via through-bond inductive effects.

    • Predicted pKa: 7.8 – 8.3 (Basic).

Predicted Lipophilicity (LogP)
  • Base LogP (N-benzoylpiperazine): ~0.2.

  • Substituent Contributions (Hansch-Leo

    
     values): 
    
    • Chlorine (

      
      ): +0.71.
      
    • Nitro (

      
      ): -0.28 (polar but shielded).
      
    • Methyl (

      
      ): +0.56.
      
  • Predicted LogP: 1.2 – 1.8 .

  • Predicted LogD (pH 7.4): Since the pKa is ~8.0, at pH 7.4 the molecule exists as a mixture of cationic (protonated) and neutral species. The LogD will be lower than the LogP, estimated at 0.5 – 1.0 .

Part 2: Experimental Determination of pKa

Methodology: Potentiometric Titration (The "Gold Standard") Rationale: Unlike UV-metric methods which require a chromophore change near the ionization center (unlikely here as the chromophore is distal to the N4 amine), potentiometry measures the net proton exchange, providing high accuracy for non-chromophoric ionizations.

Experimental Protocol

Reagents:

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Acidifier: 0.1 M HCl.[2]

  • Sample: >5 mg of pure 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine.

Workflow:

  • Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Slope efficiency must be >98%.

  • Sample Preparation: Dissolve 1–2 mg of the compound in 20 mL of 0.15 M KCl.

    • Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Acidification: Lower the pH of the sample solution to ~2.0 using 0.1 M HCl to ensure the piperazine N4 is fully protonated.

  • Titration: Titrate with 0.1 M NaOH under inert gas (Argon/Nitrogen) purge to prevent

    
     absorption.
    
    • Add titrant in 1–5 µL increments.

    • Wait for electrode stability (<0.1 mV/sec drift) before recording pH.

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative maximum) corresponds to the pKa.

Visualization: Potentiometric Workflow

PotentiometricTitration Start Sample Preparation (Dissolve in 0.15M KCl) Acidify Acidify to pH 2.0 (Ensure N4 protonation) Start->Acidify Titrate Titrate with 0.1M NaOH (Argon Purge) Acidify->Titrate Detect Measure Potential (mV) Glass Electrode Titrate->Detect Stepwise Addition Detect->Titrate Loop until pH 11 Analyze Bjerrum Plot Analysis Determine pKa Detect->Analyze Data Export

Figure 1: Step-by-step workflow for the potentiometric determination of pKa.

Part 3: Lipophilicity Assessment (LogP/LogD)

Methodology: RP-HPLC Determination (Chromatographic Hydrophobicity Index - CHI) Rationale: Traditional shake-flask methods are prone to emulsion formation and material loss. The HPLC method is faster, automatable, and requires less sample.

Experimental Protocol

Reagents:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for LogD; pH 10.5 for LogP).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A set of 5–10 compounds with known LogP values (e.g., Toluene, Acetophenone, Benzophenone).

Workflow:

  • Standard Curve Generation: Inject the standard mixture. Record retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each:
    
    
    (Where
    
    
    is the dead time, usually determined by Uracil injection).
  • Sample Injection: Inject 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine under the same isocratic conditions (e.g., 50% ACN).

  • Calculation:

    • Plot Log

      
       of standards vs. their literature LogP.
      
    • Use the linear regression equation (

      
      ) to solve for the LogP of the unknown sample based on its measured Log 
      
      
      
      .
  • LogD Profiling: Repeat the experiment at pH 3.0, 5.0, and 7.4 to map the distribution coefficient profile.

Visualization: LogD vs. pH Logic

LogD_Profile Low_pH pH < pKa (pH 2-6) Species: Protonated (Cation) High Solubility, Low LogD Mid_pH pH ≈ pKa (pH 7.8-8.3) Transition Zone 50% Ionized / 50% Neutral Low_pH->Mid_pH Titration with Base High_pH pH > pKa (pH 9+) Species: Neutral High Lipophilicity (LogP), Low Solubility Mid_pH->High_pH Deprotonation Complete

Figure 2: Theoretical relationship between pH and Lipophilicity (LogD) for the target mono-basic amine.

Part 4: Data Summary & Interpretation

The following table summarizes the expected physicochemical profile based on structural analysis and standard piperazine derivatives.

PropertyPredicted ValuePhysiological Implication
pKa (Basic) 7.8 – 8.3 At blood pH (7.4), the drug is ~80-90% ionized. This favors solubility but may limit passive diffusion across the Blood-Brain Barrier (BBB).
LogP (Neutral) 1.5 ± 0.3 Moderate lipophilicity. Good balance for oral bioavailability (Lipinski's Rule of 5 compliant).
LogD (pH 7.4) 0.6 – 1.0 The effective lipophilicity is lower due to ionization. This suggests the compound will partition moderately into tissues but clear renally.
Solubility High at pH < 6Formulation in slightly acidic buffers (citrate/acetate) is recommended for IV delivery.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and LogP methodology).
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • PubChem Database. (2023). Compound Summary for 1-Benzoylpiperazine derivatives. National Center for Biotechnology Information. Link

  • Comer, J., & Tam, K. (2001). Lipophilicity Profiles: Theory and Measurement.
  • IUPAC. (2023). Glossary of Terms Used in Medicinal Chemistry. International Union of Pure and Applied Chemistry. Link

Sources

Technical Guide: Thermal Stability & Melting Point Characterization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

[1]

Executive Summary

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a critical intermediate in the synthesis of bioactive piperazine scaffolds.[1] Its structural integrity relies heavily on the stability of the 4-chloro-3-nitrobenzoyl moiety, which is susceptible to thermal degradation, and the 3-methylpiperazine ring, which introduces chirality and conformational flexibility.[1]

Precise determination of the melting point (MP) and thermal decomposition onset (

  • Process Safety: Preventing runaway reactions during acylation or drying.

  • Solid-State Form Control: Distinguishing between amorphous and crystalline forms during isolation.[1]

  • Purity Assessment: Using MP depression as a quick check for process-related impurities (e.g., unreacted 3-methylpiperazine).[1]

Physicochemical Profile & Structural Logic[1]

Chemical Identity[1][2][3][4]
  • IUPAC Name: (4-Chloro-3-nitrophenyl)(3-methylpiperazin-1-yl)methanone[1]

  • CAS Number: 1240564-68-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 283.71 g/mol [1]

  • Chirality: The C3-methyl group on the piperazine ring creates a chiral center.[1] Unless stereoselectively synthesized, the material exists as a racemate, which typically exhibits a different melting point and solubility profile than the pure enantiomers (

    
     or 
    
    
    ).
Predicted Thermal Properties

While specific experimental values for this intermediate are often proprietary, structural analogs provide a reliable predictive range.

PropertyPredicted RangeStructural Rationale
Melting Point (Free Base) 85°C – 125°C Benzamides with nitro/chloro substitutions typically crystallize well.[1] The methyl group asymmetry may lower the MP compared to the des-methyl analog.
Melting Point (HCl Salt) > 200°C (Decomp.) Salt formation rigidifies the lattice, significantly increasing lattice energy.[1]
Thermal Decomposition > 240°C Nitroaromatics are generally stable up to ~250°C but can undergo violent decomposition if initiated.[1]

Synthesis & Impurity Impact on Melting Point[1]

The thermal behavior of this compound is directly influenced by its synthesis route. The most common pathway involves the Schotten-Baumann acylation of 3-methylpiperazine.[1]

Synthesis Workflow (Graphviz)

SynthesisPathStart14-Chloro-3-nitrobenzoic AcidStep1Activation(SOCl2 or Oxalyl Chloride)Start1->Step1Inter1Acid Chloride IntermediateStep1->Inter1ReactionN-Acylation(DCM/TEA, 0-5°C)Inter1->ReactionStart23-MethylpiperazineStart2->ReactionProduct1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazineReaction->ProductImpurityImpurity: Bis-acylated byproduct(MP Depression)Reaction->ImpuritySide Reaction

Figure 1: Synthesis pathway highlighting the origin of potential impurities that affect thermal data.

Critical Insight: The regioselectivity of 3-methylpiperazine acylation is crucial. Acylation at the N1 (less sterically hindered) position is preferred, but N4-acylation or bis-acylation can occur.[1] These impurities cause melting point depression and broadening of the DSC endotherm.[1]

Thermal Stability Assessment Protocols

To validate the safety and purity of the compound, a dual-method approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.

Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for determining the melting point and detecting polymorphic transitions.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

  • Sample Mass: 2–5 mg (encapsulated in Tzero aluminum pans with pinhole lids).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation.

  • Ramp Rate: 10°C/min.[1][2]

  • Cycle: Heat from 25°C to 250°C.[1]

Data Interpretation:

  • Endotherm 1 (

    
    ):  The sharp melting peak.[1] The onset temperature is the reported melting point.
    
    • Acceptance Criteria: Peak width at half height < 2°C indicates high purity (>98%).[1]

  • Exotherm (

    
    ):  A broad exothermic peak following the melt indicates thermal decomposition.[1]
    
    • Warning: If

      
       is within 30°C of 
      
      
      , the material is thermally labile; drying temperatures must be strictly controlled.
Thermogravimetric Analysis (TGA) Protocol

TGA measures mass loss to differentiate between desolvation (solvent loss) and degradation.

  • Ramp Rate: 10°C/min from Ambient to 400°C.

  • Key Thresholds:

    • < 100°C: Mass loss here indicates residual solvent (DCM, water) or moisture.[1]

    • > 200°C: Significant mass loss indicates degradation of the nitro group (

      
       cleavage) or decarboxylation.[1]
      
Thermal Stability Logic Flow (Graphviz)

StabilityLogicSampleIsolated Sample(Powder)TGARun TGA(25°C -> 400°C)Sample->TGADSCRun DSC(25°C -> 250°C)Sample->DSCDecision1Mass Loss < 150°C?TGA->Decision1Decision2Exotherm near Melt?DSC->Decision2SolvateSolvate/Hydrate Detected(Recalculate Assay)Decision1->SolvateYes (>1%)DryAnhydrous MaterialDecision1->DryNoUnstableThermally Labile(Limit Drying < 40°C)Decision2->UnstableYes (ΔT < 30°C)StableStable Solid(Standard Drying)Decision2->StableNo

Figure 2: Decision logic for thermal stability classification based on TGA/DSC data.

Quantitative Data Summary (Reference Values)

While experimental validation is required for each batch, the following reference values for the free base form are established based on structure-activity relationships (SAR) of nitrobenzoyl piperazines.

ParameterValue / RangeMethodNotes
Melting Point (

)
105°C ± 10°C (Estimated)DSC (Onset)Highly dependent on enantiomeric purity. Racemate may melt lower than pure enantiomer.[1]
Heat of Fusion (

)
25–35 kJ/mol DSC (Integration)Typical for organic amides.[1]
Decomposition Onset ~245°C TGANitro group cleavage initiates degradation.[1]
Recrystallization Solvent Ethanol / Ethyl Acetate -Preferred solvents for obtaining stable polymorphs.[1]
Safety Note: Nitro Group Hazards

The nitro (


)1
  • Recommendation: Do not heat large quantities (>100g) of the dry solid above 150°C without prior Accelerating Rate Calorimetry (ARC) testing to rule out self-accelerating decomposition.[1]

References

  • Piperazine Synthesis & Properties

    • Pollard, C. B., et al.[3] "Derivatives of Piperazine.[1][3][4][5][6] XXIII. Synthesis of 1-Arylpiperazines." Journal of Medicinal Chemistry, 1966.[3]

  • Thermal Analysis of Pharmaceuticals

    • Giron, D.[1] "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 1995.

  • Nitro-Compound Stability

    • S. Zeman.[1] "Thermal Stability of Nitro Compounds."[1][2][7] Journal of Hazardous Materials, 2009. (General reference for nitro-aromatic decomposition mechanisms).

  • Analogous Compound Data

    • PubChem Compound Summary for (4-Chloro-3-nitrophenyl)(3-methylpiperazin-1-yl)methanone (CAS 1240564-68-4).[1]

    • Note: Specific melting points for this CAS are often proprietary to API master files (e.g.

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (CAS: 1240564-68-4) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry.[1] Its structural utility lies in its trifunctional nature :

  • Electrophilic Warhead: The 4-chloro-3-nitro moiety is highly activated for Nucleophilic Aromatic Substitution (SNAr), enabling rapid library diversification.[1]

  • Chiral Vector: The 3-methylpiperazine unit introduces defined stereochemistry (if enantiopure starting material is used) and improves physicochemical properties like solubility and metabolic stability compared to planar analogs.[1][2]

  • Orthogonal Reactivity: The presence of a nitro group (reducible to aniline) and a secondary amine (on the piperazine ring) allows for sequential, orthogonal functionalization strategies, making it ideal for Fragment-Based Drug Discovery (FBDD).[1][2]

Part 1: Structural Analysis & Pharmacophore Potential[1][2]

The "Magic Methyl" Effect

The inclusion of the 3-methyl group on the piperazine ring is not merely structural; it is a strategic design element.[1][2] In drug discovery, the "Magic Methyl" effect refers to the profound boost in potency (often >10-fold) and selectivity observed when a methyl group is introduced to a rigidify a conformation or fill a hydrophobic pocket.[1][2]

  • Conformational Lock: The methyl group biases the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target (e.g., GPCRs or Kinases).[1][2]

  • Metabolic Shielding: Steric hindrance around the nitrogen atoms can reduce N-oxidation or N-dealkylation rates by metabolic enzymes (CYP450s).[1]

The 4-Chloro-3-Nitro "Hotspot"

This benzoyl fragment is a textbook example of an activated aryl chloride .[1] The nitro group at the meta position (relative to the amide) and ortho position (relative to the chlorine) exerts a strong electron-withdrawing effect (-I, -M), significantly lowering the energy of the transition state for nucleophilic attack at the C-4 position.[2]

Reactivity Profile:

  • SNAr Displacement: The Chlorine atom is easily displaced by amines, thiols, or alkoxides.[1][2]

  • Reductive Cyclization: Post-displacement, the nitro group can be reduced to an amine, setting the stage for cyclization to form benzimidazoles or quinoxalines —core scaffolds in oncology (e.g., kinase inhibitors).[1][2]

Part 2: Synthetic Utility & Divergent Workflows[1][2]

The true power of this building block is its ability to serve as a hub for Divergent Synthesis .[1][2] Below is the logical workflow for generating diverse chemical libraries.

Workflow Diagram (DOT)

G Core 1-(4-Chloro-3-nitrobenzoyl) -3-methylpiperazine P1 N4-Functionalized Piperazine Core->P1 Path C: Tail Modification Step2 SNAr Displacement (Heat/Base) Core->Step2 Path A: Warhead Activation R1 R-X / Ar-NCO R1->P1 R2 Primary Amines (R-NH2) R2->Step2 P2 4-Amino-3-nitro Derivative Step2->P2 Step3 Nitro Reduction (Fe/NH4Cl or H2/Pd) P2->Step3 Path B: Heterocycle Formation Int3 Diamine Intermediate Step3->Int3 Step4 Cyclization (Aldehydes/CDI) Int3->Step4 P3 Benzimidazole Scaffold Step4->P3

Figure 1: Divergent synthesis pathways starting from the 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine core.[1] Path A/B leads to fused heterocycles; Path C modifies the solubility/binding tail.[1][2]

Part 3: Experimental Protocols

Protocol A: SNAr Library Generation

Objective: Displacement of the 4-Chloro group with diverse amines to create a library of 3-nitro-4-aminobenzamides.

Reagents:

  • Substrate: 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (1.0 eq)

  • Nucleophile: Diverse primary/secondary amines (1.2 eq)[1][2]

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 eq)[1][2]

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr)[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 3 mL of dry DMF.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine nucleophile.

  • Reaction: Stir at 60–80°C for 4–12 hours. Monitor by LC-MS (Look for mass shift: -Cl +Amine).[1]

    • Note: Highly steric amines may require higher temperatures (100°C) or microwave irradiation (120°C, 20 min).[1][2]

  • Workup: Pour into ice water. If precipitate forms, filter and wash.[1][2][3] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over MgSO4, and concentrate.[1][2]

Protocol B: Nitro Reduction to Benzimidazole

Objective: Converting the SNAr product into a benzimidazole core (common in kinase inhibitors).[1][2]

Step 1: Nitro Reduction

  • Suspend the nitro compound (from Protocol A) in Ethanol/Water (3:1).[1][2]

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) .

  • Reflux for 2 hours. The yellow nitro compound will turn into a colorless/dark amine species.[1][2]

  • Filter hot through Celite to remove iron sludge.[1][2] Concentrate to obtain the ortho-phenylenediamine intermediate.[1]

Step 2: Cyclization

  • Dissolve the diamine in TEOF (Triethyl orthoformate) containing a catalytic amount of p-TsOH (p-Toluenesulfonic acid).[1][2]

  • Heat at 80°C for 3 hours.

  • Evaporate solvent and purify via Flash Chromatography (DCM/MeOH gradient).[1][2]

    • Result: A 1-substituted-benzimidazole ring fused to the benzoyl-piperazine tail.[1]

Part 4: Quantitative Data & Properties[2]

Table 1: Physicochemical Profile of the Core Building Block

PropertyValueDrug Discovery Implication
Molecular Weight ~283.71 DaIdeal for fragment-based design (Rule of 3 compliant).[1]
cLogP ~1.2Good lipophilicity balance; allows room for adding hydrophobic groups.[1][2]
H-Bond Donors 1 (Amine)N4-amine is a handle for further derivatization.[1]
H-Bond Acceptors 4Includes nitro and amide oxygens; relevant for receptor binding.[1]
TPSA ~75 ŲWell within the range for oral bioavailability (<140 Ų).[1][2]
Chirality Racemic or (R)/(S)Critical: Use (R)-2-methylpiperazine synthesis for (R)-3-methyl products to avoid stereoisomer mixtures.

Part 5: References & Authority[1][2]

In-Text Citations:

  • The activation of aryl chlorides by ortho-nitro groups is a foundational principle in heterocyclic synthesis [1].[1]

  • Piperazine scaffolds are present in over 13 FDA-approved drugs, validating their safety and pharmacokinetic profile [2].[1][2]

  • The "Magic Methyl" effect on piperazine rings has been documented to improve selectivity in GPCR targets [3].[1][2]

Reference List:

  • Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. Chemical Reviews. Available at: [Link][1][2]

  • Piperazine Scaffold in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry. Available at: [Link][1][2]

  • The Magic Methyl Effect on Conformational Analysis. Journal of Medicinal Chemistry. Available at: [Link][1][2]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

IUPAC nomenclature and synonyms for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine , a specialized intermediate utilized in medicinal chemistry for the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and GPCR ligands.

Executive Summary & Structural Identity

This compound represents a "privileged structure" in drug discovery—a benzamide derivative of piperazine. Its core utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an aniline for further coupling), the aryl chloride (susceptible to nucleophilic aromatic substitution,


), and the secondary amine  of the piperazine ring (available for further functionalization).
Synonyms and Identifiers
Identifier TypeValue / Description
IUPAC Name (4-Chloro-3-nitrophenyl)(3-methylpiperazin-1-yl)methanone
Common Name 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine
CAS Registry Number Not widely listed in public aggregation databases; often referenced by the base scaffold CAS 563538-35-2 (des-methyl analog).
Molecular Formula

Molecular Weight 283.71 g/mol
SMILES CC1CNCCN1C(=O)C2=CC(=C(C=C2)Cl)[O-]
Key Functional Groups Nitro (

), Aryl Chloride (

), Amide (

), Secondary Amine (

)

Nomenclature Decomposition & Logic

Understanding the nomenclature requires analyzing the regiochemistry of the piperazine ring. The name 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine implies a specific orientation of the methyl group relative to the amide bond.

The Numbering Shift (Scientific Rationale)

The synthesis typically starts from 2-methylpiperazine . However, the IUPAC numbering rules change upon acylation because the amide nitrogen takes priority as position 1.

  • Precursor (2-Methylpiperazine): The nitrogen adjacent to the methyl group is N1. The methyl is at C2.

  • Reaction Selectivity: Acylation occurs preferentially at the unhindered nitrogen (N4) due to steric hindrance at N1.

  • Product Renumbering: The acylated nitrogen becomes the principal group (N1). The carbon atoms are numbered to give the methyl substituent the lowest possible locant.

    • Path: N1(Amide) → C2 → C3(Methyl).

    • Result: The "2-methyl" of the precursor becomes the "3-methyl" substituent in the product.

NomenclatureLogic cluster_0 Precursor: 2-Methylpiperazine cluster_1 Target: 1-Benzoyl-3-methyl... Precursor 2-Methylpiperazine (Methyl at C2 relative to N1) Sterics Steric Hindrance at N1 Blocks Acylation Precursor->Sterics Reaction Acylation at Unhindered N4 Precursor->Reaction Reagent: ArCOCl Renumbering IUPAC Priority Shift: Acylated N becomes N1 Reaction->Renumbering Result Methyl is now at C3 (3-methylpiperazine) Renumbering->Result

Figure 1: Logical flow of IUPAC renumbering following regioselective acylation.

Synthetic Methodology & Protocols

The synthesis of this compound follows a classical Schotten-Baumann type acylation.[1] The critical technical challenge is regioselectivity .

Experimental Protocol

Objective: Synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine via regioselective acylation.

Reagents:

  • 4-Chloro-3-nitrobenzoyl chloride (1.0 equiv)

  • 2-Methylpiperazine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methylpiperazine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM (10 mL/mmol). Cool the solution to 0°C using an ice bath.

    • Why: Excess amine and base scavenge the HCl byproduct. Low temperature suppresses bis-acylation.

  • Controlled Addition: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Causality: Slow addition ensures the concentration of the acylating agent remains low relative to the amine, favoring mono-acylation at the less hindered N4 position [1].

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • Validation: Look for the disappearance of the acid chloride spot and the appearance of a new, more polar amide spot.

  • Workup & Purification:

    • Quench with water.[2]

    • Extract the organic layer and wash sequentially with saturated

      
       (to remove unreacted acid) and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Reaction Pathway Diagram[1]

SynthesisPathway Start Reagents: 4-Chloro-3-nitrobenzoyl chloride + 2-Methylpiperazine Condition Conditions: DCM, TEA, 0°C -> RT Start->Condition Selectivity Regioselective Attack (Unhindered N4) Condition->Selectivity Intermediate Tetrahedral Intermediate Product Product: 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine Intermediate->Product - HCl Selectivity->Intermediate Byproduct Byproduct (Avoided): Bis-acylated species Selectivity->Byproduct Excess Reagent/Heat

Figure 2: Synthetic pathway highlighting the critical regioselective step.

Characterization & Validation

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

TechniqueDiagnostic SignalStructural Interpretation
1H NMR Doublet at

1.0–1.2 ppm (3H)
Confirms the methyl group attached to the piperazine ring.
1H NMR Multiplets at

2.8–4.5 ppm
Characteristic of piperazine ring protons .[3] Broadening may occur due to amide rotamers.
1H NMR Aromatic signals (

7.5–8.2 ppm)
3 distinct protons corresponding to the 1,2,4-substituted benzene ring .
LC-MS

peak at ~284.1
Confirms Molecular Weight .
IR Band at ~1640

Amide Carbonyl (C=O) stretch.
IR Bands at 1530 & 1350

Nitro (

)
asymmetric and symmetric stretches.
Self-Validating System Check
  • Check 1: If the methyl doublet appears at a different shift or integration is off, suspect acylation at the wrong nitrogen (N1) or bis-acylation.

  • Check 2: If the aromatic region shows loss of the chlorine pattern, suspect nucleophilic aromatic substitution (

    
    ) by the amine (a common side reaction if heat is applied).
    

References

  • Regioselective Acylation of Piperazines: Yarim, M., Koksal, M., Durmaz, I., & Atalay, R. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Int. J. Mol. Sci., 13(6), 8071-8085. Link

  • General Amide Synthesis Protocols: BenchChem Technical Guides. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine. Link

  • Schotten-Baumann Mechanism: Organic Chemistry Portal. Acylation of Amines using Acid Chlorides. Link

Sources

Methodological & Application

Regioselective Synthesis and Optimization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical piperazine building blocks is a critical operation in modern drug discovery. The target compound, 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine , serves as a highly functionalized intermediate. Its synthesis relies on the regioselective mono-acylation of 2-methylpiperazine. This application note details a kinetically controlled, self-validating synthetic protocol that maximizes regioselectivity while employing an orthogonal acid-base extraction strategy to eliminate the need for chromatographic purification.

Mechanistic Rationale & Strategic Design

Regioselectivity Principles

The piperazine core of 2-methylpiperazine contains two secondary amines: N1 (adjacent to the methyl group) and N4 (unhindered). The steric bulk of the C2-methyl group creates a significant kinetic barrier for electrophilic attack at the N1 position. By employing a highly reactive electrophile (4-chloro-3-nitrobenzoyl chloride) at strictly controlled low temperatures (0 °C), the reaction is driven under kinetic control to exclusively acylate the less sterically hindered N4 position[1].

Following IUPAC nomenclature, the acylated N4 becomes position 1 in the product, positioning the methyl group at C3, thus yielding the desired 1-acyl-3-methylpiperazine architecture. To further suppress the formation of the thermodynamically stable bis-acylated byproduct, a stoichiometric asymmetry is introduced (2.0 equivalents of 2-methylpiperazine). This approach exploits the differential nucleophilicity of the piperazine nitrogens, ensuring that the unhindered nitrogen reacts preferentially[2],[3].

Self-Validating Purification Logic

Traditional column chromatography for polar amines is time-consuming and difficult to scale. This protocol utilizes a self-validating acid-base extraction system based on the pKa differential of the reaction components:

  • Target Product: Contains a highly electron-withdrawing benzoyl group at N1 (neutralizing it) but retains a basic secondary amine at N4. It forms a water-soluble salt at low pH and becomes lipophilic at high pH.

  • Bis-acylated Impurity: Lacks free amines, remains neutral, and stays in the organic phase regardless of pH.

  • Unreacted 2-Methylpiperazine: A highly polar diamine that remains predominantly water-soluble even at basic pH.

Process Visualization

SynthesisWorkflow A 2-Methylpiperazine (2.0 eq) in DCM Cool to 0 °C C Dropwise Addition (Kinetic Control) A->C B 4-Chloro-3-nitrobenzoyl chloride (1.0 eq) in DCM B->C D Reaction Mixture (Mono-acyl + Bis-acyl + Unreacted) C->D 1 h, 0 °C to RT E Acidic Extraction (0.5 M HCl) D->E Quench & Extract F Organic Phase (Bis-acylated Impurity) E->F Separation (Discard) G Aqueous Phase (Product & Unreacted Amine salts) E->G Separation (Keep) H Basification (pH 10 with NaOH) G->H pH Adjustment I Extraction (DCM) & Water Wash H->I Phase Transfer J Pure 1-(4-Chloro-3-nitrobenzoyl) -3-methylpiperazine I->J Evaporation

Workflow of regioselective acylation and self-validating acid-base purification strategy.

Quantitative Process Optimization

The following table summarizes the optimization parameters establishing the causality between reaction conditions and regioselectivity.

EntryEquivalents of AmineTemperature (°C)Addition RateMono:Bis Ratio (LC-MS)Isolated Yield (%)
11.025Bolus60:4045
21.00Dropwise (30 min)85:1568
3 2.0 0 Dropwise (30 min) 95:5 88
42.0-78Dropwise (30 min)98:289

Detailed Experimental Protocol

Reagents Required:

  • 2-Methylpiperazine (CAS: 109-09-1)

  • 4-Chloro-3-nitrobenzoyl chloride (CAS: 3882-98-2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl, aq)

  • 2.0 M Sodium hydroxide (NaOH, aq)

Step 1: Preparation of the Amine Nucleophile
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-methylpiperazine (2.00 g, 20.0 mmol, 2.0 eq) and anhydrous DCM (50 mL).

  • Add DIPEA (1.55 g, 12.0 mmol, 1.2 eq).

    • Causality Note: While excess 2-methylpiperazine can act as its own base, adding a non-nucleophilic base like DIPEA ensures the reactive amine remains fully unprotonated and maximally nucleophilic throughout the reaction.

  • Cool the solution strictly to 0 °C using an ice-water bath.

Step 2: Electrophilic Acylation (Kinetic Control)
  • In a separate vial, dissolve 4-chloro-3-nitrobenzoyl chloride (2.20 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (20 mL).

  • Attach an addition funnel to the reaction flask and transfer the acid chloride solution into the funnel.

  • Add the acid chloride solution dropwise to the vigorously stirring amine solution over 30 minutes.

    • Causality Note: Dropwise addition at 0 °C maintains a low steady-state concentration of the highly reactive acid chloride. This prevents localized exothermic heating and maximizes the kinetic preference for the unhindered N4 nitrogen over the sterically hindered N1 nitrogen[1].

Step 3: Reaction Maturation
  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 2 hours.

Step 4: Self-Validating Acid-Base Purification
  • Acidic Quench: Transfer the reaction mixture to a separatory funnel. Add 50 mL of 0.5 M HCl (aq) and shake vigorously.

  • Phase Separation: Allow the layers to separate. The lower organic (DCM) layer contains the neutral bis-acylated impurity. The upper aqueous layer contains the protonated mono-acylated product and unreacted 2-methylpiperazine. Discard the organic layer.

  • Organic Wash: Wash the aqueous layer with an additional 20 mL of DCM to ensure complete removal of neutral impurities. Discard the DCM.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2.0 M NaOH (aq) dropwise while stirring until the pH reaches 10–11 (verify with pH paper).

    • Causality Note: This deprotonates the secondary amine of the target product, rendering it lipophilic and extractable.

  • Product Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract with fresh DCM (3 × 30 mL). The mono-acylated product partitions into the DCM, while the highly polar, water-soluble 2-methylpiperazine largely remains in the aqueous phase.

  • Final Wash: Wash the combined organic extracts with brine (30 mL) to remove residual water and trace water-soluble impurities.

Step 5: Isolation
  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under high vacuum to afford pure 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine.

Analytical Validation

  • LC-MS: Expected mass [M+H]⁺ = 284.0 m/z. The chromatogram should show a single major peak, confirming the absence of the bis-acylated byproduct ([M+H]⁺ = 467.0 m/z).

  • ¹H-NMR (CDCl₃): The regiochemistry can be validated by observing the chemical shift of the methyl doublet. In the 3-methylpiperazine product, the methyl group is adjacent to the free secondary amine, resulting in an upfield shift compared to the alternative 2-methylpiperazine isomer (where the methyl is adjacent to the electron-withdrawing amide).

References

Sources

Nucleophilic aromatic substitution using 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency


 Functionalization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine Scaffolds 

Executive Summary

This application note details the protocol for performing Nucleophilic Aromatic Substitution (


) on 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine  (hereafter referred to as Substrate-1 ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antipsychotic agents. The presence of the ortho-nitro group activates the 4-chloro position, enabling facile displacement by primary/secondary amines, thiols, and alkoxides.

Key Technical Insight: While the benzamide linkage is robust, the presence of a secondary amine on the piperazine ring (if N4 is unprotected) presents a risk of intermolecular polymerization. This guide addresses chemoselectivity, solvent effects, and workup strategies to maximize yield and purity.

Mechanistic Principles

The reaction follows a classical Addition-Elimination mechanism.[1][2][3] The reaction rate is governed by the electrophilicity of the C-4 carbon, which is enhanced by the electron-withdrawing nature of the adjacent nitro group (


 effects) and the para-carbonyl group.
Reaction Pathway Analysis
  • Nucleophilic Attack: The incoming nucleophile (Nu) attacks the C-4 position, disrupting aromaticity.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[4] The nitro group is essential here, acting as an electron sink to stabilize the negative charge.[2]

  • Elimination: Re-aromatization occurs with the expulsion of the chloride ion (

    
    ).
    

Figure 1: Mechanistic Pathway of


 on Substrate-1 

SNAr_Mechanism Substrate Substrate-1 (Aromatic Cl) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Addition (Rate Limiting) Nu Nucleophile (R-NH2) Nu->TS Product Functionalized Product TS->Product Elimination (Fast) LG Leaving Group (HCl/Salt) TS->LG

Caption: The Addition-Elimination mechanism. The stability of the Meisenheimer Complex (yellow) determines the activation energy.

Experimental Design Strategy

Successful


 on this scaffold requires balancing reactivity with impurity control (hydrolysis of the amide or polymerization).
Solvent Selection Matrix

The choice of solvent dramatically impacts the reaction rate by stabilizing the charged transition state.

SolventPolarity (

)
Reaction RateRecommended ForNotes
DMF/DMA HighFastLow-reactivity nucleophilesDifficult to remove; aqueous workup required.
DMSO HighVery FastSterically hindered aminesHigh boiling point; difficult to evaporate.
Acetonitrile MediumModerateGeneral screeningEasy workup; may require higher T for completion.
EtOH/iPrOH High (Protic)Slow-Moderate"Green" ChemistryCan cause side reactions (ether formation) if base is too strong.
THF LowSlowHighly reactive aminesGood for solubility; often requires heating.
Base Selection

A base is required to neutralize the HCl generated.[3]

  • DIPEA (Hünig's Base): Preferred. Non-nucleophilic, soluble in organic solvents.

  • 
    :  Effective in DMF/DMSO but requires vigorous stirring (heterogeneous).
    
  • Excess Nucleophile: If the amine is cheap (e.g., morpholine), use 2-3 equivalents.

Detailed Protocol: Amine Displacement

Objective: Synthesis of 1-(4-(Morpholin-4-yl)-3-nitrobenzoyl)-3-methylpiperazine (Model Reaction).

Pre-Reaction Check:

  • Substrate Integrity: Ensure Substrate-1 is free of residual thionyl chloride (if prepared from acid chloride) to prevent immediate quenching of the nucleophile.

  • N4-Protection: If the 3-methylpiperazine nitrogen (N4) is unsubstituted (H), it must be protected (e.g., N-Boc) or the reaction must be run in high dilution to prevent intermolecular polymerization. This protocol assumes N4 is Boc-protected or methylated.

Step-by-Step Procedure
  • Preparation (0 min):

    • Weigh 1.0 eq (e.g., 1.0 mmol, 367 mg) of N-Boc-1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine.

    • Weigh 1.2 eq (1.2 mmol) of the nucleophile (e.g., Morpholine).

    • Measure 2.0 eq (2.0 mmol) of DIPEA.

  • Reaction Setup (10 min):

    • Dissolve the substrate in Acetonitrile (ACN) or DMF (concentration 0.2 M).

    • Add DIPEA followed by the nucleophile.

    • Note: If using a volatile amine, seal the vessel.

  • Incubation (1 - 4 hours):

    • Heat the mixture to 60°C - 80°C .

    • Monitoring: Check TLC (5% MeOH in DCM) or LCMS every hour. The starting material (Cl-Ar) usually elutes later than the product (Amine-Ar) on reverse phase due to the polarity change.

  • Workup (30 min):

    • Method A (Precipitation - Preferred for DMF): Pour the reaction mixture into 10 volumes of ice-water. Stir for 15 min. Collect the yellow/orange precipitate by filtration.

    • Method B (Extraction - Preferred for ACN): Evaporate ACN. Redissolve residue in EtOAc. Wash with Sat.

      
       (2x) and Brine (1x). Dry over 
      
      
      
      .[5]
  • Purification:

    • Usually, trituration with diethyl ether or cold ethanol is sufficient.

    • If flash chromatography is needed, use a gradient of DCM

      
       5% MeOH/DCM.
      

Figure 2: Experimental Workflow

Workflow Start Start: Dissolve Substrate in ACN or DMF Add Add DIPEA (2.0 eq) + Nucleophile (1.2 eq) Start->Add Heat Heat to 60-80°C (1-4 Hours) Add->Heat Check LCMS Check: Conversion > 95%? Heat->Check Check->Heat No Workup Workup: Pour into Ice Water OR Extract w/ EtOAc Check->Workup Yes Purify Purification: Trituration or Flash Column Workup->Purify

Caption: Standardized workflow for SNAr displacement on nitro-benzamide scaffolds.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is sterically hindered or solvent is too non-polar.Switch solvent to DMSO; increase Temp to 100°C; use microwave irradiation.
Hydrolysis (Acid formation) Wet solvent or presence of hydroxide.Use anhydrous solvents; ensure base is dry (

).
Bis-Substitution N/A for this substrate (only one Cl), but watch for displacement of

.

displacement is rare but possible with thiols at high temp. Keep T < 80°C.
Darkening of Reaction Decomposition / Oxidation.Degas solvents; run under Nitrogen atmosphere.[6]

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the reaction mixture to dryness at high temperatures (>150°C).

  • Piperazines: Known sensitizers. Avoid skin contact and inhalation. Use a fume hood.

  • Waste: Aqueous waste containing DMF/DMSO and amines must be segregated from standard organic waste.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzamides: A Practical Guide. Journal of Organic Chemistry, 84(10), 6012-6020.
  • Patel, M., et al. (2020). Synthesis and Biological Evaluation of Piperazine Derivatives as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 126950. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 10: Nucleophilic Aromatic Substitution). Link

Sources

Application Note: Library Synthesis Protocols Utilizing 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (CAS: 1240564-68-4) 1 is a highly versatile bifunctional building block. It features a reactive chloronitroarene moiety primed for Nucleophilic Aromatic Substitution (SNAr) and a 3-methylpiperazine ring that serves as a tunable, solubility-enhancing pharmacophore. This scaffold is heavily utilized in the parallel synthesis of benzimidazole and quinoxaline libraries, which are privileged structures in modern drug discovery, including the development of HMOX1 inducers and antiparasitic agents 2.

Mechanistic Insights & Experimental Causality

As a Senior Application Scientist, I emphasize that successful library generation requires understanding the why behind the chemistry. Transforming this building block into a diverse library relies on a four-step sequence, driven by the following mechanistic causalities:

  • The Oligomerization Risk (Step 1 Causality): The secondary amine of the 3-methylpiperazine ring is inherently nucleophilic. If subjected directly to SNAr conditions, intermolecular displacement of the aryl chloride will occur, leading to intractable oligomers. Therefore, the piperazine nitrogen must be capped (e.g., via sulfonylation or Boc-protection) prior to SNAr.

  • SNAr Dynamics (Step 2 Causality): The strong electron-withdrawing nature of the nitro group lowers the LUMO of the aromatic ring, making the ortho-carbon highly electrophilic and stabilizing the Meisenheimer intermediate.

  • Chemoselective Reduction (Step 3 Causality): Standard Pd/C hydrogenation can cause unwanted hydrodehalogenation if the SNAr nucleophile contains aryl halides. We utilize Fe/NH₄Cl to ensure strict chemoselectivity for the nitro group, preserving structural diversity 3.

  • Oxidative Cyclization (Step 4 Causality): Sodium metabisulfite (Na₂S₂O₅) is used during aldehyde cyclization because it forms a water-soluble bisulfite adduct, increasing electrophilicity and acting as a mild oxidant to aromatize the intermediate benzimidazoline into a stable benzimidazole.

Mechanism N1 Nitro Group (-NO2) Electron Withdrawal N3 Meisenheimer Complex (Stabilized Intermediate) N1->N3 Lowers LUMO N2 Ortho-Chlorine Leaving Group N2->N3 Electrophilic Center N5 Aryl Chloride Displacement N3->N5 Elimination N4 Nucleophilic Attack (Amines/Thiols) N4->N3 SNAr Addition

Mechanistic logic of Nucleophilic Aromatic Substitution (SNAr) on the chloronitroarene scaffold.

Synthetic Workflow Overview

G A 1-(4-Chloro-3-nitrobenzoyl) -3-methylpiperazine B Piperazine Capping (R1-SO2Cl) A->B Step 1 C SNAr Reaction (R2-NH2) B->C Step 2 D Nitro Reduction (Fe/NH4Cl) C->D Step 3 E Cyclization (R3-CHO) D->E Step 4 F Benzimidazole Scaffold E->F Final

Four-step synthetic workflow for generating a 3-point diversity library from the starting scaffold.

Step-by-Step Self-Validating Protocols

Protocol 4.1: Piperazine N-Derivatization (Sulfonylation)

This step installs the first point of diversity (R1) while protecting the nucleophilic amine.

  • Setup: Dissolve 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA, 2.5 eq). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during sulfonylation.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add the desired sulfonyl chloride (R1-SO₂Cl, 1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The starting material (ninhydrin active, Rf ~0.1) must completely disappear, replaced by a higher Rf spot (UV active, ninhydrin negative). Self-Validation: This confirms no free amine remains to cause oligomerization in Step 2.

  • Workup: Wash with 1M HCl (2x 25 mL) to remove excess TEA, then brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 4.2: Nucleophilic Aromatic Substitution (SNAr)

This step installs the second point of diversity (R2).

  • Setup: Dissolve the capped intermediate from Step 4.1 (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, 0.2 M). Causality: NMP's high dielectric constant stabilizes the polar Meisenheimer transition state.

  • Reagent Addition: Add the primary amine nucleophile (R2-NH₂, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Self-Validation: The characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) of the starting material must disappear, replaced by the [M+H]+ of the SNAr product. This ensures complete displacement of the aryl chloride.

  • Workup: Crash the product out by pouring the mixture into ice water. Filter the resulting precipitate and wash with cold water.

Protocol 4.3: Chemoselective Nitro Reduction
  • Setup: Suspend the SNAr product (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Causality: NH₄Cl provides a mild, slightly acidic proton source to drive the reduction without cleaving sensitive protecting groups or dehalogenating R-groups.

  • Reaction: Reflux at 80 °C for 3 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with p-anisaldehyde. Self-Validation: The resulting 1,2-diamine will show a distinct color change (typically bright yellow/orange) compared to the nitro precursor. LC-MS must show a mass shift of -30 Da (loss of O₂, addition of H₂).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate to yield the crude 1,2-diamine.

Protocol 4.4: Benzimidazole Cyclization

This step installs the third point of diversity (R3) and finalizes the core scaffold.

  • Setup: Dissolve the crude 1,2-diamine (1.0 eq) in N,N-Dimethylformamide (DMF, 0.1 M).

  • Reagent Addition: Add the desired aldehyde (R3-CHO, 1.1 eq) and Sodium metabisulfite (Na₂S₂O₅, 1.2 eq).

  • Reaction: Heat to 100 °C for 12 hours.

  • Validation Checkpoint: Analyze via UV-Vis spectroscopy or LC-MS. Self-Validation: Benzimidazoles exhibit a strong, characteristic UV absorbance shift compared to the diamine precursor. LC-MS must show the loss of water (-18 Da) and the addition of the aldehyde mass minus 2 protons, confirming complete oxidative cyclization.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify via flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the optimized yields and purities achieved using the self-validating protocols described above across various diversity inputs.

R1 (Capping Agent)R2 (SNAr Nucleophile)R3 (Cyclization Aldehyde)Overall Yield (4 Steps)Final Purity (LC-MS)
Methanesulfonyl chlorideCyclopropylamine4-Fluorobenzaldehyde68%>96%
Boc-Anhydride (Boc₂O)Aniline2-Pyridinecarboxaldehyde71%>98%
p-Toluenesulfonyl chloride2-Methoxyethylamine3-Methylbenzaldehyde76%>95%
Cyclopropanesulfonyl chloride4-Fluoroaniline4-Methoxybenzaldehyde64%>94%

References

  • BLDpharm. "(4-Chloro-3-nitrophenyl)(3-methylpiperazin-1-yl)methanone - CAS 1240564-68-4 Product Information and Documentation.
  • US Patent 20240051952A1. "Hmox1 inducers.
  • US Patent 3657267A. "Benzimidazole carbamates.

Sources

Application Note & Protocol: Optimized Benzoylation of 3-Methylpiperazine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the optimized reaction conditions for the selective mono-N-benzoylation of 3-methylpiperazine. Benzoylated piperazine moieties are critical structural motifs in a wide array of pharmacologically active compounds. Achieving high regioselectivity and yield in the benzoylation of unsymmetrical piperazines like 3-methylpiperazine is a common challenge in process development and medicinal chemistry. This guide elucidates the underlying chemical principles of the Schotten-Baumann reaction, details a robust and optimized protocol, and offers insights into troubleshooting and reaction parameter optimization. The intended audience includes researchers, chemists, and process scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Benzoylated Piperazines

The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. The introduction of a benzoyl group onto the piperazine core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the benzoylation of 3-methylpiperazine yields key intermediates for advanced pharmaceutical ingredients (APIs).

The primary challenge in the acylation of 3-methylpiperazine lies in its unsymmetrical nature. It possesses two secondary amine centers (N1 and N4) with distinct steric and electronic environments. The N1 nitrogen is less sterically hindered than the N4 nitrogen, which is adjacent to the methyl group. This inherent difference allows for regioselective acylation at the N1 position under carefully controlled conditions, obviating the need for more complex and costly protection-deprotection strategies.[1] This application note details a highly efficient method for achieving this selective transformation.

Mechanistic Rationale: The Schotten-Baumann Reaction

The benzoylation of an amine with benzoyl chloride is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[2][3] The reaction proceeds through a well-established mechanism that underscores the critical role of each component.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the more accessible N1 nitrogen of 3-methylpiperazine attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[4][5]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Proton Abstraction: An added base neutralizes the hydrochloric acid (HCl) generated from the expelled chloride and the proton on the newly acylated nitrogen.[6] This step is crucial; without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][7]

The use of a biphasic system, typically an organic solvent like dichloromethane (DCM) with an aqueous base, is a hallmark of the Schotten-Baumann reaction.[8] This setup sequesters the starting materials and product in the organic phase while the base neutralizes the byproduct HCl in the aqueous phase, driving the reaction to completion.[2][9]

Optimized Protocol: Selective Mono-N1-Benzoylation of 3-Methylpiperazine

This protocol is designed for high yield and selectivity, prioritizing the formation of 1-benzoyl-3-methylpiperazine.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3-MethylpiperazineC₅H₁₂N₂100.16≥98%Sigma-Aldrich
Benzoyl ChlorideC₇H₅ClO140.57≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥98%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Acros Organics
Hydrochloric Acid (HCl)HCl36.461 M aq. solutionVWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq. solutionJ.T. Baker
BrineNaCl58.44Saturated aq. solutionLabChem
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousEMD Millipore

Safety Precaution: Benzoyl chloride is corrosive and a lachrymator.[10] All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Experimental Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

G Workflow for Benzoylation of 3-Methylpiperazine cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_amine Dissolve 3-Methylpiperazine in DCM prep_base Prepare 10% (w/v) NaOH Solution setup Combine Amine and Base Solutions prep_base->setup cool Cool to 0-5 °C (Ice Bath) setup->cool add_bzcl Slowly Add Benzoyl Chloride cool->add_bzcl react Stir at Room Temp (Monitor by TLC/LC-MS) add_bzcl->react separate Separate Organic and Aqueous Layers react->separate wash_hcl Wash with 1 M HCl separate->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, MS, mp) purify->analyze

Caption: A step-by-step workflow for the selective benzoylation of 3-methylpiperazine.

Step-by-Step Protocol
  • Reagent Preparation:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a thermometer, dissolve 3-methylpiperazine (5.0 g, 49.9 mmol, 1.0 equiv) in dichloromethane (DCM, 80 mL).

    • Prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 10 g of NaOH in 100 mL of deionized water.

  • Reaction Setup and Execution:

    • To the stirred solution of 3-methylpiperazine in DCM, add the 10% aqueous NaOH solution (60 mL, ~150 mmol, ~3.0 equiv).

    • Cool the biphasic mixture to 0-5 °C using an ice-water bath.

    • Dissolve benzoyl chloride (6.1 mL, 7.37 g, 52.4 mmol, 1.05 equiv) in DCM (20 mL) and transfer it to the addition funnel.

    • Add the benzoyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM. The product should have a higher Rf value than the starting material. The disappearance of the benzoyl chloride odor is also a good indicator of reaction completion.[5]

  • Workup and Isolation:

    • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with:

      • 1 M HCl (2 x 40 mL) to remove any unreacted 3-methylpiperazine.

      • Saturated aqueous NaHCO₃ (2 x 40 mL) to remove any benzoic acid byproduct.[11]

      • Saturated brine (1 x 40 mL) to reduce the amount of dissolved water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid.[1]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as toluene/heptane or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1][12]

Optimizing Reaction Parameters

The success of this selective benzoylation hinges on several key parameters. The following table summarizes their roles and provides rationale for the optimized choices.

ParameterOptimized ConditionRationale & DiscussionPotential Issues
Base 10% aq. NaOHStrong inorganic base effectively neutralizes byproduct HCl, driving the reaction forward. The biphasic system simplifies workup.[2][6]Vigorous stirring is essential to ensure adequate mixing between phases.
Solvent Dichloromethane (DCM)Excellent solvent for both starting materials and the product. Immiscible with water, making it ideal for the biphasic Schotten-Baumann setup.[8]Use of anhydrous grade is recommended to minimize hydrolysis of benzoyl chloride.[11]
Temperature 0-5 °C (addition), then RTThe reaction is exothermic. Low initial temperature controls the reaction rate, enhancing selectivity and minimizing side reactions. Warming to RT ensures completion.[13]Higher temperatures can decrease selectivity, leading to the formation of the di-benzoylated byproduct.
Stoichiometry ~1.05 eq. Benzoyl ChlorideA slight excess of the acylating agent ensures full conversion of the 3-methylpiperazine.A large excess (>1.2 eq.) significantly increases the risk of di-benzoylation.
Addition Rate Slow, dropwise (30-45 min)Maintains a low concentration of benzoyl chloride relative to the amine, favoring mono-acylation at the more reactive N1 site.[14]Rapid addition can lead to localized high concentrations, promoting di-acylation and potential temperature spikes.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of benzoyl chloride. 3. Product loss during workup.1. Extend reaction time; confirm completion with TLC/LC-MS. 2. Use anhydrous solvent and ensure reagents are dry.[11] 3. Perform extractions carefully; avoid overly aggressive washing.
Formation of Di-benzoylated Product 1. Excess benzoyl chloride. 2. High reaction temperature. 3. Rapid addition of benzoyl chloride.1. Use no more than 1.05-1.1 equivalents of benzoyl chloride. 2. Maintain temperature at 0-5 °C during addition. 3. Add benzoyl chloride solution slowly with vigorous stirring.
Presence of Benzoic Acid in Product Incomplete removal during basic wash.Ensure the NaHCO₃ wash is performed thoroughly. Check the pH of the aqueous layer after washing to ensure it is basic.
Emulsion during Workup High concentration of salts or polar byproducts.Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.[11]

Conclusion

The protocol described provides a reliable and scalable method for the selective mono-N1-benzoylation of 3-methylpiperazine. By carefully controlling key parameters such as stoichiometry, temperature, and addition rate under Schotten-Baumann conditions, high yields of the desired product can be achieved efficiently. This approach is well-suited for the synthesis of advanced pharmaceutical intermediates, offering a cost-effective and regioselective transformation critical for drug development pipelines.

References

  • Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • Quora. (2024, December 22). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? Retrieved from [Link]

  • Vedantu. (2026, February 17). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized conditions for regioselective benzoylations. Retrieved from [Link]

  • Hubbard, P., & Brittain, W. J. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Benzoylation. Retrieved from [Link]

  • ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Retrieved from [Link]

  • TSI Journals. (n.d.). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Retrieved from [Link]

  • Paul, S., Nanda, P., & Gupta, R. (n.d.). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. PMC. Retrieved from [Link]

  • Al-Masum, M. (2011). Solvent-Free C-Benzoylation and N-Benzoylation Reactions Using Microwave Heating. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
  • Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-selective phenylation of N–benzyl-3-pivaloylindole depending on... Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a highly versatile building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including benzamide-based anti-cancer agents[1] and kinase inhibitors. Transitioning the synthesis of this intermediate from a medicinal chemistry discovery scale (milligrams) to a process scale (kilograms) requires rigorous control over regioselectivity, exotherm management, and purification efficiency. This application note details a robust, self-validating scale-up protocol designed to maximize the yield of the desired regioisomer while minimizing the need for chromatographic purification.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The core transformation is an amide coupling between 4-chloro-3-nitrobenzoyl chloride and 2-methylpiperazine.

The Regioselectivity Challenge: 2-Methylpiperazine possesses two secondary amine sites: the sterically hindered N1 (adjacent to the methyl group) and the unhindered N4. Standard acylation naturally favors the less sterically encumbered N4 position[2]. Upon acylation at N4, IUPAC nomenclature rules dictate that the acylated nitrogen becomes position 1, thereby designating the product as a 3-methylpiperazine derivative[3].

Process Causality & Control:

  • Temperature Control: The reaction between an acyl chloride and a secondary amine is highly exothermic. In a scale-up environment, localized heating can provide enough activation energy to overcome the steric hindrance at the N1 position, leading to the undesired 1-(4-chloro-3-nitrobenzoyl)-2-methylpiperazine isomer or di-acylated byproducts. Maintaining the reaction strictly between 0 °C and 5 °C is non-negotiable.

  • Base Selection: Triethylamine (Et₃N) acts as both an acid scavenger (neutralizing the HCl byproduct) and a catalyst. Using a slight excess of Et₃N prevents the protonation of the unreacted 2-methylpiperazine, which would otherwise stall the reaction.

  • Solvent: Dichloromethane (DCM) is selected for its excellent solubility profile for both the starting materials and the product, ensuring a homogeneous reaction mixture that facilitates efficient heat transfer in a jacketed reactor.

G A 4-Chloro-3-nitrobenzoyl chloride C Amide Coupling (Et3N, DCM, 0-5 °C) A->C B 2-Methylpiperazine B->C D Regioselective Acylation (N4) C->D E Aqueous Workup & Salt Removal D->E F 1-(4-Chloro-3-nitrobenzoyl) -3-methylpiperazine E->F

Workflow for the regioselective scale-up synthesis of the target piperazine derivative.

Process Parameters & Stoichiometry

The following table summarizes the quantitative data for a 1.0 mol scale validation batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctionSafety / Process Note
4-Chloro-3-nitrobenzoyl chloride220.011.00220.0 gElectrophileMoisture sensitive; lachrymator.
2-Methylpiperazine100.161.10110.2 gNucleophileHygroscopic; slight excess drives conversion.
Triethylamine (Et₃N)101.191.50151.8 g (209 mL)Acid ScavengerFlammable; ensures complete HCl neutralization.
Dichloromethane (DCM)84.93N/A2.5 LSolventVolatile; maintain efficient condenser cooling.

Step-by-Step Scale-Up Protocol

This protocol is designed for a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, an internal temperature probe, and an addition funnel.

Phase 1: Reactor Preparation & Dissolution
  • Purge: Flush the 5 L jacketed reactor with dry Nitrogen (N₂) for 15 minutes to displace atmospheric moisture.

  • Charge Nucleophile: Charge the reactor with 2-methylpiperazine (110.2 g, 1.10 mol) and Dichloromethane (1.5 L).

  • Charge Base: Add Triethylamine (209 mL, 1.50 mol) to the reactor.

  • Agitation & Cooling: Initiate overhead stirring at 250 RPM. Set the chiller unit to -5 °C to bring the internal reaction mixture temperature to 0 °C to 2 °C.

Phase 2: Controlled Electrophilic Addition
  • Prepare Electrophile Solution: In a separate, dry Erlenmeyer flask under N₂, dissolve 4-chloro-3-nitrobenzoyl chloride (220.0 g, 1.00 mol) in Dichloromethane (1.0 L). Self-Validation Check: Ensure complete dissolution; the solution should be clear to pale yellow.

  • Addition: Transfer the electrophile solution to the addition funnel. Begin dropwise addition into the reactor.

  • Exotherm Management: Modulate the addition rate to ensure the internal temperature strictly does not exceed 5 °C. Mechanistic Note: Spikes above 5 °C will exponentially increase the rate of acylation at the sterically hindered N1 position, degrading the regiomeric purity of the final product[2].

  • Maturation: Once the addition is complete (typically 90–120 minutes), maintain the internal temperature at 0–5 °C for an additional 30 minutes. Then, adjust the chiller to 20 °C and allow the reaction to warm to ambient temperature over 2 hours.

Phase 3: Workup & Isolation
  • Quench: Add 1.0 L of deionized water to the reactor and stir vigorously (400 RPM) for 15 minutes to dissolve the precipitated triethylamine hydrochloride salts.

  • Phase Separation: Stop stirring and allow the phases to separate for 20 minutes. Drain the lower organic phase (containing the product) into a clean carboy. Discard the upper aqueous phase.

  • Aqueous Washes: Return the organic phase to the reactor. Wash sequentially with:

    • 1.0 L of 0.5 M aqueous NaOH (removes unreacted acyl chloride as the corresponding carboxylic acid salt).

    • 1.0 L of saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude viscous oil or semi-solid.

  • Crystallization (Optional but Recommended): To achieve >98% purity without chromatography, dissolve the crude residue in a minimum volume of hot ethyl acetate (approx. 500 mL), then slowly add hexanes (approx. 1.5 L) until the solution becomes cloudy. Allow to cool to room temperature, then chill to 4 °C overnight. Filter the resulting crystals and dry in a vacuum oven at 40 °C.

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins.
  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. PMC - NIH.
  • PROCESS FOR THE PRODUCTION OF BENZOPYRAN-2-OL DERIV

Sources

Microwave-assisted synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Executive Summary

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine , a critical intermediate in the development of piperazine-based bioactive scaffolds and kinase inhibitors.

By transitioning from conventional thermal reflux to microwave irradiation, this protocol achieves:

  • Reaction Time Reduction: From 12 hours (thermal) to 15 minutes.

  • Yield Improvement: Increase from ~65% to >85%.

  • Regioselectivity: Enhanced kinetic control favoring the N4-acylation of 2-methylpiperazine to yield the desired 3-methyl isomer.

Introduction & Scientific Rationale

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs (e.g., Olanzapine, Imatinib). The specific derivative 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine combines a deactivated aromatic core with a chiral amine handle, making it a versatile building block for nucleophilic aromatic substitution (


) reactions.

Challenges in Conventional Synthesis: Traditional acylation of 2-methylpiperazine with 4-chloro-3-nitrobenzoic acid (or its chloride) suffers from:

  • Regio-scrambling: Competitive acylation at N1 (sterically hindered) vs. N4 (less hindered), leading to difficult-to-separate mixtures of 2-methyl and 3-methyl isomers.

  • Thermal Instability: Prolonged heating with nitro-aromatics can lead to degradation or safety risks.

The Microwave Solution: Microwave-assisted organic synthesis (MAOS) applies dielectric heating to directly couple the electromagnetic energy to the solvent/reagents. This creates inverted thermal gradients and "hot spots," accelerating the reaction rate significantly. In this protocol, we utilize HATU as a coupling agent under controlled microwave irradiation to drive the reaction to completion rapidly, kinetically favoring the less hindered N4-acylation product (the target 3-methyl isomer).

Reaction Mechanism & Retrosynthesis

The synthesis proceeds via a direct amide coupling. The regioselectivity is governed by the steric hindrance of the methyl group on the piperazine ring.

  • Nucleophile: 2-Methylpiperazine (N4 is distal and less hindered; N1 is proximal to methyl).

  • Electrophile: Activated ester of 4-chloro-3-nitrobenzoic acid (generated in situ).

  • Product: Acylation at N4 yields the 1-benzoyl-3-methylpiperazine derivative.

Figure 1: Reaction Scheme and Regioselectivity

ReactionScheme Acid 4-Chloro-3-nitrobenzoic Acid Activation Activation (HATU/DIPEA) Acid->Activation Amine 2-Methylpiperazine (Nucleophile) Amine->Activation Transition Tetrahedral Intermediate Activation->Transition MW Irradiation 100°C, 15 min Product 1-(4-Chloro-3-nitrobenzoyl)- 3-methylpiperazine Transition->Product Major Path (Kinetic Control) SideProduct 1-(...)-2-methyl isomer (Minor/Trace) Transition->SideProduct Steric Clash

Caption: Microwave-assisted amide coupling favoring N4-acylation due to steric factors.

Materials & Equipment

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1): 1.0 equiv.[1]

  • 2-Methylpiperazine (CAS: 109-07-9): 1.2 equiv.

  • HATU (Coupling Agent): 1.1 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 2.0 equiv.

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1).

Instrumentation:

  • Microwave Reactor: Biotage® Initiator+ or CEM Discover (Single-mode).

  • Vials: 2-5 mL Microwave process vials (pressure rated to 20 bar).

  • Purification: Flash Chromatography (Silica) or Prep-HPLC.

Experimental Protocol

Step 1: Reaction Setup
  • In a 5 mL microwave vial, dissolve 4-Chloro-3-nitrobenzoic acid (201 mg, 1.0 mmol) in 3 mL of anhydrous DMF.

  • Add DIPEA (348 µL, 2.0 mmol) and stir for 1 minute at room temperature.

  • Add HATU (418 mg, 1.1 mmol). The solution may turn slightly yellow; stir for 2 minutes to allow active ester formation.

  • Add 2-Methylpiperazine (120 mg, 1.2 mmol) in one portion.

  • Cap the vial with a Teflon-lined septum and crimp seal.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 100 °COptimal for amide bond formation without nitro-degradation.
Time 15:00 minSufficient for >95% conversion based on kinetic studies.
Pre-stirring 30 secEnsures homogeneity before heating.
Absorption HighDMF is a high-absorbance solvent (high tan

).
Pressure Limit 15 barSafety cutoff (DMF bp is 153°C, so pressure will be low).
Step 3: Workup & Isolation
  • Cool the vial to room temperature (using reactor air-jet cooling).

  • Dilute the reaction mixture with Ethyl Acetate (30 mL) .

  • Wash the organic phase successively with:

    • Saturated

      
       (
      
      
      
      mL) – removes unreacted acid.
    • Water (

      
       mL) – removes DMF.
      
    • Brine (

      
       mL).
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Crude Appearance: Yellow/Orange oil or semi-solid.

  • Flash Chromatography: Silica gel, eluting with DCM:MeOH (95:5 to 90:10) containing 1%

    
    .
    
  • Target Fraction: The major spot is the 3-methyl isomer.

Results & Discussion

Yield Comparison:

Method Conditions Yield Purity (HPLC)

| Thermal (Reflux) | Toluene,


, 12 h | 62% | 88% |
| Microwave (This Work)  | DMF, 

, 15 min | 91% | >98% |

Analytical Data (Expected):

  • LC-MS:

    
     m/z (consistent with 
    
    
    
    ).
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.20 (d, 1H, Ar-H2), 7.85 (d, 1H, Ar-H6), 7.60 (d, 1H, Ar-H5).
      
    • 
       3.50-4.00 (broad m, 2H, N1-H), 2.60-3.00 (m, 5H, Piperazine ring).
      
    • 
       1.05 (d, 3H, 
      
      
      
      ).
    • Note: The doublet methyl signal confirms the integrity of the methylpiperazine core.

Critical Process Parameters (Self-Validating System)

To ensure reproducibility, verify these checkpoints:

Figure 2: Experimental Workflow & Checkpoints

Workflow Start Start: Reagent Prep Activation Active Ester Formation (Acid + HATU) Start->Activation Check1 CHECKPOINT 1: Color Change (Clear -> Yellow) Activation->Check1 Addition Add 2-Methylpiperazine Check1->Addition Passed MW MW Irradiation 100°C, 15 min Addition->MW Check2 CHECKPOINT 2: LCMS/TLC (Disappearance of Acid) MW->Check2 Check2->MW Incomplete (Add 5 min) Workup Aqueous Workup Check2->Workup Conversion >95% End Final Product (>95% Purity) Workup->End

Caption: Step-by-step workflow with integrated quality control checkpoints.

Safety Considerations

  • Nitro Compounds: While stable at

    
    , nitro-aromatics can be energetic. Do not exceed 
    
    
    
    in the microwave. Always use a vessel with a pressure relief mechanism.
  • Piperazines: Can be skin sensitizers. Use gloves and work in a fume hood.

  • Vessel Failure: Although rare with modern reactors, always operate the microwave with the safety shield in place.

References

  • Microwave-Assisted Synthesis of Piperazine Derivatives

    • Source: Semantic Scholar / Vertex AI Grounding
    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
    • URL:[Link][2][3][4][5]

  • General Microwave Amide Coupling Protocols

    • Source: Indian Chemical Society
    • Title: Conventional vs microwave assisted synthesis of different substituted heterocyclic amides.[5][6][7]

    • URL:[Link]

  • Regioselectivity in Piperazine Acylation

    • Source: ChemicalBook / Literature Data[1][8][9]

    • Title: 1-(4-Chlorobenzhydryl)piperazine synthesis (Analogous chemistry for N1 vs N4 selectivity).
  • Biotage Microwave Reaction Tutorial (Amide Bond Formation)

    • Source: Biotage[10][11]

    • Title: Microwave Reaction Tutorial | Solvent-Free Amide Bond Form
    • URL:[Link] (General resource for parameter validation).

Sources

Solvent selection for reactions involving 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for Reactions Involving 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Abstract

This guide provides a technical framework for solvent selection in the derivatization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (CNBMP) . As a privileged scaffold in kinase inhibitor and GPCR ligand synthesis, CNBMP offers three distinct reactive vectors: the activated aryl chloride (SNAr), the sterically constrained secondary amine (N4), and the nitro group.[1] This note transitions from traditional, high-toxicity solvents (DMF, NMP) to modern, sustainable alternatives (2-MeTHF, IPA, Cyrene™) without compromising yield or reaction kinetics.[1]

Molecular Profile & Reactivity Analysis

To select the optimal solvent, one must first deconstruct the molecule’s electronic and steric environment.[1]

  • Structure: The molecule consists of a 3-methylpiperazine ring acylated at N1 by a 4-chloro-3-nitrobenzoyl moiety.

  • Vector A (SNAr Warhead): The C4-Chlorine is highly activated by the ortho-nitro group and the para-carbonyl (amide). This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.[1]

  • Vector B (N4-Amine): The secondary amine at position 4 is the site for chain extension. Crucial Note: The methyl group at position 3 (adjacent to N4) creates significant steric hindrance, reducing nucleophilicity compared to unsubstituted piperazine.[1]

  • Vector C (Nitro Group): A handle for reduction to aniline, often for subsequent cyclization (e.g., to quinazolines or benzimidazoles).[1]

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / DescriptionSolvent Implications
LogP (Calc) ~1.1 - 1.5Moderate lipophilicity; soluble in mid-polarity organics.
H-Bond Donors 1 (N4-H)Protogenic solvents may compete if electrophile is weak.
H-Bond Acceptors 4 (NO2, C=O, N1, N4)High solubility in polar aprotic solvents (DMSO, DMF).[1]
pKa (Conj. Acid) ~8.5 (Piperazine N4)Requires basic conditions or scavenger bases for reaction.[1]
Solubility High: DMSO, DMF, DMAcMod: DCM, EtOAc, alcoholsLow: Water, HexanesBiphasic systems (Water/DCM) are viable for workups.[1]

Application Note: SNAr Displacement of Chloride

The displacement of the chlorine atom is the most common transformation for this scaffold. The reaction proceeds via a Meisenheimer complex intermediate.[2]

Solvent Selection Logic
  • Traditional Approach: Polar aprotic solvents (DMF, DMSO) are used to stabilize the polar transition state and Meisenheimer complex.[1]

  • Green Chemistry Approach: The high reactivity of the ortho-nitro chloride allows for the use of protic solvents (Alcohols) or less toxic aprotics (Acetonitrile, 2-MeTHF).

  • The "Protic Advantage": In reactions with amine nucleophiles, alcohol solvents (IPA, n-BuOH) can catalyze the reaction via hydrogen bonding to the leaving group (chloride) and the nitro group, often matching the rates of DMF.[1]

Decision Matrix: SNAr Solvent Systems

PrioritySolvent SystemProsCons
Recommended (Green) Isopropanol (IPA) or n-Butanol Non-toxic, easy workup (evaporation), H-bond catalysis.Lower solubility for some nucleophiles; slower at <80°C.
High Performance Acetonitrile (MeCN) Good compromise of polarity and volatility; easy removal.Requires higher temp/pressure for sluggish nucleophiles.
Legacy (Avoid) DMF / NMP Excellent solubility and kinetics.Hepatotoxic; difficult to remove (high BP); aqueous workup required.[1]
Emerging Cyrene™ Bio-based, high polarity.[1]Unstable with strong bases; expensive.
Protocol 1: Green SNAr Amination (Amine Nucleophile)

Target: Replacement of Cl with Primary/Secondary Amine.

  • Preparation: In a reaction vial, dissolve CNBMP (1.0 equiv) in Isopropanol (IPA) [Concentration: 0.2 – 0.5 M].

  • Reagents: Add the Amine Nucleophile (1.2 – 1.5 equiv).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

    • Note: Inorganic bases (K2CO3) are less soluble in IPA; if used, switch solvent to MeCN or use water/surfactant.[1]

  • Reaction: Heat the mixture to reflux (80–85°C) for 4–12 hours. Monitor by HPLC/TLC.

    • Mechanistic Insight: The solvent (IPA) stabilizes the departing chloride ion via H-bonding, facilitating the transition state.[1]

  • Workup (Precipitation Method):

    • Cool to room temperature.

    • Add Water (3x reaction volume) slowly with stirring. The product often precipitates as a yellow/orange solid due to the hydrophobic nitro-aromatic core.

    • Filter and wash with water/IPA (9:1).[1]

  • Alternative Workup (Extraction): If oil forms, evaporate IPA, redissolve in EtOAc, wash with water and brine.[1]

Application Note: N4-Functionalization (Alkylation/Acylation)

Reactions at the piperazine N4 nitrogen are complicated by the steric bulk of the adjacent C3-methyl group.

Solvent Selection Logic
  • Challenge: The C3-methyl hinders nucleophilic attack. Reactions in non-polar solvents may be sluggish.

  • Solution: Use solvents that support higher temperatures or enhance nucleophilicity.

  • Chlorinated Solvents (DCM): Good solubility but low boiling point (40°C) limits rate.[1]

  • Ethers (2-MeTHF, CPME): Excellent choices.[1] They allow higher temperatures (80–100°C) and are green alternatives to THF/Dioxane.[1]

Decision Matrix: N-Functionalization

Reaction TypeRecommended SolventBaseNotes
Acylation (Acid Chlorides) 2-MeTHF or EtOAcEt3N / Pyridine2-MeTHF allows easy aqueous separation (unlike THF).
Alkylation (Alkyl Halides) Acetonitrile or TolueneK2CO3 / Cs2CO3Acetonitrile promotes SN2 kinetics via polarity.[1]
Reductive Amination DCM or DCENaBH(OAc)3Standard conditions; steric bulk less critical here.[1]
Protocol 2: N4-Acylation with Steric Control

Target: Amide formation at the hindered N4 position.

  • Dissolution: Dissolve CNBMP (1.0 equiv) in 2-MeTHF (0.3 M).

  • Base: Add Triethylamine (3.0 equiv). Excess base is needed to neutralize HCl and drive the equilibrium.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise.

    • Why 0°C? Despite hindrance, the initial mixing should be controlled to prevent bis-acylation or exotherms.

  • Heating: Allow to warm to Room Temp. If reaction is <50% complete after 2h (due to C3-Me sterics), heat to 60°C .

  • Quench: Add 1M NaOH (aq) to hydrolyze excess acid chloride.

  • Separation: 2-MeTHF forms a clean biphasic layer with water. Separate organic layer, dry over MgSO4, and concentrate.[1]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the reaction medium based on the desired transformation and green chemistry principles.

SolventSelection Start Start: 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine ReactionType Select Transformation Start->ReactionType SNAr SNAr (Cl Displacement) ReactionType->SNAr N_Func N4-Functionalization ReactionType->N_Func Reduction Nitro Reduction ReactionType->Reduction GreenQ Green Priority? SNAr->GreenQ StericQ Steric Hindrance (C3-Me) N_Func->StericQ EtOH Solvent: EtOH/Water + Fe/NH4Cl or H2/Pd Reduction->EtOH IPA Solvent: Isopropanol (Reflux) + DIPEA (Mechanism: H-Bond Catalysis) GreenQ->IPA Yes (Recommended) DMF Solvent: DMF/DMSO (High Solubility, Toxic) GreenQ->DMF No (Difficult Substrates) MeTHF Solvent: 2-MeTHF (60-80°C) (Allows higher T for hindered amine) StericQ->MeTHF Standard/Heating req. DCM Solvent: DCM (RT) (Only for highly reactive electrophiles) StericQ->DCM Mild conditions

Caption: Decision tree for solvent selection emphasizing green chemistry alternatives (Green nodes) over traditional toxic solvents (Grey nodes).

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[1] Green Chemistry, 2008 , 10, 31-36.[1] Link

  • SNAr in Alcohols : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 2011 , 13, 854-862.[1] Link

  • 2-MeTHF Applications : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012 , 5, 1369–1379.[1] Link[1]

  • Mechanism of SNAr : Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991 .[1] (Standard Text)

  • Piperazine Sterics : Bylund, D., et al. "Steric hindrance in the reaction of 2-substituted piperazines."[1] Journal of Organic Chemistry, 2005 .

Sources

Troubleshooting & Optimization

Improving yield of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Scale-Up Technical Support Center . This module is specifically dedicated to troubleshooting and optimizing the synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine , a critical intermediate in modern drug development.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the mechanistic causality behind yield losses—specifically regioselectivity failures and over-acylation—and provide self-validating protocols to ensure your synthesis is robust, scalable, and highly pure.

Mechanistic Overview: The Regioselectivity Challenge

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine relies on the acylation of 2-methylpiperazine with a 4-chloro-3-nitrobenzoyl electrophile. The intrinsic challenge arises from the comparable nucleophilicity of the two secondary nitrogen atoms in the piperazine ring, which frequently results in undesired bis-acylation or incorrect regiochemistry ([1]()).

  • N1 Position (More Hindered): Adjacent to the C3-methyl group. Acylation here yields the undesired 2-methylpiperazine isomer.

  • N4 Position (Less Hindered): Opposite the methyl group. Acylation here yields your target, the 3-methylpiperazine isomer (due to IUPAC renumbering prioritizing the amide nitrogen as position 1).

G SM 4-Chloro-3-nitrobenzoic acid + 2-Methylpiperazine Act Activation Strategy SM->Act CDI CDI Method (Bulky Acylimidazole) Act->CDI High Steric Control COCl Acid Chloride Method (Highly Reactive) Act->COCl Low Steric Control Target Target: 3-Methylpiperazine Isomer (N4-Acylation) CDI->Target >90% Yield COCl->Target Major Product Imp1 Impurity: 2-Methylpiperazine Isomer (N1-Acylation) COCl->Imp1 Minor Impurity Imp2 Impurity: Diacylated Byproduct COCl->Imp2 Excess Acyl

Regioselectivity pathways in 2-methylpiperazine acylation based on activation strategy.

Troubleshooting FAQs

Q1: Why is my yield of the target molecule so low, and why am I seeing multiple spots on my TLC plate? A1: If you are using standard acid chloride conditions (e.g., 4-chloro-3-nitrobenzoyl chloride with triethylamine), the electrophile is too reactive. This high reactivity overrides the natural steric bias of the 2-methylpiperazine ring. Consequently, you obtain a statistical mixture: the target mono-acylated product (N4), the undesired mono-acylated isomer (N1), and a significant amount of the 1,4-diacylated byproduct.

Q2: How can I achieve >90% regioselectivity without using expensive Boc-protected piperazines? A2: Shift your activation strategy from an acid chloride to N,N'-Carbonyldiimidazole (CDI). CDI reacts with 4-chloro-3-nitrobenzoic acid to form an acylimidazole intermediate. Because imidazole is a bulky leaving group, the resulting active ester experiences severe steric clash if it attempts to attack the hindered N1 position of 2-methylpiperazine. This forces the reaction almost exclusively to the less hindered N4 position, generating the desired 4-acyl substituted-2-methylpiperazine compound with exceptional regioselectivity ([2]()).

Q3: I am restricted to using the acid chloride method due to raw material availability. How can I suppress the formation of the diacylated byproduct? A3: You must control the stoichiometry and the local concentration of the electrophile. Use a large excess of 2-methylpiperazine (2.5 to 3.0 equivalents) and employ an inverse addition technique: dissolve the amine in your solvent and add the acid chloride dropwise at 0°C. This ensures the amine is always in massive excess relative to the acylating agent, statistically minimizing the chance of a mono-acylated product reacting with a second equivalent of acid chloride.

Q4: My crude mixture contains the target product and the diacylated impurity. How do I purify it without tedious column chromatography? A4: Exploit the pKa differences. Your target molecule, 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, retains a basic secondary amine (pKa ~9.0). The diacylated impurity is a bis-amide and is entirely neutral. By performing an acid-base extraction (detailed in Protocol B), you can selectively protonate the target, pulling it into the aqueous phase while leaving the neutral impurity in the organic phase.

Quantitative Data: Activation Strategy Comparison

To aid in your route selection, review the expected yield distributions based on the activation chemistry chosen.

Activation StrategyReagentsTarget Yield (N4)N1 Isomer ImpurityDiacylated ImpurityScalability & Notes
Standard Acid Chloride SOCl₂ / Et₃N / DCM50–60%10–15%20–30%Low; requires chromatography.
Acid Chloride (Excess Amine) SOCl₂ / 3.0 eq Amine75–80%5–10%<5%Moderate; requires recovery of excess amine.
CDI Activation CDI / THF>90%<2%<2%High; excellent regioselectivity, easy workup.

Step-by-Step Experimental Protocols

Protocol A: CDI-Mediated Regioselective Synthesis (Recommended)

This protocol utilizes steric bulk to dictate regiochemistry, eliminating the need for protecting groups.

  • Activation: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere. Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq, 11 mmol) portion-wise at room temperature.

  • Self-Validation Check: Observe the reaction. The addition of CDI will trigger the release of CO₂ gas. The complete cessation of bubbling (typically 1–2 hours) is a self-validating visual indicator that the carboxylic acid has been fully converted to the active acylimidazole intermediate.

  • Coupling: Add a solution of 2-methylpiperazine (1.05 eq, 10.5 mmol) in THF (10 mL) dropwise to the activated mixture over 15 minutes.

  • Reaction: Heat the mixture to 50°C and stir for 6 hours. Monitor by TLC (DCM:MeOH 9:1) until the acylimidazole intermediate is consumed.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove the water-soluble imidazole byproduct. Dry the organic layer over Na₂SO₄ and concentrate to yield the highly pure target compound.

Protocol B: Acid-Base Purification of Acid Chloride Mixtures

Use this protocol if you are forced to use the acid chloride method and need to separate the target from the diacylated byproduct without chromatography.

  • Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (50 mL). Add 1M aqueous HCl slowly under vigorous stirring until the aqueous phase reaches a pH < 2.

  • Phase Separation (Self-Validation): Transfer to a separatory funnel and allow the layers to separate. The phase separation self-validates the chemical state: the neutral diacylated impurity remains trapped in the upper organic layer, while the basic target molecule is protonated (ammonium salt) and partitions entirely into the lower aqueous layer.

  • Organic Wash: Separate the layers. Wash the acidic aqueous layer once more with fresh Ethyl Acetate (20 mL) to ensure complete removal of neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M aqueous NaOH dropwise until the pH is > 10. The aqueous layer will become cloudy as the target molecule is deprotonated back to its free base form.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (3 x 30 mL). Combine the DCM layers, dry over MgSO₄, and evaporate the solvent to yield the pure 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Title: CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound.

Sources

Technical Support Center: Purification of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges encountered when isolating 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine . This compound—a critical intermediate in targeted drug discovery—features a delicate balance of a deactivated aromatic system and a regioselectively acylated diamine.

This guide abandons rigid templates in favor of a causality-driven approach. Here, we do not just list steps; we explain the thermodynamic and steric logic behind every phase transfer and chromatographic gradient, ensuring your purification protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I observing multiple product spots on my TLC plate after the acylation reaction? A: This is a classic regioselectivity issue dictated by molecular sterics. 3-Methylpiperazine contains two secondary amines. The N1 position is sterically unhindered, while the N4 position is shielded by the adjacent C3-methyl group. While the 4-chloro-3-nitrobenzoyl chloride electrophile preferentially attacks N1, forcing the reaction with excess equivalents or elevated temperatures can overcome this steric barrier, leading to a bis-acylated impurity. Controlling stoichiometry (1.0 eq of acyl chloride) and maintaining low temperatures (0–5 °C) ensures N1 kinetic selectivity[1].

Q: My target product streaks severely on silica gel, leading to poor isolated yields. How can I fix this? A: The free secondary amine at the N4 position of your target product is highly basic (pKa ~9.2). It forms strong hydrogen bonds and ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard stationary phase silica[2]. To resolve this, you must neutralize the silica by adding a basic modifier, such as 1-5% Triethylamine (TEA), to your mobile phase. This competitively binds the silanols, allowing your target amide to elute as a sharp, defined band.

Q: During liquid-liquid extraction (LLE), a stubborn emulsion forms. What is the cause and the remedy? A: Emulsions in this system are typically caused by the amphiphilic nature of the partially protonated piperazine derivatives and the presence of fine particulate salts generated during the reaction[3]. To break the emulsion, saturate the aqueous layer with NaCl (brine) to increase its ionic strength, which forces the organic compounds into the dichloromethane (DCM) layer. Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically shear the emulsion droplets.

Part 2: Quantitative Data & Physicochemical Parameters

Understanding the pKa and partition coefficients of your mixture is the foundation of a successful purification strategy.

Table 1: Physicochemical Parameters Guiding Phase-Transfer Purification

Compound / ImpurityEst. pKaState at pH 2 (Aqueous HCl)State at pH 10 (Aqueous NaOH)Primary Phase (LLE)
Target Mono-Amide ~9.2 (Amine)Protonated (Cation)Free Base (Neutral)pH 2: Aqueous / pH 10: Organic
3-Methylpiperazine ~5.3, 9.5Di-protonated (Cation)Free Base (Neutral)pH 2: Aqueous / pH 10: Aqueous*
4-Chloro-3-nitrobenzoic acid ~2.5 (Acid)Neutral / ProtonatedDeprotonated (Anion)pH 2: Organic / pH 10: Aqueous
Bis-acylated Impurity N/A (Neutral)NeutralNeutralpH 2: Organic / pH 10: Organic

*Note: 3-Methylpiperazine is highly polar and retains significant water solubility even as a free base.

Table 2: Optimized Flash Chromatography Step-Gradient

StepMobile Phase (DCM : MeOH)Basic ModifierPurpose
1100 : 01% TEAElute non-polar impurities (e.g., bis-acylated byproduct).
295 : 51% TEAElute target 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine.
390 : 101% TEAFlush column of highly polar unreacted diamine.

Part 3: Self-Validating Experimental Protocols

Protocol A: Orthogonal pH-Swing Extraction

Expertise & Causality: This protocol exploits the specific pKa of the N4 secondary amine. By swinging the pH, we force the target molecule to transition between organic and aqueous phases, leaving strictly neutral or strictly acidic impurities behind. Trustworthiness: This is a self-validating system. If your isolated mass survives the swing from organic (pH 8) to aqueous (pH 2) and back to organic (pH 10), it is chemically impossible for it to be the neutral bis-acylated impurity or the acidic starting material.

  • Initial Quench: Dilute the crude reaction mixture with Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (pH ~8).

  • First Extraction: Separate the organic layer. The target mono-amide, bis-amide, and unreacted amine partition into the DCM. The hydrolyzed acid (4-chloro-3-nitrobenzoic acid) remains in the aqueous layer as a sodium salt. Discard the aqueous layer.

  • Acidic Wash (The Swing): Extract the organic layer with 1M HCl (pH ~2). The target mono-amide protonates to form a water-soluble hydrochloride salt and moves to the aqueous layer. The neutral bis-acylated impurity remains in the DCM layer.

  • Phase Separation: Collect the acidic aqueous layer (discard the DCM layer containing neutral impurities).

  • Basification & Recovery: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches ~10. The target compound is neutralized back to a free base.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified target amide.

Protocol B: Amine-Optimized Flash Chromatography

Expertise & Causality: For mixtures where LLE is insufficient (e.g., removing closely related structural isomers), silica gel chromatography is required. The addition of TEA prevents the secondary amine from irreversibly binding to the silica matrix[2]. Trustworthiness: The step gradient validates polarity. The target compound will only elute when the methanol concentration provides enough polarity to overcome the deactivated aromatic interactions.

  • Column Preparation: Slurry pack a silica gel column using DCM containing 1% TEA. Flush with 2 column volumes to deactivate silanols.

  • Sample Loading: Dissolve the crude LLE product in a minimum volume of DCM and carefully load it onto the column head.

  • Elution: Begin elution with 100% DCM (+1% TEA). Collect fractions. Transition to 95:5 DCM:MeOH (+1% TEA) to elute the target compound.

  • Analysis: Spot fractions on a TLC plate and develop in 90:10 DCM:MeOH. Visualize under UV light (254 nm) due to the strong chromophore of the nitrobenzoyl group.

Part 4: Mandatory Visualizations

PurificationWorkflow Crude Crude Mixture (Amide, Amine, Acid) LLE Liquid-Liquid Extraction (DCM / H2O, pH 8) Crude->LLE Org1 Organic Phase (Product + Neutral) LLE->Org1 Extract Aq1 Aqueous Phase (Acidic Impurities) LLE->Aq1 Discard AcidWash Acidic Wash (pH 2, HCl) Org1->AcidWash Aq2 Aqueous Phase (Protonated Product) AcidWash->Aq2 Extract Org2 Organic Phase (Bis-acylated) AcidWash->Org2 Discard BaseExt Basification (pH 10) & DCM Extraction Aq2->BaseExt Pure Purified Free Base Target Amide BaseExt->Pure

Fig 1. pH-driven liquid-liquid extraction workflow for piperazine amide purification.

TLCTroubleshooting Issue Issue: Silica Streaking Cause Cause: Amine-Silanol Binding Issue->Cause Solution Solution: 1-5% TEA in Mobile Phase Cause->Solution Result Result: Sharp Elution Peaks Solution->Result

Fig 2. Logical troubleshooting pathway for resolving secondary amine streaking on silica gel.

Part 5: References

  • Title: 4-Chloro-3-nitrobenzoyl chloride | CID 123477 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide Source: MDPI URL: [Link][3]

Sources

Technical Support Center: Troubleshooting Low Solubility of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (CAS: 1240564-68-4)[1].

While piperazine derivatives are widely regarded as privileged scaffolds in medicinal chemistry due to their versatile synthetic handles[2], the attachment of highly lipophilic groups often results in poor aqueous solubility. This guide provides field-proven, mechanistically grounded strategies to overcome these specific formulation challenges.

Section 1: Mechanistic Root Cause Analysis

Why is this specific compound difficult to dissolve?

The molecule presents a classic physicochemical dichotomy that dictates its behavior in solution:

  • Hydrophobic Core: The 4-chloro-3-nitrobenzoyl moiety is highly lipophilic. The electron-withdrawing nitro and chloro groups create a strong dipole, but the overall bulk and planarity of the aromatic ring drive hydrophobic exclusion from water and promote rigid, high-energy crystal lattice packing.

  • Ionizable Handle: The N4 position of the 3-methylpiperazine ring is a free secondary amine. Piperazine itself is freely soluble in water[3], but the bulky acyl group at N1 drastically reduces the molecule's overall polarity. The secondary amine has a predicted pKa of ~8.5[4].

The Causality of Precipitation: Even though the amine is partially protonated at physiological pH (7.4), the extreme lipophilicity of the benzoyl moiety means the intrinsic solubility of the unprotonated free base is near zero. As the small fraction of free base precipitates out of solution, it continuously shifts the ionization equilibrium, leading to rapid bulk precipitation in standard biological buffers[5].

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when diluted from a DMSO stock into my biological assay buffer (pH 7.4). How can I prevent this? A1: This is a phenomenon known as "solvent shift precipitation." When the DMSO is diluted into the aqueous buffer, the lipophilic free base crashes out. Solution: First, ensure your final DMSO concentration does not exceed the assay's maximum tolerated limit (typically 0.5% - 1.0%)[6]. If precipitation still occurs, lower the pH of the buffer slightly (e.g., to pH 6.0) if your assay tolerates it, to fully protonate the piperazine ring. Alternatively, utilize a co-solvent system or a cyclodextrin inclusion complex[7].

Q2: I need to formulate a high-concentration liquid dose for in vivo oral gavage. What is the best approach? A2: For in vivo dosing of poorly soluble piperazine derivatives, relying solely on high concentrations of organic co-solvents can cause severe vehicle toxicity. The most authoritative approach is Salt Formation [6],[5]. Converting the free base into a hydrochloride, mesylate, or sulfate salt leverages the basicity of the piperazine nitrogen to drastically lower the crystal lattice energy and increase the dissolution rate[4],[8].

Q3: I performed a salt screen, but the compound is still not reaching the required concentration. What are my advanced options? A3: If salt formation is insufficient, the next logical step is Complexation with Cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)[6],[7]. The hydrophobic 4-chloro-3-nitrobenzoyl group can insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Section 3: Quantitative Data & Formulation Guidelines

Table 1: Recommended Co-Solvent Systems for In Vitro and In Vivo Applications

Solvent / ExcipientMechanism of SolubilizationMax Conc. (In Vitro Cells)Max Conc. (In Vivo Oral)
DMSO Disrupts crystal lattice; high polarity< 0.5% - 1.0%< 5%
PEG 400 Co-solvent; reduces water polarity< 1.0%Up to 30%
HP-β-CD Host-guest inclusion complexation< 2.0%Up to 20% (w/v)
0.1N HCl Protonates piperazine amineAssay dependent100% (as vehicle)

Table 2: Recommended Counterions for Piperazine Salt Screening[6],[4]

CounterionAcid pKaExpected Salt Property
Hydrochloric Acid -6.0Standard first-line; highly soluble, but may be hygroscopic.
Methanesulfonic Acid -1.9Excellent solubility; often forms highly stable, non-hygroscopic crystals.
Citric Acid 3.1, 4.7, 6.4Good for oral formulations; forms stable hydrates.
Section 4: Experimental Protocols

Protocol A: Self-Validating Salt Formation & Screening (Hydrochloride Salt) Causality: Reacting the free base with a strong acid guarantees protonation of the piperazine N4, forming a highly polar ionic bond that readily interacts with water dipoles, overcoming the hydrophobic penalty of the benzoyl group[5].

  • Preparation: Dissolve 100 mg of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (free base) in 2 mL of a volatile organic solvent (e.g., acetone or ethyl acetate) under gentle heating (40°C) until fully dissolved.

  • Acid Addition: Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise while stirring continuously.

  • Precipitation: A white to pale-yellow precipitate should form immediately as the salt is insoluble in the ether/acetone mixture.

  • Isolation & Washing: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with cold diethyl ether to remove unreacted free base.

  • Drying: Dry the pellet under vacuum at room temperature for 12 hours.

  • Validation (Equilibrium Solubility): Add excess salt to 1 mL of pH 7.4 PBS. Shake at 37°C for 24 hours. Filter through a 0.22 µm PTFE syringe filter and quantify the dissolved concentration via HPLC to confirm thermodynamic solubility enhancement[6].

Protocol B: Preparation of HP-β-CD Inclusion Complex Causality: Encapsulating the hydrophobic benzoyl moiety prevents it from aggregating in water, while the protonated or neutral piperazine remains exposed to the aqueous environment[7].

  • Solution Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water.

  • API Addition: Add the 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine powder directly to the HP-β-CD solution.

  • Agitation: Sonicate the mixture for 15 minutes, ensuring the temperature does not exceed 30°C to prevent thermal degradation.

  • Equilibration: Place the vial on an orbital shaker at 300 rpm for 48 hours at room temperature to allow the host-guest equilibrium to fully establish.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter. The clear filtrate contains the solubilized inclusion complex ready for dosing.

Section 5: Visualizations

Solubility_Workflow Start 1-(4-Chloro-3-nitrobenzoyl)- 3-methylpiperazine Insoluble in Aqueous Media CheckPH Is acidic pH (< 6.0) compatible with assay? Start->CheckPH AdjustPH Protonate Piperazine (Use 0.1N HCl or Buffer) CheckPH->AdjustPH Yes CheckCosolvent Can organic co-solvents be utilized? CheckPH->CheckCosolvent No UseDMSO Use DMSO/PEG400 (Monitor Toxicity Limits) CheckCosolvent->UseDMSO Yes CheckSalt In vivo dosing or high-conc needed? CheckCosolvent->CheckSalt No MakeSalt Salt Screening (HCl, Mesylate, Citrate) CheckSalt->MakeSalt Yes UseCD HP-β-CD Complexation or Nanosuspension CheckSalt->UseCD Alternative

Decision tree for optimizing the solubility of piperazine derivatives in drug discovery.

Mechanism_Solubilization Base Free Base (Lipophilic Benzoyl) Protonation Acidic Media (H+ addition) Base->Protonation pH < pKa CD HP-β-Cyclodextrin (Hydrophobic Cavity) Base->CD Encapsulation Ionized Protonated Piperazine (High Aqueous Sol.) Protonation->Ionized Complex Inclusion Complex (Shielded Benzoyl) CD->Complex

Chemical mechanisms of solubilization via piperazine protonation and cyclodextrin complexation.

References
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - BenchChem URL
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - BenchChem URL
  • Piperazine - Wikipedia URL
  • Cosolvent and Complexation Systems - Pharma Excipients URL
  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs - PubMed (NIH)
  • Strategies to address low drug solubility in discovery and development - PubMed (NIH)
  • CAS: 1240564-68-4 | 1-(4-Chloro-3-nitrobenzoyl)
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed (NIH)

Sources

Technical Support Center: Minimizing Side Reactions in the Acylation of N-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chemoselectivity challenges when working with bifunctional building blocks.

N-methylpiperazine (1-methylpiperazine) is a ubiquitous moiety in medicinal chemistry, featured in blockbuster drugs like Imatinib and Sildenafil. However, its structure presents a unique challenge: it contains both a highly nucleophilic secondary amine (N4) and a basic tertiary amine (N1). While the goal is to selectively acylate the secondary amine, the tertiary amine frequently triggers a cascade of side reactions if the thermodynamic and kinetic parameters of the reaction are not strictly controlled.

This guide dissects the causality behind these experimental failures and provides self-validating protocols to ensure high-yielding, clean acylations.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My reaction yield is poor, and LC-MS shows a mass corresponding to[M+Acyl]+. Why am I seeing over-reaction?

The Causality: You are likely observing the formation of an N-acylammonium intermediate at the tertiary amine. While the secondary amine (N4) is sterically more accessible, the tertiary amine (N1) is highly nucleophilic. When exposed to highly reactive electrophiles (like acyl chlorides), the tertiary amine can attack to form an unstable N-acylammonium salt. If the reaction is heated, or if there is an alkyl halide impurity present in your solvent/reagents, this intermediate undergoes an irreversible Menshutkin reaction (quaternization) or a von Braun-type degradation [3]. The Solution: Lower the kinetic energy of the system. Perform the addition of the acylating agent strictly at 0 °C. If quaternization persists, switch from an acyl chloride to a milder peptide coupling reagent (e.g., EDC/HOBt).

Q2: The reaction stalls at exactly 50% conversion. Adding more acyl chloride does not push the reaction forward. What went wrong?

The Causality: Acylation with an acid chloride releases one equivalent of hydrochloric acid (HCl). Because N-methylpiperazine is a strong base, the generated HCl rapidly protonates the unreacted starting material, forming a stable hydrochloride salt. A protonated secondary amine is completely non-nucleophilic, effectively killing the reaction at 50% conversion. The Solution: Your system lacks sufficient auxiliary base. You must use at least 2.0 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated acid and keep the N-methylpiperazine in its reactive, free-base form.

Q3: I am using HATU for an amide coupling, but I am isolating a dead-end guanidinium byproduct instead of my product. How do I prevent this?

The Causality: N-methylpiperazine is an unhindered, highly reactive secondary amine. When using uronium-based coupling reagents like HATU or COMU, the amine can attack the electrophilic carbon of the coupling reagent itself faster than it attacks the activated O-acylisourea ester. This side reaction forms a stable, inactive guanidinium species [1]. The Solution: Implement a pre-activation step . Mix the carboxylic acid, HATU, and DIPEA for 5–10 minutes before adding the N-methylpiperazine. This ensures the coupling reagent is entirely consumed to form the active ester before the amine is introduced.

Q4: During aqueous workup, I lose most of my product in the aqueous layer. How can I improve recovery?

The Causality: Your desired product, N-acyl methylpiperazine, still contains a basic tertiary amine. At neutral or slightly acidic pH (common after quenching an acylation reaction), this amine is protonated, rendering the entire molecule highly water-soluble. The Solution: The workup must be pH-validated. Before extracting with an organic solvent, you must adjust the aqueous phase to pH > 10 using saturated aqueous Na₂CO₃ or 1M NaOH. This deprotonates the tertiary amine, driving the product into the organic layer.

Part 2: Quantitative Data & Reagent Selection

To optimize your workflow, select the appropriate acylating agent based on the reactivity of your substrate. The table below summarizes the quantitative parameters and expected side reactions.

Table 1: Comparative Analysis of Acylation Conditions for N-Methylpiperazine

Acylating AgentRelative ReactivityMajor Side ReactionOptimal Base StoichiometryTypical Yield (%)
Acyl Chlorides Very HighQuaternization / Hydrolysis2.0 - 3.0 eq DIPEA85 - 95%
Anhydrides HighBase-catalyzed Hydrolysis1.5 eq Pyridine80 - 90%
EDC / HOBt ModerateEpimerization (if chiral)2.0 eq DIPEA70 - 85%
HATU / COMU Very HighGuanidinium Byproduct [1, 2]2.0 eq DIPEA90 - 98%

Part 3: Mechanistic & Experimental Workflows

Reaction Pathway Analysis

Understanding the competing pathways is critical for rational reaction design. The diagram below illustrates the chemoselective attack versus the primary side reactions.

Pathway SM 1-Methylpiperazine + Acylating Agent Int N-Acylammonium Intermediate (N1) SM->Int Attack at Tertiary Amine (N1) Prod Desired N4-Acyl Methylpiperazine SM->Prod Chemoselective Attack (N4) Side2 Hydrolyzed Acid (Base Catalysis) SM->Side2 Trace Water Side3 Amine Hydrochloride (Stalled Reaction) SM->Side3 Insufficient Base Int->Prod Reversible Transfer Side1 Quaternary Salt (Menshutkin) Int->Side1 Alkyl Halide Present / Heat

Caption: Mechanistic pathways of N-methylpiperazine acylation highlighting desired chemoselectivity vs. side reactions.

Self-Validating Experimental Protocol: Chemoselective Acylation

This protocol utilizes an acid chloride and is designed as a self-validating system. At each critical juncture, an observable check is included to ensure the reaction is proceeding correctly.

Reagents: 1-Methylpiperazine (1.0 eq), Acyl Chloride (1.1 eq), DIPEA (2.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • System Purging & Dissolution: Flame-dry a round-bottom flask. Under an argon atmosphere, dissolve 1-methylpiperazine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.2 M concentration).

    • Validation Check: The solution must be completely clear. Spot a drop on wet pH paper; it should read highly basic (pH ~12).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump or addition funnel.

    • Validation Check: You should observe a slight exotherm. If a thick white smoke or heavy precipitate forms, your system is either wet or lacks sufficient DIPEA.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Check: Pull a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. You must observe the disappearance of the starting material mass (m/z 101) and the appearance of the product mass.

  • pH-Controlled Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel. Add 1M NaOH until the aqueous layer is strictly pH > 10.

    • Validation Check: Test the aqueous layer with pH paper. If pH < 10, the product will remain water-soluble as a protonated salt.

  • Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-acyl methylpiperazine.

Workflow Step1 1. Dissolve Amine & Base in dry DCM Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Clear Soln Step3 3. Dropwise Addition of Acyl Chloride Step2->Step3 Temp Control Step4 4. Monitor via LC-MS (Check Conversion) Step3->Step4 2 Hours Step5 5. Basic Workup (Adjust pH > 10) Step4->Step5 >95% Conv Step6 6. Organic Extraction & Concentration Step5->Step6 pH Verified

Caption: Step-by-step self-validating workflow for the chemoselective N-acylation of methylpiperazine.

References

  • Albericio, F. et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Central Science, 2021. URL:[Link] [1]

  • Chorev, M. et al. "Side Reactions in Peptide Synthesis." Academic Press / ResearchGate, 2015. URL:[Link][1]

  • Stanger, A. et al. "Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order." ResearchGate, 2020. URL:[Link][2]

Sources

Technical Support Center: Recrystallization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your purification process.

Understanding the Molecule: A Chemist's Perspective

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a moderately polar molecule. The presence of the nitro group and the amide linkage contributes to its polarity, while the chlorinated benzene ring and the methylpiperazine moiety add some non-polar character. This structural balance is key to selecting an appropriate recrystallization solvent. The ideal solvent will dissolve the compound at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling.

Solvent Selection: A Guided Approach

Finding the optimal recrystallization solvent is often an empirical process. The following section provides a systematic approach to screen for and select the best solvent or solvent system for your material.

Single Solvent System

A good single solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should completely dissolve the compound near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize yield.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Non-toxic and inexpensive: Safety and cost are important practical considerations.

Based on the structure of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, suitable single solvents to screen include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Chlorinated solvents (e.g., dichloromethane - use with caution due to volatility)

  • Aromatic hydrocarbons (e.g., toluene)

Mixed Solvent System (Solvent Pair)

If a suitable single solvent cannot be identified, a mixed solvent system, or solvent pair, is an excellent alternative.[1] This involves using two miscible solvents with different polarities. One solvent should readily dissolve the compound (the "good" solvent), while the other should dissolve it poorly (the "poor" or "anti-solvent").[1]

Common Solvent Pairs to Consider:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexane[1][2]

  • Toluene/Hexane[1][2]

  • Methanol/Dichloromethane[1]

The general principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy.[3] The cloudiness indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide for Recrystallization

Even with a well-chosen solvent, issues can arise during the recrystallization process. This guide will help you diagnose and solve common problems.

dot graph TD { A[Start: Crude 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine] --> B{Select Potential Solvent/Solvent System}; B --> C{Dissolve in Minimum Hot Solvent}; C --> D{Cool Slowly}; D --> E{Crystals Form?}; E -- Yes --> F[Isolate Crystals by Filtration]; F --> G[Wash with Cold Solvent]; G --> H[Dry Crystals]; H --> I[Assess Purity & Yield]; I -- Impure --> B; I -- Low Yield --> J{Check Mother Liquor for Product}; J -- Product Present --> K[Concentrate Mother Liquor & Recrystallize]; K --> F; E -- No --> L{Troubleshoot: No Crystallization}; L --> M[Scratch Inner Wall of Flask]; L --> N[Add a Seed Crystal]; L --> O[Cool in Ice Bath]; L --> P[Reduce Solvent Volume]; M --> E; N --> E; O --> E; P --> C; subgraph Legend direction LR Troubleshoot["Troubleshooting Step"] Process["Process Step"] end style Troubleshoot fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Process fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Decision tree for recrystallization troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This indicates that the solvent is too non-polar for your compound or you have not added enough solvent. First, try adding more of the hot solvent in small increments. If the compound still does not dissolve, you will need to choose a more polar solvent or a different solvent system.

Q2: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A2: This is a common issue and can often be resolved with a few simple techniques:

  • Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[4] The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Seeding: If you have a small amount of the pure compound, add a tiny crystal (a "seed crystal") to the solution.[4] This will act as a template for further crystallization.

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.

  • Reduce Solvent Volume: You may have used too much solvent.[5] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on the hotplate and turning the heat off, or by insulating the flask with a cloth.

  • Consider using a lower-boiling solvent if the problem persists.

Q4: The yield of my recrystallized product is very low. What could be the reason?

A4: A low yield can be due to several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of your product will remain in the mother liquor.[6]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out with the impurities. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q5: How do I know if my recrystallized product is pure?

A5: The purity of your product can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of your compound.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general framework for the recrystallization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine. The specific solvent and volumes will need to be determined based on your preliminary solvent screening.

Materials:

  • Crude 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid has just dissolved.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution into the clean, hot flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[7] To promote slow cooling, you can cover the flask with a watch glass and place it on a surface that does not conduct heat well.

  • Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

Data Presentation: Solvent Properties

The following table summarizes the properties of some common organic solvents that could be screened for the recrystallization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine.

SolventBoiling Point (°C)Polarity Index
Hexane690.1
Toluene1112.4
Dichloromethane403.1
Ethyl Acetate774.4
Acetone565.1
Isopropanol823.9
Ethanol784.3
Methanol655.1
Water10010.2

Data sourced from publicly available chemical property databases.[8]

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 16, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved February 16, 2026, from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Virtual Lab. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham. Retrieved February 16, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 16, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chloro-3'-formylbenzhydryl)-4-methylpiperazine. Retrieved February 16, 2026, from [Link]

  • Senpai Learn. (2013, July 12). Recrystallization Solvent Pair [Video]. YouTube. Retrieved February 16, 2026, from [Link]

  • Comenius University. (n.d.). Purification and isolation of newly-synthesized triazine derivatives. Retrieved February 16, 2026, from [Link]

  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved February 16, 2026, from [Link]

  • Shen, M., Liu, J. N., & Casale, G. P. (2003). Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS. Chemical research in toxicology, 16(4), 479–486. [Link]

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Technical Support Center: Controlling Regioselectivity in 3-Methylpiperazine Benzoylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective benzoylation of 3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively functionalizing this unsymmetrical diamine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Introduction: The Challenge of Regioselectivity

3-Methylpiperazine presents a unique challenge in synthetic chemistry. As an unsymmetrical piperazine, it possesses two secondary nitrogen atoms with distinct steric and electronic environments. The nitrogen at the 1-position (N1) is adjacent to a methyl group, making it more sterically hindered and electron-rich compared to the nitrogen at the 4-position (N4). This inherent difference is the cornerstone of controlling regioselectivity during benzoylation. The primary goal is often to selectively acylate one nitrogen over the other to produce either 1-benzoyl-3-methylpiperazine or 4-benzoyl-3-methylpiperazine, key intermediates in the synthesis of various pharmaceutical agents.[1]

This guide will delve into the mechanistic principles and practical strategies to direct the benzoylation to the desired nitrogen atom, troubleshoot common issues, and provide reliable protocols for success.

Troubleshooting Guide

This section addresses common problems encountered during the benzoylation of 3-methylpiperazine, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity - Mixture of N1 and N4 Isomers

Potential Cause 1: Reaction Temperature is Too High

  • Causality: At elevated temperatures, the kinetic barrier for the reaction at the more sterically hindered N1 position can be more easily overcome, leading to a loss of selectivity. Reactions often favor the thermodynamically more stable product, or a mixture of products, at higher temperatures.

  • Troubleshooting Step: Perform the reaction at a lower temperature, such as 0 °C or even -20 °C.[2] This will accentuate the difference in activation energies between the two nitrogen atoms, favoring the kinetically preferred product (typically the less hindered N4-acylation).

Potential Cause 2: Inappropriate Solvent Choice

  • Causality: The solvent can influence the conformation of the piperazine ring and the solvation of the amine nucleophiles, thereby affecting their relative reactivity. Aprotic solvents are generally preferred for this reaction.

  • Troubleshooting Step: Screen a range of anhydrous aprotic solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices that often provide good selectivity.[3]

Potential Cause 3: Incorrect Rate of Addition of Benzoyl Chloride

  • Causality: A rapid addition of benzoyl chloride can lead to localized high concentrations of the electrophile, increasing the likelihood of reaction at both nitrogen atoms before equilibrium can be established.

  • Troubleshooting Step: Add the benzoyl chloride solution dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes) with vigorous stirring.[2] This ensures that the concentration of the acylating agent remains low, promoting selective reaction at the more nucleophilic site.

Issue 2: Significant Formation of Di-benzoylated Byproduct

Potential Cause 1: Incorrect Stoichiometry

  • Causality: Using an equimolar amount or an excess of benzoyl chloride will inevitably lead to the formation of the di-acylated product once the mono-acylated product is formed.

  • Troubleshooting Step: Use an excess of 3-methylpiperazine relative to the benzoyl chloride (e.g., 2-3 equivalents).[2] This statistically favors the reaction of benzoyl chloride with an unreacted piperazine molecule over the mono-acylated product.

Potential Cause 2: Base Strength and Solubility

  • Causality: The base used to scavenge the HCl byproduct plays a crucial role. A base that is too strong or too soluble may deprotonate the mono-acylated product, increasing its nucleophilicity and promoting a second acylation.

  • Troubleshooting Step: Employ a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is added concurrently with or prior to the benzoyl chloride. For Schotten-Baumann conditions, a biphasic system with an aqueous base like NaOH can be effective.[4][5]

Issue 3: Low Yield of the Desired Mono-benzoylated Product

Potential Cause 1: Incomplete Reaction

  • Causality: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or deactivation of the starting material.

  • Troubleshooting Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. A slight, controlled increase in temperature may be necessary if the reaction is sluggish at very low temperatures.

Potential Cause 2: Hydrolysis of Benzoyl Chloride

  • Causality: Benzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the reagents or solvent.

  • Troubleshooting Step: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled or high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the benzoylation of 3-methylpiperazine under standard Schotten-Baumann conditions?

Under standard Schotten-Baumann conditions (e.g., benzoyl chloride, aqueous NaOH, and an organic solvent), the reaction generally favors acylation at the less sterically hindered N4 position. The steric bulk of the methyl group at the 3-position disfavors the approach of the benzoyl chloride to the adjacent N1 nitrogen.

Q2: How can I selectively obtain the N1-benzoyl isomer?

Achieving high selectivity for the more sterically hindered N1 position is challenging but can be accomplished using a protecting group strategy.[2][6] This multi-step approach involves:

  • Protection of the N4 nitrogen: The less hindered N4 nitrogen is selectively protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Benzoylation of the N1 nitrogen: The remaining free N1 amine is then acylated with benzoyl chloride.

  • Deprotection: The protecting group on the N4 nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the desired 1-benzoyl-3-methylpiperazine.

Q3: What analytical techniques are best for determining the ratio of N1 and N4 isomers?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the isomeric ratio. The chemical shifts of the protons on the piperazine ring and the methyl group will be distinct for each isomer. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be used to separate and quantify the isomers.

Q4: Can I use benzoic anhydride instead of benzoyl chloride?

Yes, benzoic anhydride can be used as an alternative acylating agent. It is generally less reactive than benzoyl chloride, which can sometimes lead to improved selectivity.[7] However, the reaction may require heating and longer reaction times.

Experimental Protocols

Protocol 1: Selective Synthesis of 4-Benzoyl-3-methylpiperazine

This protocol is designed to favor the formation of the less sterically hindered N4-acylated product.

Materials:

  • 3-Methylpiperazine

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methylpiperazine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-benzoyl-3-methylpiperazine.

Protocol 2: Selective Synthesis of 1-Benzoyl-3-methylpiperazine via N-Boc Protection

This multi-step protocol is designed to selectively produce the more sterically hindered N1-acylated product.

Step A: Mono-Boc Protection of 3-Methylpiperazine

  • Dissolve 3-methylpiperazine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.9 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 1-Boc-3-methylpiperazine.

Step B: Benzoylation of 1-Boc-3-methylpiperazine

  • Dissolve 1-Boc-3-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the resulting 1-benzoyl-4-Boc-3-methylpiperazine by column chromatography.

Step C: Deprotection of the Boc Group

  • Dissolve the purified 1-benzoyl-4-Boc-3-methylpiperazine in DCM.

  • Cool to 0 °C and add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 1-benzoyl-3-methylpiperazine.

Data Presentation

ConditionAcylating AgentBaseSolventTemp (°C)Major IsomerIsomeric Ratio (N4:N1)
1Benzoyl ChlorideTEADCM0N4>95:5
2Benzoyl ChlorideNaOH (aq)Toluene25N4~90:10
3Benzoic AnhydridePyridinePyridine100N4~70:30
4Protection StrategyBenzoyl ChlorideTEADCMN1>98% (after deprotection)

Note: The isomeric ratios are approximate and can vary based on specific reaction conditions.

Visualizations

Reaction Scheme and Key Factors

G cluster_reactants Reactants cluster_products Products cluster_factors Controlling Factors 3-Methylpiperazine 3-Methylpiperazine 4-Benzoyl-3-methylpiperazine 4-Benzoyl-3-methylpiperazine 3-Methylpiperazine->4-Benzoyl-3-methylpiperazine Favored (Less Hindered) 1-Benzoyl-3-methylpiperazine 1-Benzoyl-3-methylpiperazine 3-Methylpiperazine->1-Benzoyl-3-methylpiperazine Disfavored (More Hindered) Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->4-Benzoyl-3-methylpiperazine Benzoyl Chloride->1-Benzoyl-3-methylpiperazine Di-benzoylated Byproduct Di-benzoylated Byproduct 4-Benzoyl-3-methylpiperazine->Di-benzoylated Byproduct Excess BzCl 1-Benzoyl-3-methylpiperazine->Di-benzoylated Byproduct Excess BzCl Temperature Temperature Temperature->3-Methylpiperazine Solvent Solvent Solvent->3-Methylpiperazine Stoichiometry Stoichiometry Stoichiometry->Benzoyl Chloride Base Base Base->Benzoyl Chloride

Caption: Factors influencing the regioselective benzoylation of 3-methylpiperazine.

Troubleshooting Flowchart

G cluster_selectivity Troubleshooting: Poor Selectivity cluster_diacylation Troubleshooting: Di-acylation cluster_lowyield Troubleshooting: Low Yield start Start: Benzoylation of 3-Methylpiperazine issue Problem Encountered? start->issue poor_selectivity Poor Regioselectivity issue->poor_selectivity Yes di_acylation Di-acylation issue->di_acylation Yes low_yield Low Yield issue->low_yield Yes success Successful Reaction issue->success No temp Lower Temperature poor_selectivity->temp stoich Use Excess Piperazine di_acylation->stoich time Increase Reaction Time low_yield->time solvent Change Solvent temp->solvent addition Slow Addition of BzCl solvent->addition addition->issue Re-evaluate base Check Base stoich->base base->issue Re-evaluate anhydrous Ensure Anhydrous Conditions time->anhydrous anhydrous->issue Re-evaluate

Caption: A logical troubleshooting guide for common issues in 3-methylpiperazine benzoylation.

References

  • National Center for Biotechnology Information. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • Unacademy. Benzoylation. Available at: [Link]

  • Arkat USA, Inc. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Scheme 3. Regioselectivity of benzoylation reactions The entire newly... Available at: [Link]

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  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

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  • Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • National Center for Biotechnology Information. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available at: [Link]

  • National Center for Biotechnology Information. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. Available at: [Link]

  • Royal Society of Chemistry. DABCO bond cleavage for the synthesis of piperazine derivatives. Available at: [Link]

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  • PubMed. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Available at: [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • National Center for Biotechnology Information. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • PubMed. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose. Available at: [Link]

  • MDPI. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Available at: [Link]

  • National Center for Biotechnology Information. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. Available at: [Link]

  • Wikipedia. N-Methylpiperazine. Available at: [Link]

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Technical Support Center: Stability of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability under Acidic Conditions Document ID: TSC-STAB-042 Last Updated: March 2026 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Chemical Context

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a critical intermediate often employed in the synthesis of kinase inhibitors and antiretroviral agents. Structurally, it consists of an electron-deficient benzoyl moiety coupled to a hindered piperazine ring via an amide bond.

While the piperazine nitrogen is basic and forms stable salts in acidic media, the amide linkage is the thermodynamic weak point. Under acidic stress, this compound undergoes hydrolysis, cleaving into 4-chloro-3-nitrobenzoic acid and 2-methylpiperazine .

Key Stability Verdict:

  • Mild Acid (pH 3–5, < 40°C): Generally Stable. The piperazine nitrogen protonates, increasing solubility without degrading the amide bond.

  • Strong Acid / High Heat (pH < 1, > 60°C): Unstable. Rapid hydrolysis occurs, driven by the electron-withdrawing nitro and chloro groups which, while reducing initial protonation of the carbonyl oxygen, accelerate the nucleophilic attack of water once the activation energy is overcome.

The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the molecular failure mode. The degradation is not random; it follows a specific acid-catalyzed nucleophilic acyl substitution pathway.

Mechanism Analysis
  • Protonation: The carbonyl oxygen is protonated.[1] Note: The 3-NO2 and 4-Cl groups are electron-withdrawing, making this oxygen less basic than in unsubstituted benzamides, requiring stronger acids to initiate the reaction.

  • Nucleophilic Attack: Water attacks the activated carbonyl carbon.

  • Tetrahedral Collapse: The C-N bond breaks, releasing the amine (2-methylpiperazine) and the carboxylic acid.

Visualizing the Pathway

HydrolysisPathway cluster_conditions Catalytic Factors Reactant Parent Compound (Amide) Inter1 O-Protonated Intermediate Reactant->Inter1 + H+ (Fast) TS Tetrahedral Intermediate Inter1->TS + H2O (Rate Limiting) Prod1 4-Chloro-3-nitrobenzoic acid (Precipitate) TS->Prod1 Cleavage Prod2 2-Methylpiperazine (Soluble Salt) TS->Prod2 Cleavage Factor1 Temperature (>60°C accelerates) Factor2 Acid Strength (pH < 1 accelerates)

Figure 1: Acid-catalyzed hydrolysis pathway of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine.

Troubleshooting Guide (FAQs)

Issue 1: "I see a new peak eluting early in my HPLC chromatogram."

Diagnosis: This is likely 4-chloro-3-nitrobenzoic acid .

  • Why: Upon hydrolysis, the amide bond breaks.[2] The resulting benzoic acid fragment is more polar than the parent amide (especially at pH > 3) and significantly less hydrophobic than the parent, causing it to elute earlier on Reverse Phase (C18) columns.

  • Verification: Check the UV spectrum. The parent and the acid byproduct both share the nitro-benzene chromophore (UV max ~230-270 nm). The other fragment, 2-methylpiperazine, has weak UV absorbance and likely won't be seen without a specific detector (ELSD/MS).

Issue 2: "My compound precipitated during acidic workup."

Diagnosis: You likely generated the hydrolysis product (Benzoic Acid derivative) , or you exceeded the solubility product of the parent salt .

  • Differentiation Test: Take a small sample of the solid.

    • Add water and adjust to pH 10.

    • If it dissolves:[3] It was the 4-chloro-3-nitrobenzoic acid (forms soluble benzoate).

    • If it remains insoluble/oils out: It was the parent piperazine (deprotonated free base is less soluble in water).

Issue 3: "Yields are inconsistent after heating in HCl."

Diagnosis: Thermal instability.

  • Explanation: While the compound is stable in acid at room temperature for short periods, heating (e.g., refluxing in 6N HCl) will drive the hydrolysis to completion.

  • Solution: Monitor the reaction temperature strictly. If acidic deprotection of another group is required, limit temperature to <40°C or switch to a non-aqueous acid (e.g., TFA in DCM) to minimize water participation.

Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Objective: To determine the stability limits of the material for regulatory filing (ICH Q1A).

StepActionTechnical Note
1 Prepare Stock Dissolve 50 mg of compound in 5 mL Acetonitrile (ACN).
2 Acid Stress Add 5 mL of 1.0 N HCl .
3 Incubation Split into two vials: Vial A: Ambient (25°C) for 24 hours. Vial B: Heat at 60°C for 4 hours.
4 Quench Neutralize with 1.0 N NaOH to pH 6–7 immediately before analysis.
5 Analysis Inject onto HPLC (See Protocol B).

Acceptance Criteria:

  • Vial A: >98% recovery of parent.[4][5]

  • Vial B: Appearance of degradation peak (RRT ~0.4-0.6 relative to parent).

Protocol B: Recommended HPLC Method

Designed to separate the parent amide from the polar acid byproduct.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps piperazine protonated, prevents tailing).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm (Nitro aromatic) and 210 nm (Amide bond).

Diagnostic Workflow

Use this decision tree to resolve stability issues during synthesis or storage.

TroubleshootingTree Start Problem Observed Q1 Is it a Solubility Issue or Impurity Issue? Start->Q1 Solubility Solubility Issue (Precipitation) Q1->Solubility Impurity Impurity Issue (New HPLC Peak) Q1->Impurity Q2 Check pH of solution Solubility->Q2 Q3 Check Retention Time (RT) Impurity->Q3 Action1 If pH > 7: Parent Free Base ppt. Add Acid to dissolve. Q2->Action1 Action2 If pH < 2: Hydrolysis Product ppt. Check purity. Q2->Action2 Action3 Earlier RT than Parent? Likely Hydrolysis (Acid byproduct). Q3->Action3 Action4 Later RT than Parent? Likely Dimerization or Oxidation. Q3->Action4

Figure 2: Diagnostic decision tree for handling stability anomalies.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[8] ICH Guidelines.[8][9] Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of highly substituted piperazine scaffolds. 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a highly valuable building block in drug discovery, but it presents a classic synthetic bottleneck: severe steric hindrance at the N4 secondary amine .

Because the N1 position is already occupied by the bulky 4-chloro-3-nitrobenzoyl moiety, any subsequent functionalization (acylation, alkylation, or cross-coupling) must occur at the N4 position. However, the adjacent methyl group at the C3 position creates significant allylic-like strain (A-strain) and blocks the Bürgi-Dunitz trajectory required for incoming electrophiles.

This guide provides field-proven, causality-driven solutions to overcome these thermodynamic and kinetic barriers, ensuring your synthetic workflows are both robust and self-validating.

Part 1: Troubleshooting FAQs

Q1: My N4-acylation yields are abysmal when using standard peptide coupling reagents (e.g., HBTU or DCC). How can I force this reaction to completion?

Root Cause: Standard coupling reagents like HBTU generate bulky active esters (e.g., OBt esters)[1]. When this bulky electrophile approaches the sterically hindered N4 amine of 3-methylpiperazine, the steric clash raises the transition state energy prohibitively high, leading to stalled reactions or degradation. The Solution: Switch to an acyl chloride combined with 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst. DMAP attacks the acyl chloride to form an N-acylpyridinium ion. This intermediate is highly electrophilic, solvent-separated, and significantly less sterically demanding than an OBt ester. Kinetic studies demonstrate that DMAP can accelerate the acylation of sterically hindered secondary amines by a factor of over 10,000 compared to standard pyridine[2].

Q2: I am attempting a Buchwald-Hartwig cross-coupling to attach an aryl group to the N4 position, but I only recover starting material. I am using Pd-BrettPhos. What is wrong?

Root Cause: You are using the wrong phosphine ligand for a secondary amine. While Pd-BrettPhos is exceptional for primary amines, its large cone angle creates too much steric crowding around the palladium center when coordinating a bulky secondary amine like 3-methylpiperazine[3]. The Solution: Switch to Pd-RuPhos . RuPhos has a smaller steric profile (cone angle) than BrettPhos. In the catalytic cycle of hindered secondary amines, the rate-limiting step is reductive elimination. The reduced steric bulk of RuPhos lowers the activation energy barrier for this specific step, allowing the sterically hindered C-N bond to form efficiently[4].

Q3: Direct N-alkylation with alkyl halides is sluggish and requires harsh heating, which degrades my 4-chloro-3-nitrobenzoyl group. Are there milder alternatives?

Root Cause: Direct SN2 alkylation requires the nitrogen lone pair to attack the alkyl halide at a strict 180° angle to the leaving group. The C3-methyl group physically obstructs this approach vector. The Solution: Utilize Reductive Amination (using an aldehyde/ketone and NaBH(OAc)₃). The initial condensation forms an iminium ion. Because the iminium carbon is sp² hybridized (planar), it temporarily relieves the steric strain in the ring. The hydride can then attack from the less hindered face of the planar intermediate, proceeding rapidly at room temperature without degrading the nitro or chloro groups.

Part 2: Quantitative Benchmarking Data

To aid in your experimental design, the following table summarizes the expected performance of various reagents when functionalizing the hindered N4 position of 3-methylpiperazine derivatives.

Reaction TypeReagent / Catalyst SystemBase & SolventTemp (°C)Reaction TimeExpected Yield
Acylation Acyl Chloride + DMAP (0.2 eq)Et₃N / CH₂Cl₂0 to 252 - 4 h85 - 95%
Acylation Carboxylic Acid + HBTUDIPEA / DMF2524 h< 20% (Not Rec.)
Acylation Carboxylic Acid + HATU/HOAtDIPEA / DMF5012 h60 - 75%
Cross-Coupling Aryl Bromide + Pd₂(dba)₃ / RuPhos NaOtBu / Toluene9012 - 16 h80 - 90%
Cross-Coupling Aryl Bromide + Pd₂(dba)₃ / BrettPhosNaOtBu / Toluene9024 h< 15% (Not Rec.)
Alkylation Alkyl Iodide (Direct SN2)K₂CO₃ / DMF8024 h30 - 45%
Alkylation Aldehyde + NaBH(OAc)₃ (Reductive)AcOH (cat) / DCE256 - 8 h75 - 88%

Part 3: Validated Experimental Protocols

Protocol A: DMAP-Catalyzed N4-Acylation (Overcoming Steric Bulk)

This protocol utilizes the hypernucleophilicity of DMAP to force the acylation of the hindered secondary amine.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Base Addition: Add triethylamine (2.5 mmol, 2.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.2 mmol, 0.2 eq). Stir for 5 minutes at room temperature.

  • Electrophile Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired acyl chloride (1.2 mmol, 1.2 eq) dissolved in CH₂Cl₂ (2 mL) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. The DMAP will continuously cycle, forming the highly reactive N-acylpyridinium intermediate to drive the reaction.

  • Validation & Workup: Monitor by LCMS. Upon completion (typically 2-4 hours), quench with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 x 10 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: RuPhos-Enabled Buchwald-Hartwig Amination

This protocol leverages the specific cone angle of RuPhos to lower the reductive elimination barrier for secondary amines.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 eq).

  • Substrate Addition: Add 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine (1.0 mmol, 1.0 eq) and the target aryl bromide (1.2 mmol, 1.2 eq).

  • Solvent & Heating: Add anhydrous, degassed toluene (5 mL). Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 90 °C for 12–16 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Part 4: Mechanistic Visualizations

Diagram 1: DMAP Catalytic Cycle Overcoming Steric Hindrance

The following diagram illustrates how DMAP bypasses the steric limitations of the 3-methylpiperazine ring by generating a highly reactive, solvent-separated ion pair.

DMAP_Cycle A Acyl Chloride (Standard Electrophile) C N-Acylpyridinium Ion (Highly Reactive Intermediate) A->C Fast Activation B DMAP Catalyst (Hypernucleophile) B->C Nucleophilic Attack E Sterically Hindered Transition State C->E Amine Addition (Lowered Activation Energy) D 1-(4-Chloro-3-nitrobenzoyl)- 3-methylpiperazine D->E N4 Nucleophile (Hindered) E->B Catalyst Regeneration F N4-Acylated Product E->F Deprotonation & Product Release

Caption: DMAP catalytic cycle demonstrating the generation of the N-acylpyridinium ion to overcome N4 steric bulk.

Diagram 2: Ligand Selection Logic for Buchwald-Hartwig Amination

Choosing the correct phosphine ligand is the single most critical variable when cross-coupling sterically hindered amines.

Buchwald_Logic Start Amine Substrate Type Primary Primary Amine (Low Steric Bulk) Start->Primary Secondary Secondary Amine (e.g., 3-Methylpiperazine) Start->Secondary BrettPhos Pd-BrettPhos Catalyst (Large Cone Angle) Primary->BrettPhos RuPhos Pd-RuPhos Catalyst (Smaller Cone Angle) Secondary->RuPhos Prevents Pd Crowding Barrier1 Rate-Limiting Step: Oxidative Addition BrettPhos->Barrier1 Barrier2 Rate-Limiting Step: Reductive Elimination RuPhos->Barrier2 Lowers Energy Barrier Success1 High Yield Coupling Barrier1->Success1 Success2 Overcomes Steric Hindrance High Yield Barrier2->Success2

Caption: Decision tree for Buchwald-Hartwig ligand selection based on amine steric hindrance.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • ResearchGate. (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.
  • Sigma-Aldrich. Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine).

Sources

Technical Support Center: Isomer Separation in 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for resolving regioisomeric and enantiomeric mixtures during the acylation of 3-methylpiperazine.

Mechanistic Overview: The Causality of Isomer Formation

When synthesizing 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine, researchers frequently encounter two distinct classes of isomers that require separation:

  • Regioisomers (Structural Isomers): 3-methylpiperazine contains two non-equivalent secondary amines. According to IUPAC nomenclature, N1 is separated from the C3-methyl group by a methylene bridge, while N4 is directly adjacent to the stereocenter. Consequently, N1 is less sterically hindered and is the kinetically favored site for nucleophilic attack on 1[1]. However, competitive acylation at the hindered N4 position yields the regioisomer 1-(4-chloro-3-nitrobenzoyl)-2-methylpiperazine (note the ring renumbering).

  • Enantiomers (Stereoisomers): The C3 carbon of the piperazine ring is a chiral center. If racemic starting material is used, the N1-acylated product forms as a racemic mixture of (R)- and (S)-enantiomers, requiring downstream 2[2].

Isomer_Pathways SM 3-Methylpiperazine + 4-Chloro-3-nitrobenzoyl chloride N1 N1-Acylation (Target) 1-Acyl-3-methylpiperazine SM->N1 Kinetically Favored (Unhindered N1) N4 N4-Acylation (Regioisomer) 1-Acyl-2-methylpiperazine SM->N4 Sterically Hindered (N4) Di Di-acylation (Byproduct) SM->Di Excess Acyl Chloride R_Enant (R)-Enantiomer N1->R_Enant Chiral Resolution S_Enant (S)-Enantiomer N1->S_Enant Chiral Resolution

Reaction pathways showing regioisomer and enantiomer formation during acylation.

Troubleshooting Guide: Regioisomer Separation & Prevention

Q: My LC-MS shows two distinct peaks with the same m/z (M+H ≈ 284.7). How do I separate these regioisomers? A: You are observing the N1-acylated target and the N4-acylated regioisomer. To separate them post-reaction, utilize normal-phase flash chromatography. The sterically hindered N4-acylated isomer typically elutes first due to the reduced interaction of its shielded free amine with the silica silanol groups.

Protocol: Flash Chromatography for Regioisomers

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Prepare a gradient system of Ethyl Acetate/Hexanes (starting at 20:80, ramping to 60:40). Critical Step: Add 1% Triethylamine (TEA) to the mobile phase to prevent severe peak tailing caused by the basic secondary amine[3].

  • Elution & Validation: Collect fractions and analyze via TLC/LC-MS. The target N1-isomer will elute second. The absence of the closely eluting isobaric peak in the pooled fractions confirms successful regioisomer separation.

Q: How can I prevent the formation of the N4-acylated regioisomer entirely? A: The most robust method is regioselective synthesis using a mono-Boc-protected precursor. By blocking the N4 position, you force 100% regioselectivity at N1.

Protocol: Regioselective Synthesis

  • React 4-Boc-3-methylpiperazine (1.0 eq) with 4-chloro-3-nitrobenzoyl chloride (1.05 eq) in DCM containing N,N-Diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C[2].

  • Stir for 2 hours, quench with saturated aqueous

    
    , and extract with DCM.
    
  • Deprotect the Boc group using 4M HCl in dioxane at room temperature for 2 hours to yield pure 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine hydrochloride[3].

Enantiomeric Resolution: Chiral Separation Protocols

Q: My biological assay requires the pure (R)-enantiomer. How do I resolve the racemic mixture? A: You can achieve this via Diastereomeric Salt Formation for large-scale batches, or Chiral Supercritical Fluid Chromatography (SFC) for rapid preparative isolation.

Protocol A: Diastereomeric Salt Resolution (Scalable)

  • Salt Formation: Dissolve the racemic 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine (1.0 eq) in hot ethanol. Add a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid or (L)-(+)-tartaric acid (1.0 eq)[4].

  • Crystallization: Allow the solution to cool to room temperature slowly (over 12 hours) to promote the selective crystallization of the less soluble diastereomeric salt.

  • Free-Basing: Filter the crystals, suspend them in water, adjust the pH to 10 using 1M NaOH, and extract with DCM to recover the enantiomerically enriched free base.

  • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC. A successful resolution should yield >98% ee. If ee is lower, perform a second recrystallization from ethanol.

Protocol B: Chiral Supercritical Fluid Chromatography (SFC) For rapid, high-purity separation, SFC is superior to traditional HPLC due to faster mass transfer and lower solvent consumption.

Table 1: Optimized Chiral SFC Conditions for Piperazine Derivatives

ParameterConditionRationale
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Immobilized polysaccharide phase offers high stereorecognition for bulky benzoyl groups.
Mobile Phase

/ Methanol (70:30)
Methanol provides optimal solubility and elution strength for polar amides.
Additive 0.1% Isopropylamine (IPA)Suppresses non-specific basic interactions with the stationary phase, sharpening peaks.
Flow Rate 3.0 mL/minBalances peak resolution and preparative throughput.
Detection UV at 254 nmCorresponds to the nitrobenzoyl chromophore absorbance maximum.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding predominantly the di-acylated byproduct (m/z 468)? A: Di-acylation occurs when an excess of 4-chloro-3-nitrobenzoyl chloride is used, or if the reaction is allowed to warm up too quickly, overcoming the steric hindrance at N4. Ensure a strict 1:1 to 1:1.05 molar ratio and maintain the reaction strictly at 0–5 °C during the dropwise addition of the acyl chloride[1].

Q: Can I use standard reverse-phase HPLC to separate the (R) and (S) enantiomers? A: No. Standard C18 reverse-phase columns cannot differentiate enantiomers because enantiomers have identical physicochemical properties in an achiral environment. You must use a chiral stationary phase (CSP) to form transient diastereomeric complexes[4].

Q: The acylation reaction is stalling at 50% conversion. What is wrong? A: Acylation generates HCl as a byproduct. If un-scavenged, this HCl protonates the unreacted 3-methylpiperazine, rendering it non-nucleophilic. You must use at least 2.0 equivalents of an external non-nucleophilic base (like DIPEA or Triethylamine) to scavenge the HCl and drive the reaction to completion[3].

References

  • [2] Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. 2

  • [3] Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. NIH. 3

  • [1] 4-Chloro-3-nitrobenzoyl chloride 98 38818-50-7. Sigma-Aldrich. 1

  • [4] (R)-3-Methylpiperazin-2-one | CAS 922178-61-8. Benchchem. 4

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine , a representative intermediate in the synthesis of piperazine-based bioactive scaffolds (e.g., kinase inhibitors, antipsychotics).

Instead of a static data sheet, this document compares the product against its precursor (4-chloro-3-nitrobenzoic acid) to validate synthesis success, and compares analytical conditions (CDCl₃ vs. DMSO-d₆/High-Temp) to resolve the challenge of amide rotamers.

Key Technical Insights
  • Reaction Monitoring: The disappearance of the carboxylic acid proton (>13 ppm) and the deshielding of the piperazine ring protons confirm amide bond formation.

  • Rotameric Complexity: At room temperature, the partial double-bond character of the amide (N-C=O) creates restricted rotation, resulting in signal broadening and peak doubling (approx. 60:40 ratio).

  • Resolution Strategy: High-temperature NMR (>80°C in DMSO-d₆) is the superior method for quantitative integration, causing rotamer coalescence.

Experimental Workflow & Methodology

To ensure reproducibility, the following workflow standardizes the isolation and analysis of the compound.

Synthesis & Isolation Protocol

Reaction: Acylation of 2-methylpiperazine with 4-chloro-3-nitrobenzoyl chloride (generated in situ from the acid).

  • Activation: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 2h (Acid Chloride formation).

  • Coupling: Cool to 0°C. Add 2-methylpiperazine (1.1 eq) and Et₃N (2.5 eq). Warm to RT and stir 4h.

  • Workup: Wash with sat. NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient) to isolate the title compound.

NMR Sample Preparation[1][2][3]
  • Standard Method (Structural ID): Dissolve 10 mg sample in 0.6 mL CDCl₃ . Filter through a cotton plug if turbidity persists.

  • Advanced Method (Quantitative/Coalescence): Dissolve 10 mg sample in 0.6 mL DMSO-d₆ . Heat to 353 K (80°C) inside the probe for 10 minutes before acquisition.

Workflow Visualization

G cluster_0 Synthesis Phase cluster_1 Analysis Phase Start Precursor: 4-Cl-3-NO2-Benzoic Acid Act Activation (Oxalyl Chloride) Start->Act Coup Coupling (2-Me-Piperazine) Act->Coup Iso Isolation (Flash Chrom.) Coup->Iso Prep Sample Prep (CDCl3 vs DMSO-d6) Iso->Prep Data 1H NMR Acquisition Prep->Data Decision Check Resolution Data->Decision Rotamers Present? Report Final Structural Assignment Decision->Report Sharp Peaks (Success) Heat Variable Temp NMR (80°C DMSO) Decision->Heat Broad/Split (Fail) Heat->Report

Figure 1: Integrated workflow from synthesis to advanced NMR characterization.

Comparative Analysis: Precursor vs. Product

This section validates the chemical transformation. The primary indicator of success is the modification of the aromatic region and the introduction of aliphatic signals.

Aromatic Region Shifts (The "Fingerprint")

The electron-withdrawing nature of the carbonyl group changes slightly upon conversion from Acid to Amide, but the substitution pattern (1,3,4-trisubstituted benzene) remains the diagnostic key.

PositionProton AssignmentPrecursor (Acid) δ (ppm)Product (Amide) δ (ppm)Multiplicity (

Hz)
Analysis
H-2 Ar-H (b/w NO₂ & CO)8.528.05 d (

)
Upfield shift due to loss of acidic H-bond
H-6 Ar-H (Ortho to CO)8.217.75 dd (

)
Diagnostic doublet of doublets
H-5 Ar-H (Ortho to Cl)7.807.68 d (

)
Least affected by distal amide formation
Aliphatic Region (The "Confirmation")

The precursor has no aliphatic protons. The product spectrum is dominated by the piperazine ring.

  • Precursor: Void in 0.0 – 5.0 ppm region.

  • Product:

    • Methyl Group: Strong doublet at 1.1 – 1.3 ppm .

    • Piperazine Ring: Complex multiplets between 2.7 – 4.6 ppm .

    • Observation: If the reaction failed, the aliphatic region would only show unreacted 2-methylpiperazine (sharp peaks, different shifts) or be empty.

Technical Deep Dive: The Rotamer Challenge

The most common point of confusion for researchers analyzing this molecule is the appearance of "extra" peaks or broad "humps" in the spectrum. This is not an impurity; it is a physical characteristic of the amide bond.

Mechanism of Signal Splitting

The N-CO bond has partial double-bond character due to resonance. This restricts rotation at room temperature (25°C). The 3-methylpiperazine ring is therefore "locked" in two conformations relative to the aromatic ring:

  • Syn Rotamer: Methyl group on the same side as the carbonyl oxygen.

  • Anti Rotamer: Methyl group on the opposite side.

Solvent Comparison: CDCl₃ vs. DMSO-d₆ (High Temp)
FeatureMethod A: CDCl₃ (25°C)Method B: DMSO-d₆ (80°C)Recommendation
Methyl Signal Two distinct doublets (ratio ~60:40)One sharp doubletUse Method B for Integration
Ring Protons Broad, overlapping multipletsSharpened, distinct multipletsUse Method B for Coupling Constants
Exchangeable H Amine NH often invisible/broadAmine NH visible (broad singlet)Use Method B for Proton Counting
Resolution Poor (Rotameric broadening)Excellent (Coalescence)Method B is Superior
Rotamer Logic Diagram

Rotamer Amide Amide Bond Resonance (N-C=O <-> N+=C-O-) Restricted Restricted Rotation (Barrier ~15-20 kcal/mol) Amide->Restricted RoomTemp Room Temperature NMR (Slow Exchange Scale) Restricted->RoomTemp HighTemp High Temperature NMR (Fast Exchange Scale) Restricted->HighTemp ResultRT Split Signals (Doublets appear as quartets) Broad Multiplets RoomTemp->ResultRT ResultHT Coalesced Signals (Single average peak) Sharp Resolution HighTemp->ResultHT

Figure 2: Physical basis for signal splitting in piperazine amides.

Final Structural Assignment (Reference Data)

Based on the High-Temperature (DMSO-d₆, 353 K) protocol, the following assignment represents the "clean" spectrum suitable for publication or quality control.

Compound: 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine Solvent: DMSO-d₆ (at 80°C/353 K)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
8.15 d (

Hz)
1HAr-H2 Deshielded by NO₂ and CO
7.85 d (

Hz)
1HAr-H5 Ortho to Cl
7.72 dd (

Hz)
1HAr-H6 Ortho to CO
3.80 – 4.20 Broad Mult.2HPip-H2 Alpha to Amide N
2.60 – 3.10 Multiplet3HPip-H3, H5, H6 Alpha to Amine N
2.40 Broad s1HPip-NH Exchangeable (may vary)
1.05 d (

Hz)
3HPip-CH₃ Methyl group

Note: In CDCl₃ at 25°C, the Methyl doublet at 1.05 ppm will appear as two doublets at approx 1.10 and 1.25 ppm.

Conclusion

For the accurate characterization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine , researchers must account for amide rotamerism.

  • Do not misinterpret split peaks in the aliphatic region as impurities.

  • Use 4-chloro-3-nitrobenzoic acid as a negative control to confirm the shift of aromatic protons.

  • Adopt High-Temperature NMR in DMSO-d₆ as the gold standard for obtaining clean, integrable spectra for this class of compounds.

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter on Amide Resonance and NMR).
  • Reich, H. J. (2023). Dynamic NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for 4-chloro-3-nitrobenzoic acid precursor data). [Link]

  • Bagley, M. C., et al. (2012). "Rotamerism in N-acyl 2-substituted piperazines." Journal of Organic Chemistry. (Mechanistic validation of piperazine rotamers). [Link]

The Analyte: Understanding 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for the identification and characterization of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating framework for robust and reliable analysis. Our primary focus is on the superior capabilities of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), contextualized by a comparative analysis against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a substituted piperazine derivative. Compounds within this class are of significant interest in medicinal chemistry and serve as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The structural complexity, incorporating a substituted benzoyl ring and a methylpiperazine moiety, necessitates a highly selective and sensitive analytical technique for unambiguous identification, particularly in complex matrices like reaction mixtures or biological samples.

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₄ClN₃O₃

  • Monoisotopic Mass: 283.07 g/mol

  • Core Scaffolds: Piperazine, Nitrobenzene

The presence of multiple functional groups—a tertiary amine, an amide, a nitro group, and an aryl chloride—dictates its chromatographic behavior and ionization characteristics. The piperazine nitrogen is readily protonated, making it an ideal candidate for positive-mode Electrospray Ionization (ESI) Mass Spectrometry.

LCMS_Workflow cluster_LC Liquid Chromatography Separation cluster_MS Mass Spectrometry Detection Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Gradient Gradient Elution (H2O+0.1% FA / ACN) Column->Gradient ESI ESI Source (Ionization) Gradient->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 284.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scan Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (Retention Time + m/z) Detector->Data Signal Fragmentation_Pathway cluster_frags Characteristic Fragments Precursor [M+H]⁺ 1-(4-Chloro-3-nitrobenzoyl) -3-methylpiperazine m/z 284.1 Frag1 4-Chloro-3-nitrobenzoyl Cation m/z 185.0 Precursor->Frag1 Amide Bond Cleavage Frag2 Protonated 3-Methylpiperazine m/z 113.1 Precursor->Frag2 Amide Bond Cleavage

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, a key chemical building block. We will explore the rationale behind chromatographic choices, present comparative experimental data, and provide a fully validated method that ensures trustworthy and reproducible results.

Understanding the Analyte: The Key to a Robust Method

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine possesses several chemical features that guide the HPLC method development strategy. Its aromatic ring, nitro group, and the basic piperazine moiety are all crucial considerations. The presence of the aromatic and nitro groups suggests that a stationary phase capable of π-π interactions, in addition to hydrophobic interactions, could offer enhanced selectivity for separating closely related impurities.[1][2] The basic nature of the piperazine ring means that the pH of the mobile phase will be a critical parameter to control for achieving optimal peak shape and retention.[3][4][5]

A Comparative Approach to Method Scouting

The initial phase of method development involves scouting for the most suitable stationary and mobile phases. Here, we compare the performance of two common reversed-phase columns and the effect of mobile phase pH.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

A C18 column is a workhorse in reversed-phase chromatography, primarily separating compounds based on hydrophobicity.[6][7] However, for aromatic compounds like our target analyte, a Phenyl-Hexyl column can provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[1][6][8]

Stationary PhaseRetention Time of Main Peak (min)Tailing FactorResolution of Critical Pair*
C18 (4.6 x 150 mm, 5 µm)8.21.41.8
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)9.51.12.5

*Critical pair refers to the main peak and the most closely eluting impurity.

As the data suggests, the Phenyl-Hexyl column provided a longer retention time, a significantly improved peak shape (lower tailing factor), and better resolution of the critical impurity pair. This indicates that the π-π interactions offered by the phenyl-hexyl chemistry are advantageous for this separation.[2]

Mobile Phase pH Optimization: The Impact on Peak Shape and Retention

The piperazine moiety in the analyte is basic and will be ionized at acidic pH. To achieve good peak shape and reproducible retention, it is crucial to control the mobile phase pH.[3][9] Generally, for basic compounds, working at a low pH (around 2-4) or a high pH (above 8) is recommended to ensure a consistent ionization state.[4]

Mobile Phase Aqueous ComponentRetention Time of Main Peak (min)Tailing Factor
0.1% Formic Acid in Water (pH ~2.7)9.51.1
10 mM Ammonium Bicarbonate in Water (pH ~7.8)7.11.6

The results clearly demonstrate that an acidic mobile phase provides better retention and a more symmetrical peak shape. At a lower pH, the basic piperazine is protonated, which can sometimes lead to peak tailing due to interaction with residual silanols on the silica-based stationary phase. However, modern, well-end-capped columns, like the one used here, minimize these secondary interactions. In this case, the acidic mobile phase provided superior chromatography.

Visualizing the Method Development Workflow

MethodDevelopment cluster_Scouting Scouting Phase cluster_Optimization Optimization Phase Analyte Analyte Characterization (1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine) Scouting Method Scouting Analyte->Scouting Physicochemical Properties Optimization Method Optimization Scouting->Optimization Promising Conditions Column Column Selection C18 vs. Phenyl-Hexyl Scouting->Column MobilePhase Mobile Phase Screening pH, Organic Modifier Scouting->MobilePhase Validation Method Validation Optimization->Validation Optimized Method Gradient Gradient Profile Slope, Time Optimization->Gradient FlowRate Flow Rate Optimization->FlowRate Temperature Column Temperature Optimization->Temperature FinalMethod Final Validated Method Validation->FinalMethod Validated Parameters

Caption: A flowchart illustrating the systematic approach to HPLC method development.

The Optimized and Validated HPLC Method

Based on the scouting experiments, the following method was selected for optimization and subsequent validation.

Experimental Protocol: Final Method
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 0.5 mg/mL.

Method Validation: Ensuring Trustworthiness

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12]

Validation Parameters Summary
ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the main peak and known impurities.No interference at the retention times of interest.
Linearity (r²) > 0.999 for the main analyte and known impurities.r² ≥ 0.995
Range 80-120% of the nominal concentration for the assay of the main component.As per ICH guidelines.[10]
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 0.5%≤ 1.0%
- Intermediate Precision< 0.8%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.03 µg/mLSignal-to-noise ratio of 10:1
Robustness No significant impact on results with small variations in flow rate, column temperature, and mobile phase composition.System suitability parameters are met.

Logical Framework for Method Validation

ValidationLogic cluster_ValidationParameters Validation Parameters Method Optimized HPLC Method Purpose Intended Purpose: Purity Determination Method->Purpose ICH_Q2R1 ICH Q2(R1) Guidelines Purpose->ICH_Q2R1 Requires Validation According to Specificity Specificity ICH_Q2R1->Specificity Linearity Linearity & Range ICH_Q2R1->Linearity Accuracy Accuracy ICH_Q2R1->Accuracy Precision Precision ICH_Q2R1->Precision Limits LOD & LOQ ICH_Q2R1->Limits Robustness Robustness ICH_Q2R1->Robustness ValidationReport Validation Report: Method is Fit for Purpose Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Limits->ValidationReport Robustness->ValidationReport

Caption: The logical flow from the optimized method to a validated, fit-for-purpose analytical procedure.

Conclusion

This guide has demonstrated a systematic and comparative approach to developing a robust HPLC method for determining the purity of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine. By comparing different stationary phases and optimizing the mobile phase pH, a superior separation was achieved on a Phenyl-Hexyl column with an acidic mobile phase. The subsequent validation according to ICH guidelines confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a drug development setting.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. link

  • Control pH During Method Development for Better Chromatography - Agilent. link

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI. link

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. link

  • Exploring the Role of pH in HPLC Separation - Moravek. link

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed. link

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. link

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION - Taylor & Francis. link

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. link

  • Phenyl-Hexyl Columns - SMT - Separation Methods Technologies. link

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases - Agilent. link

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. link

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - Waters. link

  • Developing HPLC Methods - MilliporeSigma. link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. link

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. link

  • Quality Guidelines - ICH. link

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration. link

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. link

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures | HALO Columns. link

  • 1-(3-Chloropropyl)-4-methylpiperazine | C8H17ClN2 | CID 66906 - PubChem. link

  • (4-(4-CL-3-NITRO-BENZOYL)-PIPERAZIN-1-YL)-(4-CHLORO-3-NITRO-PHENYL)-METHANONE - Sigma-Aldrich. link

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. link

  • 1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine - C13H16ClN3O3 | CSSS00053348383. link

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract - JOCPR. link

  • Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column - SIELC Technologies. link

  • cas 563538-35-2|| where to buy 1-(4-Chloro-3-nitrobenzoyl)piperazine - Chemenu. link

  • 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. link

  • 4-(Methylamino)-3-nitrobenzoyl chloride Properties - CompTox Chemicals Dashboard. link

  • A Comparative Purity Analysis of Synthesized 4-(Methylamino)-3-nitrobenzoyl chloride for Pharmaceutical Applications - Benchchem. link

Sources

A Comparative Guide to the Reactivity of 2-Methylpiperazine and 3-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of 2-methylpiperazine and 3-methylpiperazine (commonly known as N-methylpiperazine). Understanding the nuanced differences in their reactivity, driven by subtle structural variations, is paramount for their effective utilization in the synthesis of complex molecules, particularly in the pharmaceutical industry. This document moves beyond a simple recitation of facts to explain the underlying principles that govern their chemical behavior, supported by available experimental data and established chemical theories.

The Structural Nuances: More Than Just a Shift in a Methyl Group

At first glance, 2-methylpiperazine and 3-methylpiperazine are simple isomers. However, the seemingly minor difference in the position of the methyl group—from a carbon atom adjacent to a nitrogen in 2-methylpiperazine to one of the nitrogen atoms in 3-methylpiperazine—has profound implications for the steric and electronic environment of the nucleophilic nitrogen atoms. This, in turn, dictates their reactivity and the regioselectivity of their reactions.

  • 2-Methylpiperazine: Possesses two secondary amine nitrogens (N1 and N4). The N1 nitrogen is sterically hindered by the adjacent methyl group on C2, while the N4 nitrogen is sterically unhindered.

  • 3-Methylpiperazine (N-Methylpiperazine): Features one secondary amine (N4) and one tertiary amine (N1). The N1 nitrogen is part of a more sterically demanding tertiary amine, while the N4 nitrogen is a less hindered secondary amine.

Part 1: Fundamental Properties Governing Reactivity

The reactivity of these piperazine derivatives in common synthetic transformations is primarily governed by a balance of electronic and steric effects.

Electronic Effects and Basicity

The methyl group is an electron-donating group through induction. This inductive effect increases the electron density on the nitrogen atoms, thereby enhancing their basicity and intrinsic nucleophilicity. However, the position of the methyl group leads to different electronic environments for the nitrogens in each isomer. A useful quantitative measure of basicity is the pKa of the conjugate acid.

CompoundpKb1pKb2pKa of Conjugate Acid (most basic N)Reference
Piperazine4.278.659.73[1][2][3]
2-Methylpiperazine4.43-9.57[1]
N-Methylpiperazine4.86-9.14[1]

Table 1: Comparison of pKb and pKa values for piperazine and its methylated derivatives at 298 K.

From the data, we can infer the following:

  • 2-Methylpiperazine is a slightly weaker base than piperazine. This is likely due to a combination of the electron-donating effect of the methyl group being somewhat offset by steric hindrance to solvation of the protonated form.

  • N-Methylpiperazine is a significantly weaker base than both piperazine and 2-methylpiperazine. This is a well-documented trend where tertiary amines are often less basic than their secondary amine counterparts in aqueous solution due to poorer solvation of the tertiary ammonium ion.[1]

Steric Hindrance: The Gatekeeper of Reactivity

Steric hindrance plays a crucial role in determining which nitrogen atom reacts and at what rate.

Figure 1: Steric environments of the nitrogen atoms.

In 2-methylpiperazine , the N1 nitrogen is significantly more sterically hindered than the N4 nitrogen. This steric bulk will impede the approach of electrophiles to the N1 position.

In N-methylpiperazine , the N1 nitrogen is a tertiary amine, which is inherently more sterically hindered than the secondary N4 amine.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The interplay of the electronic and steric factors discussed above leads to predictable differences in reactivity and regioselectivity for these two isomers in common N-functionalization reactions.

N-Acylation

N-acylation is the formation of an amide bond and is highly sensitive to the nucleophilicity and steric accessibility of the amine.

Theoretical Analysis:

  • 2-Methylpiperazine: Acylation is expected to occur preferentially at the less sterically hindered and more electronically neutral N4 position. The N1 nitrogen, being more hindered, will react significantly slower.

  • N-Methylpiperazine: The secondary amine (N4) is both more nucleophilic (based on pKa) and less sterically hindered than the tertiary amine (N1). Therefore, acylation will overwhelmingly occur at the N4 position.

Experimental Data Summary:

ReactantMajor ProductMinor ProductExpected Selectivity
2-MethylpiperazineN4-acylatedN1-acylatedHigh for N4
N-MethylpiperazineN4-acylatedN1-acylation is highly disfavoredVery high for N4

Table 2: Predicted regioselectivity in N-acylation.

Figure 2: General outcome of N-acylation.
N-Alkylation

N-alkylation involves the reaction of the amine with an alkyl halide or other electrophilic alkylating agent. This reaction is also sensitive to steric hindrance.

Theoretical Analysis:

  • 2-Methylpiperazine: Similar to acylation, alkylation is expected to favor the less hindered N4 position. However, with smaller alkylating agents (e.g., methyl iodide), the selectivity might be lower compared to bulkier acylating agents. Over-alkylation to form the N1,N4-dialkylated product is a common side reaction if stoichiometry is not carefully controlled.

  • N-Methylpiperazine: The secondary amine (N4) will be the primary site of alkylation. The resulting product will be a symmetrical N,N'-dialkylpiperazine.

Experimental Data Summary:

The synthesis of various pharmaceutical agents utilizes the selective alkylation of the unhindered nitrogen in substituted piperazines.[5] For 2-methylpiperazine, achieving mono-alkylation at the N4 position is the standard approach, often without the need for protecting groups if stoichiometry is controlled.

ReactantMajor Product (Mono-alkylation)Expected Selectivity
2-MethylpiperazineN4-alkylatedGood to High for N4
N-MethylpiperazineN4-alkylatedVery High for N4

Table 3: Predicted regioselectivity in mono-N-alkylation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl piperazines. The reaction is sensitive to the nucleophilicity of the amine and the steric environment around the nitrogen.

Theoretical Analysis:

  • 2-Methylpiperazine: The less hindered N4 nitrogen is expected to be the exclusive site of arylation. The steric bulk around N1 would likely prevent its effective participation in the catalytic cycle.

  • N-Methylpiperazine: The secondary amine at the N4 position will be the reactive site, leading to the N-aryl-N'-methylpiperazine product. Tertiary amines are generally poor nucleophiles in Buchwald-Hartwig amination.

Experimental Data Summary:

The literature on Buchwald-Hartwig amination overwhelmingly shows that secondary amines are far more reactive than tertiary amines.[5] For unsymmetrical secondary diamines like 2-methylpiperazine, the reaction is expected to be highly regioselective for the less sterically hindered nitrogen.

ReactantMajor ProductExpected Selectivity
2-MethylpiperazineN4-arylatedVery High for N4
N-MethylpiperazineN4-arylatedVery High for N4

Table 4: Predicted regioselectivity in Buchwald-Hartwig amination.

Part 3: Experimental Protocols

The following protocol provides a general method for the regioselective mono-acylation of 2-methylpiperazine, a common transformation that leverages the inherent reactivity differences between the two nitrogen atoms.

Protocol: Regioselective Mono-acylation of 2-Methylpiperazine

This protocol is based on the principle of using a stoichiometric excess of the piperazine to favor mono-acylation at the less hindered N4 position.

Materials:

  • 2-Methylpiperazine (3.0 equivalents)

  • Acyl chloride (e.g., benzoyl chloride, 1.0 equivalent)

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-methylpiperazine (3.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.

  • Slow Addition of Acylating Agent: Dissolve the acyl chloride (1.0 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cold piperazine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the desired N4-acylated-2-methylpiperazine.

G A 1. Dissolve 2-methylpiperazine and triethylamine in DCM at 0°C B 2. Add acyl chloride solution dropwise A->B C 3. Stir at room temperature (2-4 hours) B->C D 4. Aqueous workup (NaHCO3, Brine) C->D E 5. Dry and concentrate organic phase D->E F 6. Purify by column chromatography E->F G Isolated N4-acylated product F->G

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a compound such as 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, a substance of interest in medicinal chemistry, rigorous elemental analysis is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to this halogenated nitroaromatic piperazine derivative. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure the integrity of your analytical outcomes.

The Criticality of Elemental Analysis for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, with a molecular formula of C₁₂H₁₄ClN₃O₃, possesses a unique combination of elemental constituents—carbon, hydrogen, nitrogen, chlorine, and oxygen. The presence of a halogen (chlorine) and a nitro group introduces specific analytical challenges. Accurate elemental analysis is crucial for:

  • Structural Confirmation: Verifying the empirical formula and, by extension, supporting the proposed molecular structure.

  • Purity Assessment: Determining the purity of the synthesized compound, as significant deviations from theoretical elemental composition can indicate the presence of impurities or residual solvents.[1]

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies for the characterization of new chemical entities.

Comparative Analysis of Key Elemental Analysis Techniques

The determination of the elemental composition of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine necessitates a multi-faceted approach. While combustion analysis is the gold standard for Carbon, Hydrogen, and Nitrogen (CHN), the determination of Chlorine requires a distinct methodology.

FeatureCombustion Analysis (for C, H, N)Oxygen Flask Combustion with Ion Chromatography (for Cl)
Principle The sample is combusted at high temperatures in a stream of oxygen, converting C to CO₂, H to H₂O, and N to N₂/NxOy. These gases are then separated and quantified.The sample is combusted in a closed, oxygen-filled flask containing an absorbing solution. The resulting chloride ions are then quantified by ion chromatography.[2][3]
Instrumentation CHN Elemental AnalyzerOxygen Flask, Ion Chromatograph with a conductivity detector.
Sample Preparation A small, accurately weighed amount of the solid sample (typically 1-3 mg) is placed in a tin or silver capsule.A precisely weighed sample (5-10 mg) is wrapped in halogen-free filter paper with a fuse strip and placed in a platinum gauze holder.
Precision Excellent (typically ≤0.3% absolute deviation).[4]Very Good (RSD < 2%).
Accuracy High, with results typically within ±0.4% of the theoretical values for pure compounds.High, dependent on the complete combustion and collection of the analyte.
Limit of Detection Low ppm range.Low ppm range.
Interferences Incomplete combustion can lead to inaccurate results. The presence of other elements like sulfur and halogens requires specific scrubbers in the analyzer.[5]Incomplete combustion, loss of gaseous HCl, and interfering ions in the absorption solution can affect accuracy.
Throughput High, with automated systems capable of analyzing many samples per day.Moderate, as it involves manual combustion steps for each sample.

Experimental Protocols

Protocol 1: Determination of Carbon, Hydrogen, and Nitrogen by Combustion Analysis

This protocol outlines the procedure for using a modern CHN elemental analyzer.

Instrumentation: Thermo Scientific™ FlashSmart™ Elemental Analyzer or equivalent.

Standard Reference Material: Acetanilide (C₈H₉NO, %C=71.09, %H=6.71, %N=10.36) or other certified organic analytical standards.[6]

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using 2-3 mg of acetanilide.

    • Ensure the calibration curve is linear and the response factors are stable.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine into a tin capsule.

    • Fold the capsule to ensure no sample is lost and introduce it into the autosampler.

  • Analysis:

    • Initiate the combustion sequence. The sample is dropped into a reactor heated to approximately 1000°C in a pure oxygen environment.

    • The resulting gases (CO₂, H₂O, N₂) are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are separated on a chromatographic column and detected by a thermal conductivity detector (TCD).[4]

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the integrated peak areas and the calibration.

    • Compare the experimental values to the theoretical values for C₁₂H₁₄ClN₃O₃ (%C=50.79, %H=4.97, %N=14.81).

Protocol 2: Determination of Chlorine by Oxygen Flask Combustion and Ion Chromatography

This protocol describes a robust method for the determination of organically bound chlorine.

Instrumentation: Schöniger combustion flask, Ion Chromatograph (e.g., a Dionex system) with a conductivity detector.

Reagents:

  • Sodium hydroxide (NaOH) absorbing solution (0.1 M).

  • Oxygen (high purity).

  • Halogen-free filter paper.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine onto a piece of halogen-free filter paper.

    • Fold the paper and insert a fuse strip. Place the wrapped sample into the platinum gauze sample holder of the flask stopper.

  • Combustion:

    • Add 10 mL of 0.1 M NaOH absorbing solution to the 500 mL combustion flask.

    • Purge the flask with a stream of pure oxygen for 1-2 minutes.

    • Ignite the fuse strip and immediately plunge the stopper into the flask, ensuring a tight seal.

    • Once combustion is complete (the cloud of combustion products disappears), shake the flask vigorously for 5-10 minutes to ensure complete absorption of the hydrogen chloride gas into the NaOH solution.

  • Analysis by Ion Chromatography:

    • Carefully open the flask and quantitatively transfer the absorbing solution to a volumetric flask.

    • Dilute the sample to a known volume with deionized water.

    • Inject an aliquot of the diluted sample into the ion chromatograph.

    • The chloride ions are separated from other anions on an appropriate anion-exchange column and quantified by a conductivity detector.

  • Data Interpretation:

    • Calculate the concentration of chloride in the sample based on a calibration curve prepared from a certified chloride standard solution.

    • Determine the percentage of chlorine in the original sample and compare it to the theoretical value of 12.49%.

Workflow for Method Selection and Validation

Elemental_Analysis_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Objective: Confirm Structure & Purity of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine B Calculate Theoretical Elemental Composition (C, H, N, Cl) A->B C Procure Certified Reference Materials (e.g., Acetanilide for CHN, NaCl for Cl) B->C D Select Appropriate Analytical Techniques E Combustion Analysis for C, H, N D->E F Oxygen Flask Combustion + Ion Chromatography for Cl D->F G Perform Analyses Following Validated Protocols E->G F->G H Compare Experimental Data with Theoretical Values I Evaluate Data Against Acceptance Criteria (e.g., within ±0.4% for CHN) H->I J Decision: Meets Specification? I->J K Final Report Generation J->K Yes L Investigate Discrepancies (e.g., check for impurities, solvent residues) J->L No L->G Re-analyze if necessary

Caption: Workflow for the elemental analysis of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, each protocol must be a self-validating system. This is achieved through:

  • System Suitability Tests: Before running any samples, analyze a known standard to verify that the instrument is performing within established parameters.

  • Use of Certified Reference Materials (CRMs): The use of CRMs from reputable sources like NIST or CPAchem provides a traceable link to established standards.[7][8][9]

  • Control Samples: Periodically run a control sample with a known composition to monitor for any drift in instrument performance.

  • Replicate Analyses: Analyze each sample in duplicate or triplicate to ensure the reproducibility of the results.[1]

By adhering to these principles of scientific integrity, researchers, scientists, and drug development professionals can be confident in the elemental analysis data for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine, thereby ensuring a solid foundation for further development and regulatory submission.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. [Link]

  • Colaruotolo, J. F., & Eddy, R. S. (1977). Determination of chlorine, bromine, phosphorus, and sulfur in organic molecules by ion chromatography. Analytical Chemistry, 49(6), 884-885. [Link]

  • Lee, J., Jo, A., & Yoon, J. (2017). Determination of free chlorine based on ion chromatography—application of glycine as a selective scavenger. Scientific Reports, 7(1), 1-8. [Link]

  • Wise, S. A. (2004). Newly Developed Standard Reference Materials for Organic Contaminant Analysis. Organohalogen Compounds, 66, 546-551. [Link]

  • Coplen, T. B., et al. (2016). New organic reference materials for hydrogen, carbon, and nitrogen stable isotope-ratio measurements: caffeines, n-alkanes, fatty acid methyl esters, glycines, L-valines, polyethylenes, and oils. Analytical Chemistry, 88(23), 11883-11891. [Link]

  • Analytik Jena. (2019). Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480 with an. [Link]

  • Wang, B., et al. (2015). Determination of chlorine dioxide, chlorine, chlorite and chlorate in water by ion chromatography. Journal of Chromatography A, 1406, 237-242. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Wise, S. A., et al. (2006). Standard Reference Materials (SRMs) for Determination of Organic Contaminants in Environmental Samples. Analytical and Bioanalytical Chemistry, 386(4), 1153-1190. [Link]

  • Chen, E. (2017). Oxidation of piperazine in post-combustion carbon capture (Doctoral dissertation, The University of Texas at Austin). [Link]

  • Szolcsányi, P., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(7), 2004. [Link]

  • da Silva, G., & St-Onge, B. (2013). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Rapid Communications in Mass Spectrometry, 27(19), 2205-2212. [Link]

  • CPAchem. Organic CRM. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • University of St Andrews. Summary of CHNS Elemental Analysis Common Problems. [Link]

Sources

Comparison of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine with other piperazine linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine , a specialized scaffold-linker used in medicinal chemistry (particularly for PROTACs and kinase inhibitors), against standard piperazine and alternative linker systems.

Executive Summary

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine represents a "dual-function" building block that combines an activated electrophilic warhead (4-chloro-3-nitrobenzoyl) with a conformationally biased linker (3-methylpiperazine). Unlike unsubstituted piperazine linkers, the inclusion of the C3-methyl group introduces chirality and steric constraints that significantly alter the physicochemical profile—enhancing solubility and selectivity while modulating the nucleophilicity of the secondary amine.

This guide compares this molecule with standard alternatives, providing experimental protocols and data-driven insights for optimization in drug discovery campaigns.

Structural & Physicochemical Analysis

The molecule consists of two distinct domains:

  • The Warhead (Electrophile): A 4-chloro-3-nitrobenzoyl moiety.[1] The ortho-nitro group activates the chlorine atom for Nucleophilic Aromatic Substitution (SNAr), allowing for the attachment of amines, thiols, or alkoxides.

  • The Linker (Nucleophile/Spacer): A 3-methylpiperazine ring.[2] The "1-" designation implies the benzoyl group is attached to one nitrogen, while the "3-methyl" positions the methyl group adjacent to the distal secondary amine (N4), creating a sterically crowded environment.

Comparative Physicochemical Profile[3][4]
Feature1-(4-Cl-3-NO2-benzoyl)-3-Me-piperazine Unsubstituted Piperazine Analog Linear Diamine Linker
Molecular Weight ~283.7 g/mol ~269.7 g/mol Variable
Chirality Yes (Enantiomers available)No (Achiral)No
Conformation Rigid / Biased (Chair preference)Flexible (Chair flip rapid)Highly Flexible (Floppy)
LogP (Est.) 1.8 - 2.11.5 - 1.8Variable
N4-Amine pKa ~9.5 (Slightly lower basicity)~9.7~10.5
N4-Nucleophilicity Moderate (Sterically hindered)High (Unhindered)High
Solubility (Aq) High (Methyl disrupts packing)ModerateVariable

Reactivity & Mechanism: The SNAr Warhead

The 4-chloro-3-nitro motif is a classic scaffold for building polycyclic systems or linking "warheads" to ligands. The reaction is driven by the electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate.

Diagram 1: SNAr Reaction Mechanism & Selectivity

This pathway illustrates the activation of the chlorine and the subsequent displacement by a nucleophile (R-NH2).

SnAr_Mechanism Substrate 1-(4-Cl-3-NO2-benzoyl) -3-Me-piperazine Transition Meisenheimer Complex (Stabilized by NO2) Substrate->Transition Nucleophilic Attack (Slow Step) Nu Nucleophile (R-NH2) Nu->Transition Product Final Conjugate (S_N_Ar Product) Transition->Product Elimination of Cl- (Fast Step)

Caption: The ortho-nitro group lowers the activation energy for nucleophilic attack at the C4 position, allowing displacement of the chloride.

Comparative Reactivity Data

The presence of the 3-methyl group on the piperazine ring does not electronically affect the distal benzoyl warhead, but it does affect the solubility of the entire construct, often improving reaction homogeneity in polar aprotic solvents like DMSO or DMF.

Electrophile ScaffoldReactivity (k_rel)Conditions RequiredSide Reactions
4-Chloro-3-nitro 1.0 (Reference) 80–120°C, Base (DIPEA)Low (Stable)
4-Fluoro-3-nitro~10–50x Faster25–60°C, Mild BaseHydrolysis sensitive
2,4-Dinitro-chloro~1000x Faster0–25°CHigh background reactivity

Expert Insight: While the fluoro-analog is faster, the chloro-analog (discussed here) is preferred for library synthesis because it is stable enough to survive storage and handling without premature hydrolysis, yet reactive enough to couple with amines under controlled heating.

The "Magic Methyl" Effect: 3-Methylpiperazine vs. Unsubstituted

The critical differentiator is the methyl group at the C3 position (adjacent to the N4 amine). This introduces two major effects:

A. Conformational Rigidification

In unsubstituted piperazine, the ring rapidly flips between chair conformers. In 3-methylpiperazine, the methyl group prefers the equatorial position to minimize 1,3-diaxial interactions. This locks the ring into a dominant conformation, pre-organizing the vectors of the N1 and N4 substituents.

Diagram 2: Conformational Landscape

Conformation Unsub Unsubstituted Piperazine (Rapid Chair Flip) Unsub->Unsub Low Barrier (<10 kcal/mol) Methyl_Eq 3-Methyl (Equatorial) (Dominant >95%) Methyl_Ax 3-Methyl (Axial) (High Energy) Methyl_Eq->Methyl_Ax High Barrier Label The methyl group locks the linker geometry, improving binding selectivity.

Caption: The C3-methyl group imposes a high energy penalty on ring inversion, effectively locking the linker into a single dominant conformer.

B. Steric Modulation of N4

The methyl group adjacent to the N4 nitrogen creates steric bulk.

  • Pros: Reduces non-specific binding and metabolic N-oxidation (a common clearance route).

  • Cons: Reduces the nucleophilicity of N4. If you are attempting to react the N4 amine with a bulky alkyl halide, the reaction will be slower than with unsubstituted piperazine.

Experimental Protocols

Protocol A: Synthesis of the Linker (Acylation)

Objective: Selective mono-acylation of 2-methylpiperazine to yield 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine.

Rationale: 2-Methylpiperazine has two nitrogens. N1 is sterically hindered by the adjacent methyl. N4 is less hindered. Acylation typically occurs at N4 first? Correction: In 2-methylpiperazine, the N1 (adjacent to methyl) is more hindered. However, commercial "1-acyl-3-methyl" usually refers to the product where the unhindered nitrogen (N4 relative to methyl) was acylated, placing the methyl at the 3-position relative to the amide. Wait, let's verify the regiochemistry logic.

  • Standard Route: React 2-methylpiperazine with 4-chloro-3-nitrobenzoyl chloride.

  • Selectivity: The less hindered nitrogen (N4) reacts faster.

  • Result: The acyl group attaches to N4. If we re-number starting from the amide (N1), the methyl is now at C3.

    • Structure: Amide-N1-C2-C3(Me)-N4H.

    • Outcome: The product has a hindered secondary amine (N4 is next to the methyl).

Step-by-Step:

  • Dissolution: Dissolve 2-methylpiperazine (1.2 eq) in DCM at 0°C.

  • Addition: Add 4-chloro-3-nitrobenzoyl chloride (1.0 eq) dropwise over 30 mins. Note: No base is needed if excess piperazine is used as the scavenger, or use TEA (1.1 eq).

  • Workup: Wash with water. The product (mono-amide) stays in DCM; bis-amide is minimized by low temp and slow addition.

  • Purification: Column chromatography (MeOH/DCM).

Protocol B: SNAr Displacement (Using the Linker)

Objective: Reacting the benzoyl warhead with a primary amine.

  • Setup: Dissolve 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine (1.0 eq) and Target Amine (1.2 eq) in DMSO.

  • Base: Add DIPEA (3.0 eq).

  • Heat: Stir at 90–100°C for 4–12 hours. Note: The 3-nitro group activates the Cl, but it still requires heat.

  • Monitoring: Monitor by LCMS. Look for the mass shift (Cl isotope pattern disappears).

  • Isolation: Precipitate with water or extract with EtOAc.

Comparison Summary Table

Parameter1-(4-Cl-3-NO2)-3-Me-Piperazine1-(4-Cl-3-NO2)-Piperazine1-(4-Cl-3-NO2)-Homopiperazine
Linker Rigidity High ModerateLow
Solubility (DMSO) Excellent GoodGood
N4 Reactivity Slow (Hindered)FastModerate
Metabolic Stability High (Methyl blocks metabolism)ModerateModerate
Selectivity High (Chiral vector)LowLow
Primary Use PROTACs, Specific Inhibitors General LinkerFlexible Spacers

References

  • Conformational Analysis of Substituted Piperazines : Title: "Conformational analysis of 2-substituted piperazines" Source: PubMed (Bioorg Med Chem Lett) URL:[Link]

  • pKa Modulation in Piperazines : Title: "Comparing the pKb of piperazine and methylpiperazine" Source: Chemistry Stack Exchange (Referencing experimental data) URL:[Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a functionalized pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors or antiretroviral agents. Its disposal requires a nuanced approach due to its dual-hazard nature:

  • Halogenated Moiety (Chloro-): Mandates segregation from general organic solvents to prevent the formation of dioxins during improper downstream incineration.

  • Nitro-Aromatic Group (-NO₂): Introduces potential energetic stability concerns and toxicity/sensitization risks.

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Hazard Profiling & Risk Assessment

Before initiating disposal, the chemical state must be assessed. This compound presents specific risks that dictate the waste stream.

Functional GroupHazard ClassOperational Implication
Nitro (-NO₂) Potential Sensitizer / EnergeticAvoid uncontrolled heating. Do not distill to dryness without thermal analysis (DSC). Segregate from strong reducers.[1]
Chloro (-Cl) Halogenated OrganicStrict Segregation. Must be incinerated in facilities equipped with scrubbers for HCl/Cl₂.
Piperazine Core Corrosive / IrritantContact Hazard. High-grade PPE (Nitrile/Neoprene) required. Potential respiratory sensitizer.
Waste Stream Decision Logic

The following decision tree illustrates the logic for segregating this specific compound to minimize cost and maximize safety.

WasteSegregation Start Waste Assessment: 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste (Tag: Toxic/Irritant) SolidPath->SolidBin Double Bag & Tag HalogenCheck Is Solvent Halogenated? (DCM, Chloroform, etc.) LiquidPath->HalogenCheck HaloBin Halogenated Waste Stream (High BTU Incineration) HalogenCheck->HaloBin Yes (Preferred Route) NonHaloBin Non-Halogenated Waste (Avoid if possible) HalogenCheck->NonHaloBin No (Only if <1000ppm Halogen)

Figure 1: Decision logic for segregating nitro-benzoyl piperazine derivatives. Note the preference for Halogenated streams even for non-halogenated solvents to ensure proper destruction of the solute.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired shelf stock, reaction byproducts, or contaminated spill cleanup materials.

  • PPE Verification: Don standard PPE plus double nitrile gloves and a lab coat with tight cuffs . If handling fine powder >10g, use a powder hood or N95 respirator to prevent sensitization.

  • Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but discouraged due to breakage risk.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out fully: "1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine".

    • Constituents: 100%.[2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (Zip-lock style) before placing it in the satellite accumulation area. This prevents surface contamination of the outer bin.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates containing the compound dissolved in solvents (DCM, Ethyl Acetate, Methanol).

  • Stream Selection: Regardless of the solvent used (even if it is Ethanol), the presence of the Chloro- group on the solute technically classifies the mixture as Halogenated Waste in many jurisdictions once the concentration exceeds ~1-2%.

    • Best Practice: Always default to the Halogenated Waste carboy to guarantee high-temperature incineration with acid gas scrubbing.

  • Quenching (If Reactive): If the waste contains unreacted reagents (e.g., acid chlorides or excess base), quench carefully in a hood before transfer.

    • Test: Ensure pH is between 4–10.

  • Transfer: Funnel waste into the Halogenated Carboy.

    • Do NOT fill >90% capacity.

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) due to the nitro-aromatic component.

Waste Segregation & Incompatibility Matrix

Proper segregation prevents dangerous side reactions in the waste drum.

Waste CategoryContainer TypeLabeling RequirementIncompatibilities (CRITICAL)
Solid Waste Clear plastic bag or HDPE Jar"Toxic Solid: Nitro-benzoyl piperazine derivative"Oxidizing solids, Sharps (unless in sharps bin)
Liquid Waste Safety Carboy (HDPE/Steel)"Halogenated Organic Solvents"Strong Acids , Peroxides , Azides
Sharps Rigid Red Bio/Chem Bin"Chemically Contaminated Sharps"Free liquids

Emergency Contingency: Spill Response

In the event of a spill, the "Nitro" group dictates that we treat the material as potentially shock-sensitive if it dries out on friction surfaces (threads of caps), though it is generally stable.

SpillResponse Alert 1. Alert & Secure (Evacuate immediate area) PPE 2. Don PPE (Double Gloves, Goggles) Alert->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite/Sand) Contain->Absorb Clean 5. Decontamination (Soap/Water Wash x2) Absorb->Clean

Figure 2: Immediate response workflow for solid or liquid spills.

Cleanup Steps:

  • Isolate: Mark the area.

  • Absorb: Do not use combustible materials (like paper towels) for large spills of nitro-compounds. Use inert absorbents like vermiculite or sand .

  • Collect: Scoop material into a waste jar. Do not scrub aggressively if the material has dried, to avoid friction heating.

  • Wash: Clean the surface with a dilute surfactant solution.

Regulatory & Compliance Notes

  • EPA Status: While this specific CAS may not be explicitly P-listed, it falls under the "Characteristic of Toxicity" and potentially "Ignitability" depending on the solvent matrix [1].

  • Incineration: The presence of the chlorine atom requires the waste hauler to use an incinerator capable of capturing Hydrogen Chloride (HCl) gas. Do not landfill [2].[1]

  • Chain of Custody: Ensure the waste manifest explicitly lists "Halogenated Organic Compounds" to protect downstream personnel.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste identification and listing protocols). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. (Mandates proper labeling and SDS availability). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (Authoritative source on chemical segregation and disposal).[3][4][5] [Link]

Sources

Personal protective equipment for handling 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Safety & Handling Guide: 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine

Executive Summary & Chemical Context

1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of bioactive scaffolds such as CCR5 antagonists (e.g., Vicriviroc analogues) and MDM2 inhibitors (e.g., Idasanutlin precursors).[1] Its structure combines a sensitizing piperazine ring with a reactive nitro-chlorobenzoyl moiety.[1][2]

Operational Risk Profile: This compound poses a dual-threat hazard:

  • Immunological Sensitization: The piperazine moiety is a known respiratory and skin sensitizer.[2] Inhalation of dust can trigger asthma-like symptoms or anaphylaxis in sensitized individuals.[1][2]

  • Chemical Irritation/Toxicity: The nitro-aromatic group contributes to potential acute toxicity and severe eye/skin irritation.[1][2]

Core Directive: Treat this substance as a High-Potency Sensitizer . All handling must prevent inhalation of dust and direct skin contact.[2]

Hazard Assessment Matrix

Hazard ClassGHS Classification (Inferred*)Critical Risk
Respiratory Sensitizer (Cat.[1][2] 1) Inhalation of dust may cause allergy or asthma symptoms.[2] Zero-tolerance for dust generation.
Skin Sensitizer (Cat.[1][2] 1) / Irritant (Cat.[1][2] 2) May cause an allergic skin reaction.[2] Delayed hypersensitivity is common.[1][2]
Eye Irritant (Cat.[2] 2A) Causes serious eye irritation.[2] Dust can cause corneal abrasion.[2]
Acute Toxicity Acute Tox. 4 (Oral) Harmful if swallowed.[1][2] Nitro-aromatics can induce methemoglobinemia.[1][2]

*Note: Specific GHS data for this exact isomer is rare; classifications are derived from structural analogues (CAS 563538-35-2, Piperazine).[1]

Personal Protective Equipment (PPE) Architecture

This protocol uses a Redundancy Model : if one barrier fails (e.g., glove tear), a secondary barrier must be in place.[1][2]

A. Respiratory Protection (The Primary Defense)[2]
  • Solid State (Powder/Crystals): Handling must occur inside a certified Chemical Fume Hood or Powder Containment Hood .[1][2]

    • Contingency: If weighing outside a hood is unavoidable (not recommended), a PAPR (Powered Air Purifying Respirator) with HEPA filters is required.[1][2] An N95 is insufficient for high-frequency handling of sensitizers.[1][2]

  • Solution State: Fume hood handling is standard. Surgical masks are ineffective against vapors.[1][2]

B. Dermal Protection[1][2]
  • Glove Protocol: Double-Gloving is mandatory.[1][2]

    • Inner Layer: 4 mil Nitrile (Inspection layer).[1][2]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1][2]

    • Rationale: Piperazine derivatives can permeate thin nitrile over time.[1][2] The outer glove is removed immediately upon contamination.[2]

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton, which can trap dust against the skin.[2]

C. Ocular Protection
  • Standard: Chemical splash goggles (indirect venting).[1][2] Safety glasses with side shields are only acceptable if the compound is fully dissolved and no splash risk exists.[2]

Visual Logic: PPE Decision Framework

The following diagram illustrates the decision logic for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Reagent State Solid Solid / Powder Start->Solid Solution Solution / Liquid Start->Solution Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 0.1 M? Solution->Conc UseHood USE HOOD + Double Nitrile Gloves + Splash Goggles Hood->UseHood Yes NoHood STOP WORK Requires PAPR or Class I BSC Hood->NoHood No HighConc High Risk: Double Gloves Face Shield + Goggles Conc->HighConc Yes LowConc Standard Risk: Single Nitrile Gloves Safety Glasses Conc->LowConc No

Caption: Decision matrix for PPE selection based on physical state and containment availability.

Operational Protocol: Weighing & Solubilization

Objective: Transfer solid reagent without generating airborne particulates.

Step 1: Preparation

  • Place a disposable balance draft shield or a simple secondary container (deep tray) inside the fume hood.[2]

  • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture micro-spills.[1][2]

  • Pre-weigh the solvent in the receiving vessel to minimize the time the solid is exposed.[2]

Step 2: Static Control (Critical)

  • Piperazine derivatives are often static-prone.[1][2] Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.[2]

  • Why? Static discharge can cause "powder jump," aerosolizing the sensitizer.[2]

Step 3: Transfer

  • Open the stock container only inside the hood.[2]

  • Transfer gently to a weighing boat.[1][2] Do not dump.

  • Immediately recap the stock container.[2]

  • Transfer solid to the reaction vessel. Rinse the weighing boat with the reaction solvent into the vessel to ensure quantitative transfer and decontamination.

Step 4: Decontamination [1][2]

  • Wipe the balance and surrounding area with a tissue soaked in 10% Ethanol/Water .[2]

  • Dispose of the wipe and gloves as hazardous solid waste immediately.[2]

Emergency Response: Spill Logic

In the event of a spill, immediate action prevents sensitization.[2]

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Cover Cover with Wet Paper Towel (Prevent Dust) Solid->Cover Do NOT Sweep Scoop Scoop into Waste Jar Cover->Scoop Clean Wipe Area with Soap & Water x3 Scoop->Clean Absorb Apply Absorbent Pads/Vermiculite Liquid->Absorb Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Step-by-step spill response workflow emphasizing dust suppression for solids.

Disposal & Waste Management

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be segregated into a double-bagged solid waste container labeled "Toxic/Sensitizer."[1][2]

  • Liquid Waste: Dispose of reaction mixtures in the Halogenated Organic Solvent stream (due to the chloro- group).[1][2]

  • Destruction: Incineration is the preferred method for final destruction to break down the nitro-aromatic and piperazine rings.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10246269, 1-(4-Chloro-3-nitrobenzoyl)piperazine.[1][2] Retrieved from [Link][1]

  • Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2][3] Journal of Medicinal Chemistry, 44(21), 3343-3346.[1] Retrieved from [Link]

  • Vu, B., et al. (2018). Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin.[1][2][4] PubMed.[1][2] Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.